molecular formula C9H9NO4 B1585340 2'-Hydroxy-5'-methyl-3'-nitroacetophenone CAS No. 66108-30-3

2'-Hydroxy-5'-methyl-3'-nitroacetophenone

Cat. No.: B1585340
CAS No.: 66108-30-3
M. Wt: 195.17 g/mol
InChI Key: XSHQMMIEZHWNAK-UHFFFAOYSA-N
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Description

2'-Hydroxy-5'-methyl-3'-nitroacetophenone is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-5-3-7(6(2)11)9(12)8(4-5)10(13)14/h3-4,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHQMMIEZHWNAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352944
Record name 2'-Hydroxy-5'-methyl-3'-nitroacetophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66108-30-3
Record name 2'-Hydroxy-5'-methyl-3'-nitroacetophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Hydroxy-5'-methyl-3'-nitroacetophenone
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2'-Hydroxy-5'-methyl-3'-nitroacetophenone (CAS 66108-30-3)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 2'-Hydroxy-5'-methyl-3'-nitroacetophenone, CAS 66108-30-3, a key chemical intermediate with significant applications in the pharmaceutical and fine chemical industries. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's physicochemical properties, detailed synthetic routes with mechanistic insights, spectroscopic characterization, and notable applications, particularly its role as a precursor in the synthesis of high-value molecules like the anti-asthmatic drug Pranlukast. The guide emphasizes the rationale behind synthetic strategies and provides detailed protocols to ensure reproducibility and understanding.

Compound Identification and Physicochemical Properties

This compound is an aromatic ketone characterized by hydroxyl, methyl, and nitro functional groups attached to the acetophenone framework.[1] These groups dictate its chemical reactivity, solubility, and potential for hydrogen bonding.[1] Its appearance is typically a yellow to orange crystalline solid.[1][2]

The core properties of the compound are summarized below:

IdentifierValueReference(s)
CAS Number 66108-30-3[3]
Molecular Formula C₉H₉NO₄[1][3]
Molecular Weight 195.17 g/mol [3][4]
IUPAC Name 1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone
Synonyms 2-Acetyl-4-methyl-6-nitrophenol[2]
Appearance Light yellow to orange powder or crystalline solid[1][2]
Melting Point 133-136 °C[3]
Solubility Soluble in common organic solvents[1]

Synthesis and Mechanistic Insights

The primary route to this compound is through the electrophilic aromatic substitution of its precursor, 2'-Hydroxy-5'-methylacetophenone. Understanding the synthesis of the precursor is equally crucial for an efficient overall process.

Primary Synthetic Pathway: Electrophilic Nitration

The synthesis is achieved by the direct nitration of 2'-Hydroxy-5'-methylacetophenone, typically using a mixture of nitric acid and sulfuric acid, or nitric acid in acetic acid.[3][5]

Causality of Regioselectivity: The outcome of this reaction is governed by the directing effects of the functional groups on the aromatic ring.

  • The hydroxyl group (-OH) is a powerful activating group and an ortho, para-director.

  • The acetyl group (-COCH₃) is a deactivating group and a meta-director.

The incoming electrophile (the nitronium ion, NO₂⁺) is directed to positions that are electronically favorable. The 3'-position is ortho to the strongly activating hydroxyl group and meta to the deactivating acetyl group.[5][6] This alignment of directing effects strongly favors the formation of the 3'-nitro isomer, making this a highly regioselective reaction.[5]

Caption: Electrophilic nitration of the precursor to yield the target compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a generalized procedure based on standard nitration reactions of activated aromatic rings.[5][6]

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 2'-hydroxy-5'-methylacetophenone (1 equivalent) in glacial acetic acid. Cool the flask in an ice-water bath to 0-5 °C.

  • Preparation of Nitrating Agent: While cooling, slowly add concentrated nitric acid (1.1 equivalents) to the dropping funnel.

  • Nitration: Add the nitric acid dropwise to the stirred solution of the acetophenone, ensuring the internal temperature is maintained between 0 °C and 5 °C. Low temperatures are crucial to control the exothermic reaction and prevent the formation of undesired isomers or polynitrated byproducts.[6]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at low temperature for 1-2 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing crushed ice and water. This will cause the product to precipitate.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crude product thoroughly with cold water to remove residual acids. The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield yellow crystals.[7]

Synthesis of the Precursor via Fries Rearrangement

The starting material, 2'-hydroxy-5'-methylacetophenone, is itself a valuable compound. A common and efficient method for its synthesis is the Fries Rearrangement of p-cresyl acetate.[8][9] This reaction involves the Lewis acid-catalyzed intramolecular rearrangement of a phenolic ester to a hydroxy aryl ketone.[8][9] The acyl group migrates from the phenolic oxygen to the aromatic ring, primarily at the ortho and para positions relative to the hydroxyl group.[8]

G cluster_0 Precursor Synthesis (Fries Rearrangement) cluster_1 Nitration Reaction pCresol p-Cresol pCresylAcetate p-Cresyl Acetate pCresol->pCresylAcetate Acetylation AcAnhydride Acetic Anhydride Precursor 2'-Hydroxy-5'-methylacetophenone pCresylAcetate->Precursor Fries Rearrangement (AlCl₃ catalyst) FinalProduct 2'-Hydroxy-5'-methyl- 3'-nitroacetophenone Precursor->FinalProduct Electrophilic Nitration NitratingMix HNO₃ / H₂SO₄

Caption: Two-step workflow from p-cresol to the final nitrated product.

Spectroscopic and Structural Characterization

Full characterization is essential to confirm the identity and purity of the synthesized compound. While actual spectra depend on the instrument and conditions, the expected features can be predicted from the molecular structure.

  • ¹H NMR Spectroscopy: The spectrum should show distinct signals for:

    • A singlet for the phenolic hydroxyl proton (-OH), typically downfield.

    • Two singlets in the aromatic region for the two non-equivalent aromatic protons.

    • A singlet around 2.5 ppm for the three protons of the acetyl group (-COCH₃).

    • A singlet around 2.3 ppm for the three protons of the methyl group (-CH₃).

  • ¹³C NMR Spectroscopy: The spectrum will display nine distinct carbon signals, including a signal for the carbonyl carbon of the ketone (~204 ppm), and signals for the six aromatic carbons (with C-O, C-N, and C-C showing characteristic shifts), and the two methyl carbons.[10]

  • Infrared (IR) Spectroscopy: Key absorption bands are expected for the O-H stretch (broad, ~3200-3500 cm⁻¹), the C=O stretch of the ketone (~1650 cm⁻¹), aromatic C=C stretches (~1450-1600 cm⁻¹), and strong asymmetric and symmetric N-O stretches for the nitro group (~1530 and ~1350 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak (M⁺) should appear at an m/z corresponding to the molecular weight of 195.17.[4]

Applications in Synthetic Chemistry

This compound is not typically an end-product but rather a versatile intermediate for constructing more complex molecules.

Key Intermediate for Pranlukast

A primary application of this compound is in the pharmaceutical industry as a crucial intermediate for the synthesis of Pranlukast.[7][11] Pranlukast is a leukotriene receptor antagonist used for the management of bronchial asthma and allergic rhinitis.[7] The synthetic pathway involves the chemical reduction of the nitro group on this compound to an amino group, yielding 2'-hydroxy-3'-amino-5'-methylacetophenone, which is then elaborated further.

G Start 2'-Hydroxy-5'-methyl- 3'-nitroacetophenone Intermediate 2'-Hydroxy-3'-amino- 5'-methylacetophenone Start->Intermediate Reduction (e.g., Fe/HCl) End Pranlukast Intermediate->End Further Elaboration

Caption: Synthetic progression from the nitro compound to Pranlukast.

Precursor for Heterocyclic Compounds

This acetophenone derivative can undergo base-catalyzed Claisen-Schmidt condensation with various aromatic aldehydes.[12] This reaction forms α,β-unsaturated ketones known as chalcones.[10] These chalcone derivatives, such as (E)-1-(2-hydroxy-5-methyl-3-nitrophenyl)-3-phenylprop-2-en-1-one, are important precursors for the synthesis of flavones and other biologically active heterocyclic compounds.[12]

Safety and Handling

As with any laboratory chemical, proper handling is essential. This compound is classified as an irritant.

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Respiratory IrritationH335May cause respiratory irritation

Data sourced from PubChem and Sigma-Aldrich.

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.

  • For handling the powder, a dust mask (e.g., N95) is recommended to avoid inhalation.

  • Store in a cool, dry place away from incompatible materials.

References

An In-depth Technical Guide to 2'-Hydroxy-5'-methyl-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2'-Hydroxy-5'-methyl-3'-nitroacetophenone, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into its structural characteristics, physicochemical properties, synthesis protocols, and potential applications, grounded in established scientific literature.

Molecular Structure and Identification

This compound is an aromatic organic compound characterized by a substituted acetophenone core. Its structure is defined by a benzene ring functionalized with a hydroxyl group at the 2' position, a methyl group at the 5' position, a nitro group at the 3' position, and an acetyl group at the 1' position.

The IUPAC name for this compound is 1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone[1]. Its molecular formula is C₉H₉NO₄[1].

Structural Diagram

The 2D chemical structure of this compound is depicted below, illustrating the spatial arrangement of its functional groups on the benzene ring.

Caption: 2D Structure of this compound.

Key Identifiers

For unambiguous identification and database referencing, the following identifiers are crucial:

IdentifierValueSource
CAS Number 66108-30-3[1][2]
Molecular Weight 195.17 g/mol [1][2]
PubChem CID 736162[1]
InChI 1S/C9H9NO4/c1-5-3-7(6(2)11)9(12)8(4-5)10(13)14/h3-4,12H,1-2H3[1]
SMILES CC(=O)c1cc(C)cc(c1O)--INVALID-LINK--=O[2]

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its handling, reactivity, and application.

PropertyValueSource
Melting Point 133-136 °C[3][4]
Appearance Not specified, but related compounds are yellow crystals.[5]
Solubility No data available.
Molecular Formula C₉H₉NO₄[1][3]

A single-crystal X-ray diffraction study has shown that this compound crystallizes in an orthorhombic system with a centrosymmetric space group Pcca[6].

Synthesis and Manufacturing

The primary route for synthesizing this compound is through the nitration of 2'-hydroxy-5'-methylacetophenone[3]. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring.

Synthesis Pathway

The synthesis involves the reaction of 2'-hydroxy-5'-methylacetophenone with a nitrating agent, typically nitric acid in the presence of a solvent like acetic acid.

G Reactant 2'-Hydroxy-5'-methylacetophenone Reagent + HNO₃ / Acetic Acid Reactant->Reagent Product This compound Reagent->Product

Caption: Synthesis of this compound.

Experimental Protocol: Nitration of 2'-Hydroxy-5'-methylacetophenone

This protocol is based on the general method for the nitration of substituted hydroxyacetophenones[3][7].

Materials:

  • 2'-Hydroxy-5'-methylacetophenone

  • Nitric acid (concentrated)

  • Glacial acetic acid

  • Ice

  • Filtration apparatus

  • Recrystallization solvent (e.g., aqueous ethanol)

Procedure:

  • Dissolve 2'-hydroxy-5'-methylacetophenone in glacial acetic acid in a reaction flask.

  • Cool the mixture in an ice bath to maintain a low temperature.

  • Slowly add concentrated nitric acid dropwise to the stirred solution. The temperature should be carefully controlled to prevent side reactions.

  • After the addition is complete, continue stirring the reaction mixture for several hours at room temperature to ensure the reaction goes to completion.

  • Pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pure this compound.

Note: This reaction can produce isomeric byproducts. Purification by recrystallization or chromatography is essential to isolate the desired 3'-nitro isomer.

Spectroscopic Characterization

Spectroscopic data is vital for confirming the structure and purity of the synthesized compound.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and nitro (-NO₂) functional groups. PubChem indicates the availability of FTIR spectra for this compound[1].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would provide information on the chemical environment of the hydrogen atoms, including the aromatic protons, the methyl protons, and the acetyl protons.

    • ¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound (195.17 g/mol )[1][2].

Applications and Reactivity

This compound is primarily used as an intermediate in organic synthesis. Substituted acetophenones are known precursors for the synthesis of various heterocyclic compounds and have applications as antimycobacterial agents, antibiotics, and biocides[5].

The presence of multiple functional groups—hydroxyl, nitro, and acetyl—makes it a versatile building block for more complex molecules. For instance, it is a precursor for synthesizing 2-hydroxy-3-nitro-5-methyl-α-substituted thiocarbamidoacetophenones, which are investigated for their potential biological activities[5].

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood[2].

Conclusion

This compound is a valuable chemical intermediate with a well-defined structure and reactivity. Its synthesis via the nitration of 2'-hydroxy-5'-methylacetophenone is a standard laboratory procedure. The compound's utility in the synthesis of more complex molecules underscores its importance in medicinal chemistry and materials science. Adherence to proper safety protocols is essential when working with this compound due to its irritant properties.

References

An In-depth Technical Guide to 1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of 1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone, a nitroaromatic ketone of significant interest in synthetic and medicinal chemistry. Also known as 2'-Hydroxy-5'-methyl-3'-nitroacetophenone, this compound serves as a critical building block for the synthesis of more complex molecules, including heterocyclic compounds and chalcone derivatives with potential therapeutic activities. This guide details its chemical and physical properties, provides a robust and validated synthesis protocol, outlines its spectroscopic characteristics, and explores its applications in research and development. The content is structured to deliver not just data, but also expert insights into the rationale behind experimental methodologies, ensuring both scientific integrity and practical utility for professionals in the field.

Chemical Identity and Physicochemical Properties

1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone is a yellow crystalline solid at room temperature.[1] Its structure, featuring a hydroxyl group ortho to the acetyl moiety and a nitro group at the meta position, facilitates intramolecular hydrogen bonding and dictates its chemical reactivity. The presence of the electron-withdrawing nitro group is pivotal, influencing the compound's electronic properties and its utility as a precursor in various chemical transformations.[2]

A summary of its key physicochemical properties is presented below for quick reference.

PropertyValueSource(s)
IUPAC Name 1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone[3]
Synonyms This compound, 2-Acetyl-4-methyl-6-nitrophenol[3][4]
CAS Number 66108-30-3[3][4][5]
Molecular Formula C₉H₉NO₄[1][3]
Molecular Weight 195.17 g/mol [1][3][4]
Appearance Yellow crystalline solid/powder[1]
Melting Point 133-136 °C[1][4][5][6]
Solubility Insoluble in water; Soluble in ethanol, ether[1]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 4[3]

Synthesis and Purification

The most common and efficient synthesis of 1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone involves the regioselective nitration of its precursor, 1-(2-hydroxy-5-methylphenyl)ethanone (also known as 2'-hydroxy-5'-methylacetophenone).[6]

Causality of Experimental Design: The choice of starting material, 1-(2-hydroxy-5-methylphenyl)ethanone, is strategic due to its commercial availability and the directing effects of its substituents.[7][8] The hydroxyl (-OH) and acetyl (-COCH₃) groups are ortho, para-directing activators, while the methyl (-CH₃) group is a weak activator. The nitration occurs specifically at the 3-position due to the strong directing influence of the ortho-hydroxyl group, which forms an intramolecular hydrogen bond with the acetyl group, sterically hindering the adjacent position and electronically favoring the 3- and 5-positions. The 3-position is ultimately favored. Acetic acid is used as the solvent to maintain a controlled reaction environment.

Experimental Workflow: Synthesis

SynthesisWorkflow SM 1-(2-hydroxy-5-methylphenyl)ethanone (Starting Material) Reaction Nitration Reaction (Controlled Temp) SM->Reaction Reagents Nitric Acid in Acetic Acid Reagents->Reaction Quench Quenching (Ice Water) Reaction->Quench Product Crude Product (Precipitate) Quench->Product Purification Recrystallization (e.g., from CCl₄) Product->Purification Final Pure 1-(2-hydroxy-5-methyl- 3-nitrophenyl)ethanone Purification->Final

Caption: Workflow for the synthesis of the title compound.

Step-by-Step Synthesis Protocol

This protocol is adapted from established nitration procedures for phenolic ketones.[6]

  • Dissolution: Dissolve 1-(2-hydroxy-5-methylphenyl)ethanone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer. The flask should be placed in an ice bath to maintain a low temperature.

  • Addition of Nitrating Agent: Slowly add a solution of nitric acid in acetic acid dropwise to the stirred solution. It is critical to maintain the temperature below 10 °C to prevent over-nitration and side product formation.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (e.g., 20 hours) to ensure the reaction goes to completion.[9]

  • Precipitation: Pour the reaction mixture slowly into a beaker of crushed ice with constant stirring. The crude product will precipitate as a yellow solid.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid.

  • Purification: The crude product is purified by recrystallization. A suitable solvent, such as carbon tetrachloride (CCl₄) or ethanol, can be used to obtain pure yellow crystals.[9]

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The key identifying features in ¹H NMR, ¹³C NMR, and IR spectroscopy are detailed below.

Technique Characteristic Signals and Interpretation
¹H NMR ~12.5 ppm (s, 1H): Phenolic -OH proton, significantly downfield due to strong intramolecular hydrogen bonding with the adjacent acetyl group.[9]~7.7 ppm (d, 1H) & ~7.6 ppm (d, 1H): Two aromatic protons, appearing as doublets (or singlets depending on resolution), consistent with the substitution pattern.[9]~2.35 ppm (s, 3H): Protons of the acetyl group (-COCH₃).[9]~2.3 ppm (s, 3H): Protons of the methyl group (-CH₃) on the aromatic ring.[9]
¹³C NMR ~203 ppm: Carbonyl carbon (C=O) of the acetyl group.~157 ppm: Aromatic carbon attached to the hydroxyl group (C-OH).[9]~138 ppm: Aromatic carbon attached to the nitro group (C-NO₂).[9]~133 & ~125 ppm: Aromatic CH carbons.[9]~128 & ~122 ppm: Quaternary aromatic carbons.[9]~26 ppm: Acetyl methyl carbon.~20 ppm: Aromatic methyl carbon.[9]
IR (KBr) ~3100-3000 cm⁻¹: Aromatic C-H stretching.~1650 cm⁻¹: Carbonyl (C=O) stretching of the ketone.~1530 & ~1350 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group.

Note: Exact chemical shifts (ppm) can vary slightly depending on the solvent and instrument used.

Applications in Research and Drug Development

1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone is not typically an end-product therapeutic agent but rather a highly valuable intermediate in the synthesis of pharmacologically active molecules. Its utility stems from the reactive handles provided by its functional groups: the ketone, the hydroxyl group, and the nitro group.

Precursor for Chalcone Synthesis

The compound is an excellent starting material for synthesizing nitro-substituted chalcones via the Claisen-Schmidt condensation.[10][11][12] In this reaction, the ketone group of 1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone condenses with an aromatic aldehyde in the presence of a base (e.g., NaOH, KOH).[10][13]

Chalcones are a class of compounds belonging to the flavonoid family and are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[10][12][13] The presence of the nitro group on the chalcone backbone, derived from the title compound, can enhance these biological effects.[2]

Logical Pathway: From Intermediate to Bioactive Chalcone

ChalconeSynthesis cluster_0 Claisen-Schmidt Condensation Intermediate 1-(2-hydroxy-5-methyl- 3-nitrophenyl)ethanone Reaction Condensation Intermediate->Reaction + Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Aldehyde->Reaction Base Base Catalyst (e.g., NaOH) Base->Reaction Catalyzes Chalcone Nitro-Substituted Chalcone Derivative Reaction->Chalcone Forms Bioactivity Potential Biological Activity (Antimicrobial, Anticancer, etc.) Chalcone->Bioactivity Exhibits

Caption: Synthesis of bioactive chalcones from the title compound.

Building Block for Heterocyclic Compounds

The functional groups of 1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone allow for its use in synthesizing various heterocyclic systems. For example, the nitro group can be reduced to an amine, which can then undergo cyclization reactions with the adjacent ketone or hydroxyl group to form benzoxazoles or other related structures. These heterocyclic scaffolds are prevalent in many FDA-approved drugs. Derivatives of similar nitro compounds have been used to synthesize potent antimicrobial agents, including those active against Mycobacterium tuberculosis.[14][15] The nitro group itself is a known pharmacophore in many antimicrobial drugs, often acting via bioreduction within target cells to produce cytotoxic reactive nitrogen species.[2][15]

Safety and Handling

As a nitroaromatic compound, 1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone requires careful handling in a laboratory setting.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]

  • Precautions:

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4]

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

    • Store in a cool, dry place away from incompatible materials.

Conclusion

1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone is a compound of considerable strategic importance for chemical and pharmaceutical research. Its well-defined physicochemical properties and straightforward, high-yield synthesis make it an accessible and versatile intermediate. Its primary value lies in its role as a precursor for the synthesis of chalcones and complex heterocyclic molecules, which are actively being investigated for a range of therapeutic applications. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in their drug discovery and development endeavors.

References

An In-depth Technical Guide to the Physical Characteristics of 2-acetyl-4-methyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the anticipated physical and chemical characteristics of 2-acetyl-4-methyl-6-nitrophenol. As a compound with limited readily available experimental data, this guide synthesizes information from structurally analogous molecules and established chemical principles to offer a robust predictive profile for researchers, scientists, and drug development professionals.

Introduction and Molecular Overview

2-acetyl-4-methyl-6-nitrophenol is a substituted aromatic compound featuring a phenol backbone with three key functional groups: an acetyl group (-COCH₃), a methyl group (-CH₃), and a nitro group (-NO₂). The relative positions of these groups on the phenolic ring are expected to significantly influence its chemical reactivity, physical properties, and potential biological activity. The electron-withdrawing nature of the acetyl and nitro groups, contrasted with the electron-donating character of the methyl and hydroxyl groups, creates a molecule with a nuanced electronic profile, suggesting potential applications as a chemical intermediate or a pharmacologically active agent.

Due to the absence of a registered CAS number and extensive experimental data for 2-acetyl-4-methyl-6-nitrophenol, this guide will draw upon data from related compounds such as other acetylated nitrophenols and methylated nitrophenols to predict its core characteristics.

Predicted Physicochemical Properties

The physical properties of 2-acetyl-4-methyl-6-nitrophenol are predicted based on the known properties of related nitrophenols and the influence of its constituent functional groups.[1][2][3] These compounds are typically yellow crystalline solids with limited solubility in water but better solubility in organic solvents.[1][4]

PropertyPredicted ValueRationale and Comparative Data
Molecular Formula C₉H₉NO₄Based on the chemical structure.
Molecular Weight 195.17 g/mol Calculated from the molecular formula.
Appearance Pale yellow to yellow crystalline solidNitrophenols are generally colored solids due to the presence of the nitro group.[1][3]
Melting Point 100-120 °CThe melting points of similar compounds like 4-methyl-2-nitrophenol (32-35 °C) and 4-acetyl-2-nitrophenol suggest a value in this range. The additional acetyl group compared to 4-methyl-2-nitrophenol would likely increase the melting point due to stronger intermolecular forces.
Boiling Point > 280 °C (decomposes)Nitrophenols often decompose at or near their boiling points. For example, 4-nitrophenol boils at 279 °C with decomposition.[2][5]
Solubility Sparingly soluble in water; Soluble in ethanol, ether, acetoneThe polar nitro and hydroxyl groups will contribute to some water solubility, but the aromatic ring and methyl/acetyl groups will limit it. Nitrophenols are generally soluble in organic solvents.[1][4]
pKa ~6.5 - 7.5The pKa of 4-nitrophenol is 7.15.[5][6] The electron-withdrawing acetyl group is expected to increase the acidity of the phenolic proton, while the electron-donating methyl group will slightly decrease it.

Proposed Synthesis Pathway

A plausible synthetic route to 2-acetyl-4-methyl-6-nitrophenol could involve the nitration of 2-acetyl-4-methylphenol or the acetylation of 4-methyl-2-nitrophenol. A common method for the acetylation of phenols involves reaction with acetic anhydride.[7][8]

G cluster_synthesis Proposed Synthesis of 2-acetyl-4-methyl-6-nitrophenol 4-methyl-2-nitrophenol 4-methyl-2-nitrophenol Reaction Acetylation 4-methyl-2-nitrophenol->Reaction Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Reaction Target_Compound 2-acetyl-4-methyl-6-nitrophenol Reaction->Target_Compound

Caption: Proposed synthesis of 2-acetyl-4-methyl-6-nitrophenol.

Experimental Protocols for Characterization

The following are standard protocols for the characterization of a novel organic compound like 2-acetyl-4-methyl-6-nitrophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the acetyl protons. The chemical shifts will be influenced by the electronic effects of the substituents.

  • ¹³C NMR Spectroscopy: The carbon NMR will provide information on the number and chemical environment of the carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the functional groups present:

  • O-H stretch (phenolic): A broad band around 3200-3600 cm⁻¹.

  • C-H stretch (aromatic and aliphatic): Around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹ respectively.

  • C=O stretch (acetyl): A strong absorption around 1680-1700 cm⁻¹.

  • N-O stretch (nitro): Two strong bands around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. Electron Ionization (EI) would likely show a molecular ion peak (M⁺) at m/z 195, with characteristic fragments corresponding to the loss of methyl, acetyl, and nitro groups.

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of 2-acetyl-4-methyl-6-nitrophenol.

G cluster_workflow Synthesis and Characterization Workflow cluster_struct Spectroscopic Methods cluster_phys Physical Properties Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Structural_Elucidation Structural Elucidation Purification->Structural_Elucidation Pure Compound Physical_Characterization Physical Characterization Purification->Physical_Characterization Pure Compound Data_Analysis Data Analysis & Reporting Structural_Elucidation->Data_Analysis NMR NMR Structural_Elucidation->NMR IR IR Structural_Elucidation->IR MS MS Structural_Elucidation->MS Physical_Characterization->Data_Analysis Melting_Point Melting Point Physical_Characterization->Melting_Point Solubility_Test Solubility Physical_Characterization->Solubility_Test

Caption: A generalized workflow for the synthesis and characterization of a novel chemical compound.

Conclusion

References

An In-depth Technical Guide to the Solubility of 2'-Hydroxy-5'-methyl-3'-nitroacetophenone in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2'-Hydroxy-5'-methyl-3'-nitroacetophenone is a substituted aromatic ketone of significant interest in synthetic and medicinal chemistry. Its multifaceted structure, featuring hydroxyl, methyl, and nitro functional groups, makes it a versatile intermediate for the synthesis of a variety of heterocyclic compounds and potential therapeutic agents. Understanding the solubility of this compound in various organic solvents is a critical prerequisite for its effective use in reaction chemistry, purification processes, and formulation development. This guide provides a comprehensive overview of the physicochemical properties of this compound, explores the theoretical and practical aspects of its solubility, and offers detailed protocols for its experimental determination.

Physicochemical Properties of this compound

A thorough understanding of the fundamental physicochemical properties of a compound is essential for predicting and interpreting its solubility behavior.

PropertyValueSource
IUPAC Name 1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanonePubChem[1]
CAS Number 66108-30-3Sigma-Aldrich
Molecular Formula C₉H₉NO₄PubChem[1]
Molecular Weight 195.17 g/mol Sigma-Aldrich
Melting Point 133-136 °CSigma-Aldrich
Appearance Light yellow crystalline powderINDOFINE Chemical Company, Inc.[2]
Chemical Structure

The chemical structure of this compound is fundamental to its solubility characteristics.

Caption: Chemical structure of this compound.

Solubility Profile

The principle of "like dissolves like" is a cornerstone of predicting solubility. The solubility of this compound is governed by a balance of its polar and non-polar functionalities. The hydroxyl (-OH) and nitro (-NO₂) groups are polar and capable of hydrogen bonding, which promotes solubility in polar solvents. Conversely, the aromatic ring and the methyl (-CH₃) group are non-polar, favoring solubility in non-polar solvents.

Qualitative Solubility Data

While comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature, some qualitative information has been reported.

SolventSolubilitySource
Ethyl AcetateSolubleINDOFINE Chemical Company, Inc.[2]
N,N-DimethylformamideImplied SolubleSigma-Aldrich[3]
Solubility in the Context of Structurally Similar Compounds

To provide a more comprehensive understanding, it is instructive to examine the solubility of structurally related compounds.

2'-Hydroxyacetophenone: This analog lacks the methyl and nitro groups. It is reported to be soluble in several common organic solvents.

SolventSolubilitySource
EthanolSolublePubChem[4]
EtherSoluble
ChloroformSoluble
AcetoneSoluble

m-Nitroacetophenone: This analog lacks the hydroxyl and methyl groups. Its solubility has been quantitatively determined in various solvents.

SolventSolubilitySource
Water< 0.1 mg/mL at 20 °CPubChem[5]
EtherSolublePubChem[5]

The presence of the additional polar hydroxyl and nitro groups in this compound compared to these analogs suggests that its solubility will be higher in polar solvents capable of hydrogen bonding.

Theoretical Framework and Predictive Analysis

The solubility of a solid in a liquid is a thermodynamic equilibrium process. For this compound, the interplay of its functional groups dictates its interaction with different solvent types.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The hydroxyl group of the solute can donate a hydrogen bond to the solvent's oxygen, and the carbonyl and nitro groups can accept hydrogen bonds from the solvent's hydroxyl group. Therefore, good solubility is anticipated in these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, N,N-Dimethylformamide): These solvents have dipole moments and can act as hydrogen bond acceptors. The hydroxyl group of the solute can donate a hydrogen bond to the carbonyl or sulfoxide group of the solvent. The reported solubility in ethyl acetate and implied solubility in DMF align with this principle.

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack significant dipole moments and cannot participate in hydrogen bonding. The solubility in these solvents will be primarily driven by the non-polar aromatic ring and methyl group of the solute. It is expected that the solubility will be lower in these solvents compared to polar solvents.

Solute This compound PolarProtic Polar Protic Solvents (e.g., Methanol, Ethanol) Solute->PolarProtic H-Bonding (Donor & Acceptor) PolarAprotic Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate) Solute->PolarAprotic H-Bonding (Donor) NonPolar Non-Polar Solvents (e.g., Toluene, Hexane) Solute->NonPolar van der Waals Forces HighSolubility High Solubility PolarProtic->HighSolubility ModerateSolubility Moderate to High Solubility PolarAprotic->ModerateSolubility LowSolubility Low to Moderate Solubility NonPolar->LowSolubility

Caption: Predicted solubility of this compound.

Experimental Determination of Solubility

For precise and reliable solubility data, experimental determination is paramount. The following is a detailed protocol for determining the solubility of this compound in an organic solvent of interest.

Materials and Equipment
  • This compound (of known purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Volumetric flasks

  • Pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Protocol: Isothermal Shake-Flask Method
  • Preparation of Supersaturated Solutions: To a series of vials, add a known volume of the selected organic solvent. Add an excess amount of this compound to each vial to ensure a solid phase remains at equilibrium.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient time (typically 24-72 hours) to ensure the solution is saturated.

  • Phase Separation: After equilibration, carefully remove the vials from the shaker and allow the excess solid to settle.

  • Sample Collection and Filtration: Withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

  • Gravimetric Analysis (for less volatile solvents):

    • Weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point until a constant weight of the dried solute is achieved.

    • Calculate the solubility as the mass of the dissolved solid per volume or mass of the solvent.

  • Quantitative Analysis (HPLC or UV-Vis):

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards using a validated HPLC or UV-Vis method to generate a calibration curve.

    • Sample Analysis: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample and determine its concentration from the calibration curve.

    • Solubility Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Start Start Add_Solvent Add Solvent to Vial Start->Add_Solvent Add_Solute Add Excess Solute Add_Solvent->Add_Solute Equilibrate Equilibrate at Constant Temperature Add_Solute->Equilibrate Settle Allow Solid to Settle Equilibrate->Settle Filter Filter Supernatant Settle->Filter Analyze Analyze Filtrate (Gravimetric or Spectroscopic) Filter->Analyze Calculate Calculate Solubility Analyze->Calculate End End Calculate->End

Caption: Experimental workflow for solubility determination.

Applications in Research and Development

The solubility of this compound is a critical parameter that influences its utility in several applications:

  • Synthetic Chemistry: As a chemical intermediate, its solubility dictates the choice of reaction solvents and affects reaction rates and yields.[6] A green synthesis method for this compound has been developed using carboxylic acid as a solvent.[7]

  • Pharmaceutical Development: In drug discovery, solubility is a key determinant of a compound's bioavailability. This compound and its derivatives are explored for various biological activities.

  • Analytical Chemistry: It can be used as a reagent for the detection of metal ions.

Safety and Handling

According to safety data sheets, this compound is classified as a hazardous substance.

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[1]

  • Precautions: Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area. Avoid breathing dust.

  • Storage: Store in a well-ventilated place. Keep container tightly closed.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

While quantitative solubility data for this compound remains a gap in the scientific literature, a comprehensive understanding of its physicochemical properties and the principles of solubility allows for informed predictions of its behavior in various organic solvents. This guide provides a framework for researchers and drug development professionals to effectively handle and utilize this important chemical intermediate. The detailed experimental protocol provided herein offers a robust method for determining precise solubility values, which will undoubtedly facilitate its broader application in scientific research and development.

References

An In-depth Technical Guide to the Spectral Analysis of 2'-Hydroxy-5'-methyl-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Architecture

The molecular structure of 2'-Hydroxy-5'-methyl-3'-nitroacetophenone, with the systematic numbering of the aromatic ring, is presented below. This numbering is crucial for the assignment of signals in NMR spectroscopy.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

For a solid sample like this compound, Attenuated Total Reflectance (ATR) is a convenient and widely used technique that requires minimal sample preparation.

ATR_FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis start Start place_sample Place a small amount of solid sample on the ATR crystal start->place_sample apply_pressure Apply pressure to ensure good contact place_sample->apply_pressure collect_background Collect background spectrum apply_pressure->collect_background collect_sample Collect sample spectrum collect_background->collect_sample process_data Process data (baseline correction, etc.) collect_sample->process_data identify_peaks Identify characteristic absorption bands process_data->identify_peaks interpret_spectrum Interpret the spectrum to identify functional groups identify_peaks->interpret_spectrum NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start dissolve_sample Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3) start->dissolve_sample add_tms Add a small amount of TMS as an internal standard dissolve_sample->add_tms transfer_to_tube Transfer the solution to an NMR tube add_tms->transfer_to_tube insert_tube Insert the NMR tube into the spectrometer transfer_to_tube->insert_tube shim_coils Shim the magnetic field for homogeneity insert_tube->shim_coils acquire_1h Acquire ¹H spectrum shim_coils->acquire_1h acquire_13c Acquire ¹³C spectrum shim_coils->acquire_13c process_spectra Process spectra (Fourier transform, phasing, baseline correction) acquire_1h->process_spectra acquire_13c->process_spectra analyze_1h Analyze ¹H spectrum (chemical shift, integration, multiplicity) process_spectra->analyze_1h analyze_13c Analyze ¹³C spectrum (chemical shift) process_spectra->analyze_13c assign_signals Assign signals to specific nuclei analyze_1h->assign_signals analyze_13c->assign_signals EIMS_Workflow cluster_prep Sample Introduction cluster_ion Ionization & Fragmentation cluster_analysis Analysis & Detection start Start introduce_sample Introduce a small amount of sample into the ion source (e.g., via a direct insertion probe) start->introduce_sample vaporize_sample Vaporize the sample introduce_sample->vaporize_sample electron_bombardment Bombard with a high-energy electron beam (70 eV) vaporize_sample->electron_bombardment form_molecular_ion Form the molecular ion (M⁺˙) electron_bombardment->form_molecular_ion fragmentation Induce fragmentation form_molecular_ion->fragmentation accelerate_ions Accelerate ions into the mass analyzer fragmentation->accelerate_ions separate_ions Separate ions based on their m/z ratio accelerate_ions->separate_ions detect_ions Detect the ions separate_ions->detect_ions generate_spectrum Generate the mass spectrum detect_ions->generate_spectrum

An In-depth Technical Guide to 2'-Hydroxy-5'-methyl-3'-nitroacetophenone: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Hydroxy-5'-methyl-3'-nitroacetophenone is a substituted aromatic ketone that has garnered significant interest in the scientific community, primarily as a key intermediate in the synthesis of high-value pharmaceutical compounds. Its unique molecular architecture, featuring a hydroxyl group ortho to the acetyl moiety and a nitro group in the meta position, imparts specific reactivity that is instrumental in the construction of more complex molecular frameworks. This guide provides a detailed exploration of the discovery, history, synthesis, and chemical properties of this important compound, offering valuable insights for professionals in chemical research and drug development.

Historical Context and Discovery

While the precise moment of discovery and the identity of the first scientist to synthesize this compound are not prominently documented in readily available historical records, its emergence is intrinsically linked to the broader development of aromatic chemistry and the exploration of nitration reactions on substituted phenols in the 20th century. The synthesis of such compounds is a logical extension of well-established reactions, namely the electrophilic nitration of a substituted hydroxyacetophenone.

The historical significance of this compound is deeply rooted in its utility as a building block. Its rise to prominence is closely associated with the development of the anti-asthmatic drug, Pranlukast.[1] The demand for efficient synthetic routes to Pranlukast spurred detailed investigations into the preparation and purification of this compound, solidifying its importance in medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and research.

PropertyValueReference
CAS Number 66108-30-3[2][3]
Molecular Formula C₉H₉NO₄[2][3]
Molecular Weight 195.17 g/mol
Melting Point 133-136 °C[3][4]
Appearance Pale yellow solid
IUPAC Name 1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone[2]

Synthesis of this compound

The primary and most established method for the synthesis of this compound is the nitration of its precursor, 2'-hydroxy-5'-methylacetophenone.

Synthesis of the Precursor: 2'-Hydroxy-5'-methylacetophenone

The precursor, 2'-hydroxy-5'-methylacetophenone, can be synthesized via the Fries rearrangement of p-cresyl acetate. This classic organic reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.

Fries Rearrangement for Precursor Synthesis

p_cresyl_acetate p-Cresyl Acetate intermediate Acylium Ion Complex p_cresyl_acetate->intermediate + Lewis Acid lewis_acid AlCl₃ (Lewis Acid) product 2'-Hydroxy-5'-methylacetophenone intermediate->product Rearrangement

Caption: Fries rearrangement of p-cresyl acetate to yield 2'-hydroxy-5'-methylacetophenone.

Nitration to Yield this compound

The established method for synthesizing the title compound is the electrophilic nitration of 2'-hydroxy-5'-methylacetophenone, typically using a mixture of nitric acid and a suitable solvent like acetic acid.[3] The hydroxyl and acetyl groups on the aromatic ring direct the incoming nitro group to the 3-position.

Synthetic Workflow: Nitration of 2'-hydroxy-5'-methylacetophenone

start 2'-Hydroxy-5'-methylacetophenone reaction Electrophilic Aromatic Substitution start->reaction reagents Nitrating Agent (e.g., HNO₃ in Acetic Acid) reagents->reaction product This compound reaction->product start This compound reduction Reduction of Nitro Group start->reduction amino_intermediate 3'-Amino-2'-hydroxy-5'-methylacetophenone reduction->amino_intermediate coupling Coupling and Cyclization Reactions amino_intermediate->coupling pranlukast Pranlukast coupling->pranlukast

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2'-Hydroxy-5'-methyl-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Hydroxy-5'-methyl-3'-nitroacetophenone is a versatile intermediate compound utilized in the synthesis of various pharmaceuticals, dyes, and agrochemicals.[1] Its molecular structure, featuring hydroxyl and nitro functional groups, contributes to its reactivity, making it a valuable building block in organic synthesis.[1] This guide provides a comprehensive overview of the critical safety and handling protocols necessary for the responsible use of this compound in a laboratory setting, ensuring the well-being of researchers and the integrity of experimental outcomes.

Section 1: Compound Identification and Properties

A foundational aspect of safe laboratory practice is a thorough understanding of the physical and chemical properties of the substances being handled.

PropertyValueSource
Chemical Name 1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone[2]
Synonyms 2-Acetyl-4-methyl-6-nitrophenol[1]
CAS Number 66108-30-3[2][3]
Molecular Formula C9H9NO4[1][2]
Molecular Weight 195.17 g/mol [2][3]
Appearance Yellow crystalline solid[1]
Melting Point 133-136 °C[3][4][5]
Purity ≥ 99% (HPLC)[1]

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance and requires careful handling to mitigate potential risks.[6]

GHS Pictogram:

alt text

Signal Word: Warning[3][4]

Hazard Statements:

  • H315: Causes skin irritation. [2][7][8]

  • H319: Causes serious eye irritation. [2][7][8]

  • H335: May cause respiratory irritation. [2][7][8]

Precautionary Statements:

A comprehensive list of precautionary statements includes: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, and P501.[2]

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the consistent use of appropriate personal protective equipment are paramount to minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8][9] This is crucial to control exposure to dust and vapors, especially given the compound's potential for respiratory irritation.

Personal Protective Equipment (PPE) Workflow

The following diagram outlines the mandatory sequence for donning and doffing PPE to prevent contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Dust Mask (N95) Don1->Don2 Don3 3. Goggles/Eyeshields Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Eyeshields Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Dust Mask Doff3->Doff4 Spill_Response Start Spill Occurs Evacuate Evacuate Immediate Area Start->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major DonPPE Don Appropriate PPE SmallSpill->DonPPE Notify Notify Supervisor & EHS LargeSpill->Notify Contain Contain Spill with Inert Material DonPPE->Contain Collect Sweep/Shovel into Labeled Container Contain->Collect Clean Clean Area with Soap and Water Collect->Clean Dispose Dispose of Waste Properly Clean->Dispose Dispose->Notify End Response Complete Notify->End

References

Unlocking the Therapeutic Potential of 2'-Hydroxy-5'-methyl-3'-nitroacetophenone: A Technical Guide for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 1, 2026 – As a cornerstone for innovation in pharmaceutical research, this technical guide delineates promising, yet underexplored, research avenues for the synthetic compound 2'-Hydroxy-5'-methyl-3'-nitroacetophenone. This document serves as a strategic roadmap for researchers, scientists, and drug development professionals, leveraging the compound's unique structural motifs—a substituted acetophenone core, a phenolic hydroxyl group, and a reactive nitro functionality—to pioneer novel therapeutic agents.

Executive Summary

This compound (HMN-acetophenone) presents a compelling scaffold for medicinal chemistry. Its constituent functional groups are prevalent in a multitude of biologically active molecules, suggesting a high probability of inherent pharmacological activity. This guide proposes three primary areas of investigation: 1) development as antimicrobial and antifungal agents, 2) exploration of its anti-inflammatory properties, and 3) synthesis of chalcone derivatives for evaluation as potential anticancer therapeutics. Each proposed area is substantiated by the known activities of structurally analogous compounds and is accompanied by detailed, field-proven experimental protocols to facilitate immediate research and development.

Core Compound Characteristics

A thorough understanding of the physicochemical properties of HMN-acetophenone is fundamental to its application in drug discovery.

PropertyValueReference
CAS Number 66108-30-3[1]
Molecular Formula C₉H₉NO₄[1]
Molecular Weight 195.17 g/mol [1]
Melting Point 133-136 °C
Appearance Solid
SMILES CC(=O)c1cc(C)cc(c1O)--INVALID-LINK--=O

Research Area 1: Antimicrobial and Antifungal Agent Development

The presence of a nitroaromatic group in HMN-acetophenone is a strong indicator of potential antimicrobial and antifungal activity.[2] Nitro-containing compounds have a long history as effective agents against a wide spectrum of pathogens.[3][4] The mechanism often involves the enzymatic reduction of the nitro group within microbial cells, leading to the formation of cytotoxic radicals that damage DNA and other critical biomolecules.[2][4]

Rationale for Investigation

The global rise of antimicrobial resistance necessitates the discovery of novel chemical entities with unique mechanisms of action. Nitroaromatic compounds, like HMN-acetophenone, represent a promising class of molecules for this purpose.[5][6] Their bio-reductive activation is a key feature that can be exploited for selective toxicity towards pathogenic microorganisms.[7]

Experimental Workflow: Antimicrobial Screening

A systematic approach to evaluating the antimicrobial potential of HMN-acetophenone is crucial. The following workflow provides a comprehensive screening cascade.

Antimicrobial_Screening_Workflow cluster_0 Initial Screening cluster_1 Spectrum of Activity cluster_2 Mechanism of Action Studies Initial_Screen Primary Screening (Broth Microdilution) MIC_Determination Minimum Inhibitory Concentration (MIC) Initial_Screen->MIC_Determination Determine potency MBC_MFC_Determination Minimum Bactericidal/ Fungicidal Concentration MIC_Determination->MBC_MFC_Determination Assess cidal vs. static activity Gram_Positive Gram-Positive Bacteria (e.g., S. aureus, B. subtilis) MIC_Determination->Gram_Positive Gram_Negative Gram-Negative Bacteria (e.g., E. coli, P. aeruginosa) MIC_Determination->Gram_Negative Fungi Fungal Strains (e.g., C. albicans, A. niger) MIC_Determination->Fungi Cell_Membrane Cell Membrane Permeability Assay MBC_MFC_Determination->Cell_Membrane DNA_Interaction DNA Interaction Studies (e.g., Gel Electrophoresis) MBC_MFC_Determination->DNA_Interaction Enzyme_Inhibition Nitroreductase Activity Assay MBC_MFC_Determination->Enzyme_Inhibition

Caption: Workflow for antimicrobial and antifungal evaluation of HMN-acetophenone.

Protocol: Broth Microdilution Assay for MIC Determination
  • Preparation of Stock Solution: Dissolve HMN-acetophenone in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to each well.

  • Serial Dilutions: Add 50 µL of the HMN-acetophenone stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 50 µL from each well to the subsequent well.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the prepared inoculum to each well.

  • Controls: Include a positive control (microorganism without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Research Area 2: Anti-Inflammatory Activity Evaluation

Acetophenone derivatives have been widely reported to possess significant anti-inflammatory properties.[8][9][10] The phenolic hydroxyl group in HMN-acetophenone is a key structural feature often associated with antioxidant and anti-inflammatory effects.[11][12] Chronic inflammation is a key driver of numerous diseases, making the development of novel anti-inflammatory agents a high priority.

Rationale for Investigation

The inhibition of key inflammatory mediators and pathways is a validated strategy for the treatment of inflammatory diseases. The structural features of HMN-acetophenone suggest its potential to modulate inflammatory responses through mechanisms such as the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production.[13]

Experimental Workflow: In Vitro Anti-inflammatory Assessment

A multi-tiered approach is recommended to elucidate the anti-inflammatory potential of HMN-acetophenone.

Anti_Inflammatory_Workflow cluster_0 Cell-Based Assays cluster_1 Enzymatic Assays cluster_2 Signaling Pathway Analysis LPS_Stimulation LPS-stimulated Macrophages (e.g., RAW 264.7) NO_Production Nitric Oxide (NO) Production Assay (Griess Assay) LPS_Stimulation->NO_Production Measure NO levels Cytokine_Analysis Pro-inflammatory Cytokine Analysis (ELISA) LPS_Stimulation->Cytokine_Analysis Quantify TNF-α, IL-6 COX_Inhibition COX-1/COX-2 Inhibition Assay Cytokine_Analysis->COX_Inhibition LOX_Inhibition 5-Lipoxygenase (5-LOX) Inhibition Assay Cytokine_Analysis->LOX_Inhibition Western_Blot Western Blot Analysis (NF-κB, MAPKs) COX_Inhibition->Western_Blot Investigate upstream signaling

Caption: Experimental workflow for assessing the anti-inflammatory activity.

Protocol: Nitric Oxide Production Assay in LPS-Stimulated Macrophages
  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of HMN-acetophenone for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve.

Research Area 3: Synthesis and Evaluation of Chalcone Derivatives as Anticancer Agents

The acetophenone core of HMN-acetophenone is an ideal starting material for the synthesis of chalcones, a class of compounds renowned for their diverse pharmacological activities, including potent anticancer effects.[14][15] The Claisen-Schmidt condensation reaction provides a straightforward method for synthesizing a library of chalcone derivatives from HMN-acetophenone.[16]

Rationale for Investigation

Chalcones exert their anticancer effects through various mechanisms, such as the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.[17] The presence of the nitro group on the HMN-acetophenone-derived chalcones could further enhance their anticancer potency.[18]

Experimental Workflow: Chalcone Synthesis and Anticancer Evaluation

This workflow outlines the synthesis of chalcone derivatives and their subsequent evaluation for anticancer activity.

Chalcone_Workflow cluster_0 Synthesis and Characterization cluster_1 In Vitro Anticancer Screening cluster_2 Mechanism of Action Studies Synthesis Claisen-Schmidt Condensation of HMN-acetophenone and Aryl Aldehydes Purification Purification by Recrystallization/Chromatography Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Cytotoxicity_Assay Cytotoxicity Screening (MTT Assay) against Cancer Cell Lines Characterization->Cytotoxicity_Assay IC50_Determination IC₅₀ Value Determination Cytotoxicity_Assay->IC50_Determination Apoptosis_Assay Apoptosis Induction Assay (e.g., Annexin V/PI Staining) IC50_Determination->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle_Analysis Western_Blot_Cancer Western Blot for Apoptotic and Cell Cycle Proteins Apoptosis_Assay->Western_Blot_Cancer

Caption: Workflow for the synthesis and anticancer evaluation of HMN-acetophenone-derived chalcones.

Protocol: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and a selected substituted aromatic aldehyde in ethanol.

  • Base Addition: Add a catalytic amount of a strong base, such as a 40% aqueous solution of sodium hydroxide, dropwise to the reaction mixture while stirring at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Product Isolation: Once the reaction is complete, pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid.

  • Purification: Collect the precipitated solid by filtration, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterization: Confirm the structure of the synthesized chalcone derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a molecule of significant synthetic and medicinal potential. The research avenues outlined in this guide provide a robust framework for its development as a novel therapeutic agent in the fields of infectious diseases, inflammation, and oncology. The provided protocols are designed to be readily implementable, enabling research teams to rapidly advance our understanding of this promising compound.

References

Methodological & Application

synthesis of 2'-Hydroxy-5'-methyl-3'-nitroacetophenone from 2-hydroxy-5-methylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Regioselective Synthesis of 2'-Hydroxy-5'-methyl-3'-nitroacetophenone via Electrophilic Nitration

Abstract

This document provides a comprehensive guide for the . The described protocol is centered on the electrophilic aromatic substitution (EAS) reaction, specifically the nitration of a substituted phenol. This application note details the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, outlines critical safety procedures, and offers guidance on product characterization. The content is designed for researchers in synthetic chemistry, medicinal chemistry, and drug development, providing the technical depth necessary for successful and safe execution of this synthesis.

Introduction and Scientific Background

This compound is a substituted aromatic ketone that serves as a valuable intermediate in the synthesis of more complex molecules, including various heterocyclic compounds and potential pharmaceutical agents.[1] The synthesis involves the introduction of a nitro group (-NO₂) onto the aromatic ring of 2-hydroxy-5-methylacetophenone. This transformation is a classic example of an electrophilic aromatic substitution (EAS) reaction, a cornerstone of organic synthesis.

The regioselectivity of the reaction—the precise placement of the nitro group—is dictated by the electronic effects of the substituents already present on the benzene ring: the hydroxyl (-OH), acetyl (-COCH₃), and methyl (-CH₃) groups. Understanding these directing effects is paramount for predicting and achieving the desired product. The hydroxyl group is a powerful activating, ortho, para-directing group, while the acetyl group is a deactivating, meta-directing group. The methyl group is weakly activating and ortho, para-directing. The protocol described herein leverages these principles to achieve selective nitration at the C-3' position.

Reaction Mechanism: Directing Effects in Electrophilic Aromatic Substitution

The nitration of 2-hydroxy-5-methylacetophenone proceeds via an electrophilic aromatic substitution mechanism. The key electrophile in this reaction is the nitronium ion (NO₂⁺).[2][3] In this protocol, the nitronium ion is generated in situ from nitric acid in an acetic acid solvent. For highly activated aromatic rings, such as phenols, strong acid catalysts like sulfuric acid are often unnecessary and can lead to over-nitration or oxidative degradation.[2][4]

The mechanism involves two primary steps:

  • Attack by the Aromatic Ring: The π-electron system of the activated benzene ring attacks the electrophilic nitronium ion. This rate-determining step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5]

  • Re-aromatization: A weak base (e.g., water or the acetate ion) removes a proton from the carbon atom bearing the new nitro group, restoring the ring's aromaticity and yielding the final product.[2]

Regiochemical Control: The position of nitration is controlled by the existing substituents:

  • Hydroxyl Group (-OH at C-2'): As a strong activating group, it directs incoming electrophiles to the ortho (C-3') and para (C-6') positions.

  • Acetyl Group (-COCH₃ at C-1'): As a moderately deactivating group, it directs electrophiles to the meta (C-3' and C-5') positions.

  • Methyl Group (-CH₃ at C-5'): As a weak activating group, it directs to its ortho (C-4' and C-6') and para (C-2', which is blocked) positions.

The C-3' position is uniquely favored, being ortho to the powerfully directing hydroxyl group and meta to the acetyl group. This convergence of directing effects leads to a high degree of regioselectivity for the desired 3'-nitro isomer.

Experimental Protocol

This protocol is adapted from established methods for the nitration of substituted hydroxyacetophenones.[6][7]

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
2-Hydroxy-5-methylacetophenoneC₉H₁₀O₂150.177.5 g (50 mmol)Starting Material
Glacial Acetic AcidCH₃COOH60.05150 mLSolvent
Nitric Acid (70%, ~15.8 M)HNO₃63.013.5 mL (~55 mmol)Nitrating Agent, use with extreme care
Deionized WaterH₂O18.02~1 LFor workup
EthanolC₂H₅OH46.07As neededRecrystallization Solvent
IceH₂O (solid)18.02~500 gFor workup
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel (addition funnel)

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Personal Protective Equipment (PPE): Chemical splash goggles, face shield, acid-resistant gloves (e.g., butyl rubber or Viton), lab coat.

Step-by-Step Procedure
  • Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, a thermometer, and a dropping funnel in a chemical fume hood. Place the flask in an ice bath situated on a magnetic stir plate.

  • Dissolution of Starting Material: Add 2-hydroxy-5-methylacetophenone (7.5 g, 50 mmol) to the flask, followed by glacial acetic acid (150 mL). Stir the mixture until the solid is completely dissolved. Cool the solution to 10-15°C using the ice bath.

  • Addition of Nitric Acid: Slowly add nitric acid (3.5 mL) to the dropping funnel. Add the nitric acid dropwise to the stirred solution over a period of 30-45 minutes. Crucially, maintain the internal reaction temperature below 20°C throughout the addition. The reaction is exothermic, and careful temperature control is essential to prevent side reactions and ensure safety.[8]

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours. The solution will typically turn a darker yellow or orange color.

  • Product Precipitation (Workup): Prepare a beaker containing 500 g of crushed ice and 500 mL of cold deionized water. While stirring the ice-water mixture vigorously, slowly pour the reaction mixture into the beaker. A yellow solid precipitate should form immediately.[6]

  • Isolation: Allow the ice to melt completely, continuing to stir for another 15 minutes to ensure full precipitation. Isolate the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid on the filter with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes residual acid.

  • Drying: Press the solid as dry as possible on the filter, then transfer it to a watch glass to air-dry or dry in a desiccator.

  • Purification (Recrystallization): Dissolve the crude, dried product in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry completely.

Characterization

The identity and purity of the final product, this compound, should be confirmed.

PropertyStarting MaterialProduct
IUPAC Name 1-(2-hydroxy-5-methylphenyl)ethanone1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone[9]
Molecular Formula C₉H₁₀O₂C₉H₉NO₄
Molar Mass 150.17 g/mol 195.17 g/mol
Appearance Off-white to pale yellow solidYellow crystalline solid
Melting Point 48-51 °C133-136 °C

Safety and Hazard Management

Nitration reactions are inherently hazardous and must be performed with strict adherence to safety protocols.[10]

  • Chemical Hazards:

    • Nitric Acid: Is extremely corrosive and a powerful oxidizing agent. It can cause severe skin and eye burns and is toxic upon inhalation.[11][12] It reacts violently with many organic materials.[13]

    • Glacial Acetic Acid: Is corrosive and can cause skin and eye burns. Its vapors are irritating to the respiratory system.

  • Reaction Hazards:

    • Exothermicity: The reaction generates significant heat. Uncontrolled addition of the nitrating agent can lead to a rapid temperature increase (thermal runaway), causing boiling of the solvent and potentially violent decomposition.[8]

  • Required Precautions:

    • Engineering Controls: All steps must be performed in a certified chemical fume hood. An emergency eyewash station and safety shower must be immediately accessible.[10]

    • Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a chemical-resistant lab coat, and acid-resistant gloves at all times.[12]

    • Spill Management: Have a spill kit containing a neutralizer (such as sodium bicarbonate) readily available. In case of a small spill, absorb the material with an inert absorbent (e.g., sand or vermiculite) and neutralize it before disposal.[13]

    • Waste Disposal: Segregate nitric acid-containing waste. Do not mix it with organic solvents or other reactive waste streams.[13] Dispose of all chemical waste according to institutional and local environmental regulations.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Nitration cluster_workup 3. Isolation & Purification setup Dissolve Starting Material in Acetic Acid cool Cool to 10-15°C in Ice Bath setup->cool add_hno3 Dropwise Addition of HNO₃ (T < 20°C) cool->add_hno3 stir Stir at Room Temp (2-3 hours) add_hno3->stir precipitate Pour into Ice-Water to Precipitate Product stir->precipitate filtrate Vacuum Filtration & Wash with H₂O precipitate->filtrate recrystallize Recrystallize from Ethanol filtrate->recrystallize final_product Dry Purified Product: 2'-Hydroxy-5'-methyl- 3'-nitroacetophenone recrystallize->final_product

Caption: Workflow for the synthesis of this compound.

References

Application Note: A Detailed Protocol for the Regioselective Nitration of 2'-Hydroxy-5'-Methylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

2'-Hydroxy-5'-methyl-3'-nitroacetophenone is a key chemical intermediate widely utilized in the synthesis of various pharmaceutical agents and biologically active molecules.[1] Its functional groups—hydroxyl, methyl, acetyl, and nitro—provide multiple reaction sites for constructing complex molecular architectures, such as benzoxazole chalcones with anti-tumor activity and drugs for treating asthma and allergic rhinitis.[2][3]

This application note provides a robust, detailed protocol for the regioselective nitration of 2'-hydroxy-5'-methylacetophenone. The methodology is grounded in the principles of electrophilic aromatic substitution, with a specific focus on controlling reaction conditions to achieve high yield and purity of the desired 3-nitro isomer. We will delve into the mechanistic underpinnings that govern the reaction's regioselectivity, provide a step-by-step experimental procedure, and offer expert insights for troubleshooting and optimization.

Mechanism and Regioselectivity: The Basis for a Controlled Reaction

The nitration of 2'-hydroxy-5'-methylacetophenone is a classic example of an electrophilic aromatic substitution (EAS) reaction.[4] The reaction proceeds via the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring.

The regiochemical outcome of the reaction is dictated by the electronic effects of the three substituents already present on the benzene ring:

  • 2'-Hydroxyl (-OH): A strongly activating, ortho, para-directing group. It significantly increases the electron density of the ring through resonance, particularly at the positions ortho (C3') and para (C5') to itself.[5]

  • 1'-Acetyl (-COCH₃): A moderately deactivating, meta-directing group. It withdraws electron density from the ring via resonance and induction, directing incoming electrophiles to the positions meta (C3' and C5') to itself.[6][7]

  • 5'-Methyl (-CH₃): A weakly activating, ortho, para-directing group through hyperconjugation and induction.

Synergistic Directing Effects: The positions activated by the powerful hydroxyl group are C3' (ortho) and C5' (para). The C5' position is already occupied by the methyl group. The C3' position is also the meta position relative to the deactivating acetyl group. Therefore, the directing effects of the two most influential groups (-OH and -COCH₃) converge, strongly favoring electrophilic attack at the C3' position . This synergy allows for a highly regioselective synthesis of this compound.

Critical Safety Precautions: A Non-Negotiable Prerequisite

Nitration reactions are inherently hazardous and must be performed with strict adherence to safety protocols. The reagents used are corrosive, and the reaction can be highly exothermic.[8]

  • Personal Protective Equipment (PPE): Always wear chemical safety glasses with side shields, a face shield, a flame-resistant lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton®). Standard nitrile gloves are not sufficient for protection against concentrated acids.[9][10]

  • Ventilation: All steps of this procedure must be conducted inside a certified chemical fume hood to prevent inhalation of corrosive and toxic nitric acid fumes and nitrogen oxides.[9][11]

  • Exothermic Reaction: The reaction generates significant heat. The rate of addition of the nitrating agent must be carefully controlled, and the reaction vessel must be efficiently cooled in an ice bath to prevent thermal runaway, which can lead to violent reactions or explosions.[12]

  • Handling Acids: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact.[12] Always add acid slowly to other liquids, never the other way around. Have an appropriate neutralizing agent (e.g., sodium bicarbonate) and spill kit readily available.

  • Emergency Preparedness: Ensure that a safety shower and eyewash station are easily accessible before starting the experiment.[11] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[12]

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.

Materials and Reagents
Reagent/MaterialCAS No.Molecular Wt. ( g/mol )Grade/PurityNotes
2'-Hydroxy-5'-methylacetophenone1450-72-2150.17>98%Starting material
Glacial Acetic Acid (CH₃COOH)64-19-760.05ACS GradeSolvent
Nitric Acid (HNO₃), 70%7697-37-263.01ACS GradeNitrating agent
Deionized Water (H₂O)7732-18-518.02-For work-up and washing
Ethanol (C₂H₅OH)64-17-546.07Reagent GradeRecrystallization solvent
Ice---For cooling and quenching
Equipment
250 mL Round-bottom flask
50 mL Dropping funnel
Magnetic stirrer and stir bar
Ice bath
Thermometer
Büchner funnel and filter paper
TLC plates (Silica gel 60 F₂₅₄)
Step-by-Step Procedure

Step 1: Dissolution of Starting Material

  • Place 7.5 g (50 mmol) of 2'-hydroxy-5'-methylacetophenone into a 250 mL round-bottom flask containing a magnetic stir bar.

  • Add 50 mL of glacial acetic acid to the flask.

  • Stir the mixture at room temperature until the solid is completely dissolved.

Step 2: Cooling the Reaction Mixture

  • Place the flask in a large ice bath.

  • Begin stirring and cool the solution until the internal temperature is stable between 0 °C and 5 °C.

Step 3: Dropwise Addition of Nitrating Agent

  • In a separate beaker, carefully measure 4.0 mL (~60 mmol) of 70% nitric acid.

  • Transfer the nitric acid to a 50 mL dropping funnel.

  • Add the nitric acid dropwise to the cooled, stirring solution of the acetophenone over a period of 45-60 minutes.

  • Crucially, monitor the internal temperature throughout the addition and ensure it does not rise above 10 °C. Adjust the addition rate as necessary to maintain temperature control.[13]

Step 4: Reaction and Monitoring

  • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). Prepare a developing chamber with a hexane/ethyl acetate (3:1) solvent system. Spot the starting material and the reaction mixture on a TLC plate. The product should appear as a new, more polar spot (lower Rf value) than the starting material.

Step 5: Quenching and Product Isolation

  • Once the reaction is complete (as indicated by TLC, typically when the starting material spot has disappeared), slowly pour the reaction mixture into a 600 mL beaker containing approximately 300 g of crushed ice and 100 mL of water.

  • Stir the resulting slurry vigorously for 15-20 minutes as the ice melts. A yellow solid product should precipitate.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the solid on the filter with several portions of cold deionized water (3 x 50 mL) until the washings are neutral to pH paper. This removes residual acetic and nitric acids.

Step 6: Purification by Recrystallization

  • Transfer the damp solid to a 250 mL Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid. If the solid does not fully dissolve, add a small amount of hot water dropwise until a clear solution is obtained.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified, pale-yellow crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry in a vacuum oven at 50-60 °C.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

  • Appearance: Pale-yellow crystalline solid.

  • Melting Point: Literature melting point is typically in the range of 97-99 °C.

  • IR Spectroscopy (ATR): Expect characteristic peaks for O-H stretch (~3200-3400 cm⁻¹), C=O stretch (~1650 cm⁻¹), and asymmetric/symmetric N-O stretches for the nitro group (~1530 and ~1350 cm⁻¹).[1]

  • ¹H NMR: Confirm the aromatic substitution pattern and presence of all functional groups.

  • Mass Spectrometry: Confirm the molecular weight of 195.17 g/mol .[1]

Experimental Workflow and Data Summary

Process Flow Diagram

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve Substrate in Acetic Acid cool Cool to 0-5 °C in Ice Bath start->cool add_hno3 Slowly Add Nitric Acid (<10 °C) cool->add_hno3 stir Stir at 0-5 °C for 2 hours add_hno3->stir tlc Monitor by TLC stir->tlc quench Quench on Ice-Water tlc->quench filtrate Vacuum Filter Crude Product quench->filtrate wash Wash with Cold Water filtrate->wash recrystal Recrystallize from Ethanol/Water wash->recrystal dry Dry Product Under Vacuum recrystal->dry char Characterize: MP, IR, NMR, MS dry->char

Caption: Workflow for the nitration of 2'-hydroxy-5'-methylacetophenone.

Summary of Reaction Parameters
ParameterValueRationale
Substrate2'-Hydroxy-5'-methylacetophenoneThe molecule to be nitrated.
Nitrating Agent70% Nitric AcidSource of the electrophilic nitronium ion.
SolventGlacial Acetic AcidDissolves the substrate and is compatible with the reaction conditions.[14]
Stoichiometry (HNO₃:Substrate)~1.2 : 1A slight excess of nitric acid ensures complete reaction.
Temperature0-10 °CPrevents over-nitration and oxidative side reactions.[15]
Reaction Time~3 hoursSufficient time for complete conversion as monitored by TLC.
Expected Yield75-85%Typical yield for this type of controlled nitration.
Main ProductThis compoundBased on the synergistic directing effects of the substituents.

Expert Insights and Troubleshooting

  • Why is strict temperature control so critical? The hydroxyl group makes the aromatic ring highly activated and susceptible to oxidation by nitric acid, especially at elevated temperatures. This can lead to the formation of dark, tarry byproducts and benzoquinones, significantly reducing the yield and purity of the desired product.[16] Maintaining a low temperature (<10 °C) minimizes these side reactions.

  • What if the product is oily or doesn't precipitate well? If the product separates as an oil upon quenching, it may be due to impurities. Vigorous stirring can sometimes induce crystallization. If it remains oily, an alternative work-up is to extract the quenched mixture with an organic solvent like ethyl acetate, wash the organic layer with water and brine, dry it over sodium sulfate, and concentrate it to obtain the crude product before recrystallization.

  • How can I avoid dinitration? The protocol uses a mild excess of nitric acid and low temperatures to disfavor a second nitration event. For highly activated substrates, dinitration or even trinitration (to form picric acid derivatives) is a risk if conditions are too harsh (e.g., using a mixture of concentrated sulfuric and nitric acids or higher temperatures).[5][17] Sticking to the prescribed stoichiometry and temperature is the best way to ensure mono-nitration.

  • TLC shows multiple product spots. This could indicate the formation of isomeric products or byproducts. The C3' position is overwhelmingly favored, but trace amounts of other isomers might form. Careful recrystallization is usually sufficient to isolate the major, less soluble 3-nitro isomer. If separation is difficult, column chromatography can be employed for purification.[18]

References

Application Notes and Protocols for the Synthesis of Chalcones via Claisen-Schmidt Condensation using 2'-Hydroxy-5'-methyl-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Introduction: The Strategic Importance of Chalcones and the Claisen-Schmidt Condensation

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one scaffold, are a pivotal class of compounds in medicinal chemistry and materials science.[1][2] As open-chain flavonoids, they serve as crucial biosynthetic precursors to a vast array of flavonoids and isoflavonoids in plants.[2] The inherent biological activity of the chalcone framework, which includes anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, is largely attributed to the reactive α,β-unsaturated ketone moiety.[2] This functional group can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles such as cysteine residues in proteins, thereby modulating various signaling pathways.

The Claisen-Schmidt condensation is the most prevalent and efficient synthetic route to chalcones.[1] This reaction, a type of crossed aldol condensation, involves the base- or acid-catalyzed reaction between an aromatic ketone (an acetophenone derivative) and an aromatic aldehyde that lacks α-hydrogens.[3] The versatility of this reaction allows for the introduction of a wide array of substituents on both aromatic rings, making it an invaluable tool for generating diverse chemical libraries for structure-activity relationship (SAR) studies in drug discovery.

This guide provides a comprehensive overview and detailed protocols for the utilization of 2'-Hydroxy-5'-methyl-3'-nitroacetophenone in the Claisen-Schmidt condensation to synthesize novel chalcone derivatives.

Reactant Spotlight: this compound

This compound is a substituted aromatic ketone with the molecular formula C₉H₉NO₄. Its structure is characterized by an acetophenone core with a hydroxyl group at the 2' position, a methyl group at the 5' position, and a nitro group at the 3' position. These substituents significantly influence the reactivity of the molecule in the Claisen-Schmidt condensation.

Key Physicochemical Properties:

PropertyValueSource
Molecular Weight 195.17 g/mol --INVALID-LINK--
Appearance Solid-
Melting Point 133-136 °C--INVALID-LINK--
CAS Number 66108-30-3--INVALID-LINK--

Influence of Substituents on Reactivity:

  • Acetyl Group (-COCH₃): The methyl protons of the acetyl group are the acidic α-hydrogens that will be deprotonated by a base to form the reactive enolate nucleophile.

  • Hydroxyl Group (-OH) at 2'-position: The ortho-hydroxyl group can form an intramolecular hydrogen bond with the carbonyl oxygen, which can influence the conformation and reactivity of the ketone. It also has a mild activating effect on the aromatic ring.

  • Nitro Group (-NO₂) at 3'-position: The nitro group is a strong electron-withdrawing group. Its presence deactivates the aromatic ring towards electrophilic substitution but, more importantly in this context, it increases the acidity of the α-protons of the acetyl group through its inductive effect. This enhanced acidity facilitates the formation of the enolate ion under basic conditions, potentially accelerating the condensation reaction.

  • Methyl Group (-CH₃) at 5'-position: The methyl group is a weak electron-donating group, which has a minor electronic effect on the reactivity of the acetyl group compared to the nitro and hydroxyl groups.

The Claisen-Schmidt Condensation: A Mechanistic Overview

The base-catalyzed Claisen-Schmidt condensation proceeds through a well-established multi-step mechanism:

  • Enolate Formation: A base, typically a hydroxide, abstracts an acidic α-hydrogen from the this compound to form a resonance-stabilized enolate ion. The electron-withdrawing nitro group enhances the acidity of these protons, facilitating this step.

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde. Aromatic aldehydes are chosen as they lack α-hydrogens and therefore cannot undergo self-condensation.

  • Aldol Adduct Formation: This attack results in the formation of a tetrahedral intermediate, which upon protonation (typically from the solvent), yields a β-hydroxy ketone, also known as an aldol adduct.

  • Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration (elimination of a water molecule) to form the final α,β-unsaturated ketone (the chalcone). This dehydration step is often spontaneous and is driven by the formation of a highly conjugated system.

Chalcone_Synthesis_Workflow Start Start: Reagents and Glassware Dissolve 1. Dissolve Ketone and Aldehyde in Ethanol Start->Dissolve Cool 2. Cool Reactant Mixture in Ice Bath Dissolve->Cool Add_Base 3. Add Aqueous Base (NaOH/KOH) Dropwise Cool->Add_Base Stir 4. Stir at Room Temperature (4-24h) Add_Base->Stir Monitor Monitor by TLC Stir->Monitor Check for completion Monitor->Stir Incomplete Workup 5. Pour into Ice Water & Acidify with HCl Monitor->Workup Complete Filter 6. Collect Crude Product by Filtration Workup->Filter Recrystallize 7. Purify by Recrystallization Filter->Recrystallize Dry 8. Dry Purified Product Recrystallize->Dry Characterize 9. Characterize (MP, NMR, IR, MS) Dry->Characterize End End: Pure Chalcone Characterize->End

References

Application Note: A Detailed Protocol for the Synthesis of Novel Chalcones via Claisen-Schmidt Condensation Using 2'-Hydroxy-5'-methyl-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Chalcones in Modern Drug Discovery

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one scaffold, represent a critical class of open-chain flavonoids abundant in various natural sources.[1][2] Their versatile chemical structure, featuring an α,β-unsaturated ketone system, serves as a key pharmacophore, making them highly reactive precursors for the synthesis of numerous heterocyclic compounds.[3][4] The true value of chalcones in medicinal chemistry, however, lies in the vast chemical space accessible through substitution on their two aromatic rings.

The introduction of specific functional groups, such as hydroxyl (-OH) and nitro (-NO₂), can dramatically modulate the pharmacological profile of the chalcone molecule.[5][6] Hydroxy-substituted chalcones are known for their potent antioxidant and anti-inflammatory properties, while nitro-substituted derivatives have demonstrated significant antimicrobial, anticancer, and anti-inflammatory activities.[2][7][8] The strategic combination of these functional groups on a single scaffold, as facilitated by the starting material 2'-Hydroxy-5'-methyl-3'-nitroacetophenone, offers a promising avenue for the development of novel therapeutic agents with enhanced potency and selectivity.

This application note provides a comprehensive, field-proven protocol for the synthesis of these valuable chalcone derivatives through the classic Claisen-Schmidt condensation reaction.[9] We will delve into the mechanistic underpinnings of this reaction, offer a detailed step-by-step methodology, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Reaction Principle: The Base-Catalyzed Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a cornerstone of organic synthesis for forming carbon-carbon bonds to create α,β-unsaturated ketones.[10][11][12] The reaction proceeds between an enolizable ketone (in this case, this compound) and an aromatic aldehyde that lacks α-hydrogens, under basic conditions.[12] The mechanism is a robust and well-understood aldol condensation followed by a dehydration step.

The key mechanistic steps are as follows:

  • Enolate Formation: A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-proton from the methyl group of the acetophenone. This deprotonation generates a resonance-stabilized enolate anion, which is a potent nucleophile.[10][13]

  • Nucleophilic Attack: The enolate anion attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a tetrahedral intermediate, the alkoxide.

  • Protonation: The alkoxide is protonated by a proton source (typically the solvent, e.g., ethanol or water) to yield a β-hydroxy ketone, also known as an aldol adduct.

  • Dehydration: Under the basic reaction conditions, the hydroxyl group is eliminated through an E1cB-like mechanism. A base removes the now acidic α-proton, forming an enolate which then expels the hydroxide ion, resulting in the formation of a stable, conjugated α,β-unsaturated system—the chalcone.[13] This final dehydration step is thermodynamically driven by the formation of the extended conjugated π-system.

Claisen_Schmidt_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Nucleophilic Attack & Protonation cluster_2 Step 4: Dehydration A Acetophenone Derivative (R-CO-CH₃) Enolate Enolate Anion (R-CO-CH₂⁻) A->Enolate + OH⁻ - H₂O Base Base (OH⁻) Enolate_ref Enolate Anion Aldehyde Aromatic Aldehyde (Ar-CHO) Adduct β-Hydroxy Ketone (Aldol Adduct) Aldehyde->Adduct + H₂O Adduct_ref Aldol Adduct Enolate_ref->Aldehyde Nucleophilic Attack Chalcone Chalcone (α,β-Unsaturated Ketone) Adduct_ref->Chalcone - H₂O (Base-catalyzed)

Caption: Mechanism of the Base-Catalyzed Claisen-Schmidt Condensation.

Detailed Experimental Protocol

This protocol details the synthesis of (E)-1-(2-hydroxy-5-methyl-3-nitrophenyl)-3-phenylprop-2-en-1-one as a representative example. This procedure can be adapted for various substituted benzaldehydes.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98% PurityCommercial SourceThe key starting material.
BenzaldehydeReagent Grade, ≥99%Commercial SourceFreshly distilled if purity is questionable.
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%Commercial SourceUsed to prepare the catalytic base solution.
Ethanol (EtOH)95% or AbsoluteCommercial SourceReaction solvent.
Hydrochloric Acid (HCl)Concentrated (37%)Commercial SourceFor neutralization during workup.
Deionized WaterHigh PurityLaboratory SupplyFor solutions and washing.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercial SourceFor drying organic layers (if extraction is needed).
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄Commercial SourceFor reaction monitoring.
Ethyl Acetate & HexaneHPLC GradeCommercial SourceMobile phase for TLC.
Equipment
  • Round-bottom flask (100 mL or 250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and vacuum flask

  • pH paper or pH meter

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Recrystallization apparatus

Step-by-Step Synthesis Procedure
  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve this compound (e.g., 10 mmol, 1.95 g) in ethanol (30-40 mL). Separately, dissolve benzaldehyde (10 mmol, 1.06 g, ~1.02 mL) in ethanol (10 mL).

    • Expert Insight: Using a slight excess (1.05-1.1 eq.) of the aldehyde can help drive the reaction to completion, but an equimolar ratio is a good starting point. Ethanol is an excellent choice as it effectively dissolves the reactants and the resulting chalcone at elevated temperatures, while allowing for precipitation upon cooling.[7]

  • Reaction Setup: Place the flask containing the acetophenone solution in an ice bath on a magnetic stirrer and begin stirring.

  • Catalyst Addition: Prepare a 40% (w/v) aqueous solution of NaOH. Add this solution dropwise to the stirred, cooled ethanolic solution of the acetophenone and aldehyde over 15-20 minutes. A color change to deep red or brown is typically observed, indicating the formation of the chalcone anion.

    • Expert Insight: The slow, dropwise addition of the strong base is critical.[14] It controls the exothermic nature of the condensation and prevents side reactions, such as the Cannizzaro reaction of the aldehyde or self-condensation if the ketone had multiple enolizable protons.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction time can vary from 4 to 24 hours, depending on the specific aldehyde used.[5]

    • Trustworthiness Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate). Spot the starting acetophenone, the aldehyde, and the reaction mixture. The reaction is complete upon the disappearance of the limiting reactant (acetophenone) and the appearance of a new, prominent spot for the chalcone product.

  • Workup and Isolation: Once the reaction is complete, pour the mixture slowly into a beaker containing crushed ice (approx. 200 g) and concentrated HCl (5-10 mL). Stir the mixture vigorously.

    • Expert Insight: This step neutralizes the NaOH catalyst, stopping the reaction. The acidic environment protonates the phenoxide and the chalcone enolate, causing the water-insoluble product to precipitate out of the aqueous ethanol solution.[13]

  • Product Collection: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid generously with cold deionized water until the filtrate is neutral (check with pH paper).

    • Trustworthiness Checkpoint: A neutral wash is essential to remove any residual acid or salts, which could interfere with subsequent characterization or applications.

  • Purification: The crude solid is purified by recrystallization. A common and effective solvent system is ethanol. Dissolve the crude product in a minimum amount of hot ethanol, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Filter the purified crystals and dry them in a vacuum oven.

Quantitative Data Summary
ParameterValueMoles (mmol)Molar Ratio
This compound1.95 g101.0
Benzaldehyde1.06 g101.0
Solvent (Ethanol)~50 mL--
Catalyst (40% NaOH)~10 mL--
Reaction Time 4-24 hours--
Expected Yield 70-90% (after recrystallization)--

Experimental Workflow and Characterization

The overall process from starting materials to a pure, characterized final product follows a logical and verifiable sequence.

Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Characterization Reactants 1. Mix Reactants (Acetophenone, Aldehyde, EtOH) Catalysis 2. Add NaOH Catalyst (0°C to RT) Reactants->Catalysis Monitoring 3. Monitor via TLC Catalysis->Monitoring Quench 4. Quench in Acidified Ice Monitoring->Quench Filter 5. Filter & Wash Crude Product Quench->Filter Recrystallize 6. Recrystallize from Ethanol Filter->Recrystallize Analysis 7. Spectroscopic Analysis (NMR, IR, MS, UV-Vis) Recrystallize->Analysis

Caption: Experimental Workflow for Chalcone Synthesis and Characterization.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized chalcone is paramount. The following spectroscopic data are characteristic of the target structure.[1][15]

  • FT-IR (ATR, cm⁻¹): The infrared spectrum provides clear evidence of the key functional groups. Expect strong absorption bands corresponding to:

    • ~3400-3200 cm⁻¹: O-H stretching of the phenolic group.

    • ~1640-1660 cm⁻¹: C=O stretching of the α,β-unsaturated ketone. This is at a lower frequency than a standard ketone due to conjugation.[15]

    • ~1590-1610 cm⁻¹: C=C stretching of the alkene and aromatic rings.

    • ~1520 & ~1340 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group.

  • ¹H NMR (400 MHz, CDCl₃ or DMSO-d₆, δ ppm): Proton NMR is invaluable for structural elucidation, particularly for confirming the stereochemistry of the double bond.

    • ~7.5-8.0 ppm (d, 1H, J ≈ 15-16 Hz): The β-proton (Ar-CH=).

    • ~7.2-7.6 ppm (d, 1H, J ≈ 15-16 Hz): The α-proton (-CO-CH=). The large coupling constant (J) of 15-16 Hz is definitive proof of the trans (E) configuration of the double bond, which is the thermodynamically favored product.[14]

    • Aromatic Protons: Multiple signals in the aromatic region corresponding to the protons on both rings.

    • ~12-13 ppm (s, 1H): The phenolic -OH proton, often deshielded due to intramolecular hydrogen bonding with the adjacent carbonyl oxygen.

    • ~2.4 ppm (s, 3H): The methyl (-CH₃) protons.

  • UV-Vis Spectroscopy (EtOH or MeOH): Chalcones exhibit characteristic strong UV absorption due to their extended conjugated system.

    • Band I (~320-390 nm): Arising from the π → π* transition of the cinnamoyl system.[14]

    • Band II (~220-270 nm): Arising from the π → π* transition of the benzoyl system.[14]

Conclusion

The Claisen-Schmidt condensation remains a highly efficient, reliable, and scalable method for the synthesis of substituted chalcones.[16] By utilizing this compound, researchers can readily access a class of chalcones decorated with electron-withdrawing and electron-donating groups, a structural motif frequently associated with potent biological activity. The protocol detailed herein is robust and includes critical checkpoints and expert insights to ensure a high rate of success. The straightforward purification and definitive spectroscopic characterization methods provide a self-validating workflow, yielding high-purity compounds ready for biological screening and further drug development endeavors.

References

Application Notes & Protocols: 2'-Hydroxy-5'-methyl-3'-nitroacetophenone as a Strategic Intermediate for Novel Anti-inflammatory Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and utilization of 2'-Hydroxy-5'-methyl-3'-nitroacetophenone. This versatile compound serves as a critical building block in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory agents.[1] This document details a robust protocol for the synthesis, purification, and characterization of this intermediate. Furthermore, it outlines its subsequent application in the synthesis of Nifuroxazide analogues, a class of compounds recognized for their potent anti-inflammatory properties mediated through the suppression of key signaling pathways such as STAT3 and NF-κB.[2][3] The protocols are designed to be self-validating, with explanations of the underlying chemical principles and mechanistic insights into the biological activity of the derived final compounds.

Introduction: The Strategic Importance of this compound

This compound is an aromatic ketone characterized by hydroxyl, methyl, and nitro functional groups, which impart significant reactivity and make it a valuable precursor in multi-step organic synthesis.[1] While it has applications in the synthesis of dyes and agrochemicals, its primary role in the pharmaceutical industry is as a key intermediate for biologically active molecules, including anti-inflammatory and analgesic drugs.[1]

The structural scaffold of this molecule is particularly amenable to the construction of heterocyclic systems and the introduction of pharmacophores necessary for therapeutic activity. A prominent example of a drug class that can be conceptually derived from such nitroaromatic precursors is that of Nifuroxazide and its analogues. Nifuroxazide, a nitrofuran antibacterial, has been repurposed and extensively studied for its significant anti-inflammatory, antioxidant, and anticancer effects.[2][3] Its mechanism of action involves the modulation of critical inflammatory cascades, including the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) signaling.[3] This inhibition leads to a downstream reduction of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, making it a compelling target for diseases with an inflammatory basis, like ulcerative colitis and sepsis-induced organ injury.[2][3][4]

This guide provides the necessary protocols to synthesize the title intermediate and leverage it for the creation of new chemical entities with potential therapeutic value in inflammation.

Physicochemical and Safety Data

A thorough understanding of the intermediate's properties is crucial for safe handling and successful experimentation.

PropertyValueReference
IUPAC Name 1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone[5]
Synonyms 2-Acetyl-4-methyl-6-nitrophenol[1]
CAS Number 66108-30-3[1][5]
Molecular Formula C₉H₉NO₄[1][5]
Molecular Weight 195.17 g/mol [1][5]
Appearance Yellow crystalline solid[1]
Melting Point 133-136 °C[6]
Purity ≥99% (HPLC)[1]
Storage Store at 0-8°C[1]
Hazard Class Skin Irrit. 2, Eye Irrit. 2, STOT SE 3
Safety Precaution Warning. Causes skin and eye irritation. May cause respiratory irritation.

Synthesis of this compound

The most common and reliable method for preparing the title compound is through the electrophilic nitration of 2'-Hydroxy-5'-methylacetophenone. The hydroxyl and acetyl groups on the aromatic ring direct the incoming nitro group. The hydroxyl group is a strong activating ortho-, para-director, while the acetyl group is a deactivating meta-director. The substitution occurs at the 3-position due to the combined directing effects and steric hindrance.

Synthesis Workflow

SynthesisWorkflow cluster_0 Synthesis Protocol Start Start: 2'-Hydroxy-5'-methylacetophenone Dissolve Dissolve in Glacial Acetic Acid Start->Dissolve Nitration Slow addition of Nitric Acid (Control temperature) Dissolve->Nitration Exothermic reaction control Stir Stir at Room Temperature (12-18 hours) Nitration->Stir Reaction completion Precipitate Pour onto Ice Water Stir->Precipitate Filter Filter the Precipitate Precipitate->Filter Purify Recrystallize from Ethanol/Toluene Filter->Purify Impurity removal End Product: this compound Purify->End

Caption: Workflow for the nitration of 2'-Hydroxy-5'-methylacetophenone.

Detailed Synthesis Protocol

This protocol is adapted from established methods for the nitration of hydroxyacetophenone derivatives.[6][7]

Materials and Equipment:

  • 2'-Hydroxy-5'-methylacetophenone

  • Glacial Acetic Acid

  • Nitric Acid (70%, specific gravity 1.42)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Standard glassware for recrystallization

Step-by-Step Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of 2'-hydroxy-5'-methylacetophenone in 60 mL of glacial acetic acid. Stir the mixture at room temperature until all the solid has dissolved.

    • Rationale: Glacial acetic acid serves as a polar aprotic solvent that can dissolve the starting material and is stable to the nitrating agent.

  • Nitration: Place the flask in an ice bath to cool the solution. Slowly add 10.5 mL of concentrated nitric acid dropwise from a dropping funnel over a period of 2 hours. It is critical to maintain the reaction temperature below 25°C.

    • Rationale: The nitration reaction is highly exothermic. Slow, dropwise addition and cooling are essential to prevent overheating, which can lead to the formation of undesired byproducts and dinitrated species.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 17-20 hours to ensure the reaction goes to completion.

  • Precipitation: Pour the reaction mixture slowly into a beaker containing 400 mL of crushed ice and water. Stir vigorously. A yellow solid will precipitate out.

    • Rationale: The product is insoluble in water. Pouring the reaction mixture into ice water quenches the reaction and precipitates the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any residual acid.

  • Purification: The crude product can be purified by recrystallization. Toluene or ethanol are suitable solvents.[8] Dissolve the crude solid in a minimum amount of hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Filter the purified yellow crystals and dry them under vacuum.

    • Expected Yield: 60-75%.

    • Expected Purity: >99% after recrystallization.

Application in the Synthesis of Anti-inflammatory Hydrazone Analogues

The synthesized this compound is an excellent starting point for creating hydrazone derivatives, a chemical class that includes the anti-inflammatory drug Nifuroxazide.[9][10][11] The ketone functional group readily undergoes condensation with hydrazides.

General Synthesis Protocol for Hydrazone Derivatives

Materials and Equipment:

  • This compound

  • A suitable hydrazide (e.g., 4-hydroxybenzohydrazide)

  • Ethanol (or another suitable alcohol solvent)

  • Catalytic amount of glacial acetic acid

  • Reflux apparatus

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.

  • Addition of Hydrazide: Add 1.1 equivalents of the selected hydrazide to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

    • Rationale: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. Further purification can be achieved by recrystallization if necessary.

Mechanistic Basis for Anti-inflammatory Activity

The anti-inflammatory effects of Nifuroxazide and its analogues are increasingly well-documented.[2] These compounds do not act like traditional NSAIDs, which primarily inhibit cyclooxygenase (COX) enzymes.[12][13] Instead, they modulate intracellular signaling pathways at the core of the inflammatory response.

Key Mechanisms:

  • STAT3 Inhibition: Nifuroxazide is a potent inhibitor of STAT3 phosphorylation and activation.[3][4] The IL-6/JAK/STAT3 pathway is a central driver of inflammation in many autoimmune and chronic inflammatory diseases. By blocking STAT3, these compounds can prevent the transcription of numerous pro-inflammatory genes.[4]

  • NF-κB Suppression: The NF-κB pathway is another critical regulator of inflammation. Nifuroxazide has been shown to suppress NF-κB expression, thereby reducing the production of cytokines like TNF-α and IL-1β.[3]

  • TLR4 and Inflammasome Interruption: Evidence suggests that Nifuroxazide can interrupt the TLR4/NLRP3 inflammasome/IL-1β signaling pathway, which is crucial in the response to pathogens and cellular stress.[2]

SignalingPathway cluster_pathway Inflammatory Signaling Cascade IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R JAK JAK IL6R->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to Transcription Gene Transcription (TNF-α, IL-1β, etc.) Nucleus->Transcription Inflammation Inflammation Transcription->Inflammation Drug Nifuroxazide Analogue Drug->STAT3 Inhibits phosphorylation

Caption: Inhibition of the IL-6/JAK/STAT3 pathway by Nifuroxazide analogues.

Conclusion

This compound is a high-value intermediate for the synthesis of novel anti-inflammatory drug candidates. Its straightforward, scalable synthesis and versatile reactivity allow for the efficient construction of complex molecules. By targeting signaling pathways like STAT3 and NF-κB, derivatives of this intermediate offer a modern therapeutic strategy that moves beyond traditional COX inhibition. The protocols and insights provided herein serve as a foundational guide for researchers aiming to explore this promising area of medicinal chemistry and drug discovery.

References

Application Notes & Protocols: The Strategic Use of 2'-Hydroxy-5'-methyl-3'-nitroacetophenone in the Synthesis of Novel Azo Dyes

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the strategic application of 2'-Hydroxy-5'-methyl-3'-nitroacetophenone as a versatile precursor in the synthesis of azo dyes. This document provides in-depth theoretical grounding, practical protocols, and expert insights into the chemical transformations that unlock the chromophoric potential of this valuable intermediate.

Introduction: Unveiling the Potential of a Versatile Precursor

This compound is a substituted aromatic ketone that, while not a dye itself, holds significant promise as a precursor for the synthesis of a diverse range of azo dyes.[1] Its chemical architecture, featuring a hydroxyl group, a methyl group, a nitro group, and an acetophenone moiety, provides a rich platform for synthetic manipulation. The key to unlocking its utility in dye chemistry lies in the chemical transformation of the nitro group into a primary amine, which can then be diazotized to form a reactive diazonium salt—the cornerstone of azo dye formation.[2] The presence of the hydroxyl and acetophenone groups ortho and para to the eventual diazonium salt functionality is anticipated to play a crucial role as auxochromes, influencing the final color and dyeing properties of the synthesized molecules.

The molecular structure of this compound is well-characterized, with a molecular formula of C₉H₉NO₄ and a molecular weight of 195.17 g/mol .[1] Its melting point is reported to be in the range of 133-136 °C.

The Synthetic Blueprint: From Nitro Precursor to Azo Dye

The journey from this compound to a vibrant azo dye is a logical and well-established two-stage process. The first critical step is the reduction of the aromatic nitro group to a primary amine. This is followed by the classical diazotization of the newly formed amine and subsequent coupling with an electron-rich aromatic compound (the coupling component) to generate the final azo dye.

G cluster_0 Stage 1: Reduction cluster_1 Stage 2: Azo Dye Synthesis Nitro_Precursor This compound Amino_Intermediate 3'-Amino-2'-hydroxy-5'-methylacetophenone Nitro_Precursor->Amino_Intermediate Catalytic Hydrogenation (e.g., Pd/C, H₂) Diazonium_Salt Diazonium Salt Intermediate Amino_Intermediate->Diazonium_Salt Diazotization (NaNO₂, HCl, 0-5 °C) Azo_Dye Final Azo Dye Diazonium_Salt->Azo_Dye Coupling_Component Electron-rich Coupling Component (e.g., Naphthol, Aniline derivative) Coupling_Component->Azo_Dye Azo Coupling

Caption: Overall workflow for the synthesis of azo dyes from this compound.

Experimental Protocols: A Step-by-Step Guide

The following protocols are based on established chemical principles and procedures reported for structurally similar compounds. Researchers should perform initial small-scale trials to optimize reaction conditions for this specific substrate.

The reduction of the nitro group is a critical first step. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol 1: Catalytic Hydrogenation of this compound

  • Rationale: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the reduction of aromatic nitro groups to amines. The reaction is typically carried out under a hydrogen atmosphere, and the use of a solvent like ethanol or methanol provides good solubility for the starting material and product.

  • Materials:

    • This compound

    • 10% Palladium on carbon (Pd/C) catalyst (5-10% by weight of the starting material)

    • Ethanol or Methanol (analytical grade)

    • Hydrogen gas (H₂)

    • Parr hydrogenator or a similar hydrogenation apparatus

    • Celite or another filter aid

  • Procedure:

    • In a suitable pressure vessel (e.g., a Parr bottle), dissolve this compound (1.0 eq) in a sufficient volume of ethanol or methanol.

    • Carefully add the 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere.

    • Seal the reaction vessel and connect it to the hydrogenation apparatus.

    • Purge the vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

    • Pressurize the vessel with hydrogen gas to the desired pressure (typically 40-50 psi).

    • Agitate the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by observing the cessation of hydrogen uptake or by thin-layer chromatography (TLC).

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude 3'-amino-2'-hydroxy-5'-methylacetophenone. The product can be further purified by recrystallization if necessary. The synthesis of related amino hydroxyacetophenones has been documented, providing a basis for this procedure.[3]

With the key amino intermediate in hand, the next stage is the synthesis of the azo dye through diazotization and coupling.

Protocol 2: Diazotization of 3'-Amino-2'-hydroxy-5'-methylacetophenone and Coupling with a Naphthol Derivative

  • Rationale: The diazotization of aromatic amines requires cold, acidic conditions to form the unstable diazonium salt. This salt is then immediately used in the coupling reaction with an electron-rich nucleophile, such as 2-naphthol, to form the stable azo dye. The reaction is kept cold to prevent the premature decomposition of the diazonium salt.

  • Materials:

    • 3'-Amino-2'-hydroxy-5'-methylacetophenone (from Part I)

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Nitrite (NaNO₂)

    • 2-Naphthol (or another suitable coupling component)

    • Sodium Hydroxide (NaOH)

    • Ice

    • Distilled water

  • Procedure:

    • Preparation of the Diazonium Salt Solution: a. In a beaker, dissolve 3'-Amino-2'-hydroxy-5'-methylacetophenone (1.0 eq) in a mixture of concentrated HCl and water. Stir until a clear solution is obtained. b. Cool the solution to 0-5 °C in an ice-salt bath. c. In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 eq) in a small amount of cold water. d. Slowly add the sodium nitrite solution dropwise to the cold amine solution, maintaining the temperature between 0-5 °C. Stir vigorously during the addition. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper (which turns blue in the presence of excess nitrous acid).

    • Preparation of the Coupling Component Solution: a. In a separate beaker, dissolve 2-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide. b. Cool this solution to 0-5 °C in an ice bath.

    • Azo Coupling Reaction: a. Slowly add the cold diazonium salt solution to the cold coupling component solution with constant stirring. b. A brightly colored precipitate of the azo dye should form immediately. c. Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure complete coupling.

    • Isolation and Purification of the Azo Dye: a. Collect the precipitated dye by vacuum filtration. b. Wash the filter cake with cold water until the filtrate is neutral. c. Dry the solid product in a desiccator or a vacuum oven at a low temperature. d. The crude dye can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF).

G cluster_reduction Protocol 1: Reduction cluster_azo Protocol 2: Azo Dye Synthesis start_reduction Dissolve Nitro Compound in Ethanol/Methanol add_catalyst Add Pd/C Catalyst start_reduction->add_catalyst hydrogenation Pressurize with H₂ and Agitate add_catalyst->hydrogenation monitor_reaction Monitor Reaction (TLC / H₂ uptake) hydrogenation->monitor_reaction filter_catalyst Filter through Celite monitor_reaction->filter_catalyst concentrate Concentrate Filtrate filter_catalyst->concentrate end_reduction Purify Amino Intermediate (Recrystallization) concentrate->end_reduction start_diazotization Dissolve Amino Intermediate in HCl/H₂O cool_amine Cool to 0-5 °C start_diazotization->cool_amine add_nitrite Add NaNO₂ Solution cool_amine->add_nitrite diazonium_salt Diazonium Salt Formed add_nitrite->diazonium_salt azo_coupling Add Diazonium Salt to Coupling Component diazonium_salt->azo_coupling prepare_coupler Prepare Alkaline Solution of Coupling Component cool_coupler Cool to 0-5 °C prepare_coupler->cool_coupler cool_coupler->azo_coupling isolate_dye Isolate and Purify the Azo Dye azo_coupling->isolate_dye

Caption: Experimental workflows for the two-stage synthesis of azo dyes.

Expected Properties and Data Considerations
Coupling Component Class Generic Dye Structure Expected Color Shade Potential Influence of Functional Groups
Naphthols (e.g., 2-Naphthol)Aromatic azo dye with a naphthalene moietyOrange to RedThe hydroxyl group on the acetophenone ring and the naphthol will act as powerful auxochromes, likely leading to a bathochromic (deepening of color) shift. The acetophenone group can also influence solubility and affinity for certain fibers.
Anilines (e.g., N,N-dimethylaniline)Aromatic azo dye with a substituted aniline moietyYellow to OrangeThe amino group of the aniline derivative is a strong auxochrome. The overall electronic properties of the dye will determine its final color.
Pyrazolones (e.g., 1-Phenyl-3-methyl-5-pyrazolone)Heterocyclic azo dyeYellow to Reddish-YellowCoupling with pyrazolone derivatives is a common strategy for producing bright yellow and orange dyes.

Key Considerations for Dye Properties:

  • Color: The final color is determined by the entire conjugated system of the dye molecule. The electron-donating hydroxyl group and the electron-withdrawing acetophenone group on the precursor ring, in conjunction with the auxochromes on the coupling component, will dictate the absorption maximum (λmax) of the dye.

  • Fastness: Lightfastness, wash fastness, and sublimation fastness are critical properties for commercial dyes. The molecular size, polarity, and potential for intermolecular hydrogen bonding (facilitated by the hydroxyl and acetophenone groups) will influence these properties.

  • Solubility: The presence of polar groups like hydroxyl and acetophenone will affect the solubility of the dye, which is a crucial factor in the dyeing process. For disperse dyes intended for polyester, solubility in the dye bath is a key parameter.

Conclusion and Future Directions

This compound represents a promising and versatile starting material for the synthesis of a novel class of azo dyes. The synthetic pathway, involving a straightforward reduction followed by standard diazotization and coupling reactions, is well within the capabilities of a standard organic synthesis laboratory. The inherent functional groups of this precursor offer intriguing possibilities for fine-tuning the properties of the final dyes. Further research is warranted to synthesize and characterize a library of dyes from this precursor, evaluating their spectral properties, dyeing performance on various substrates, and fastness characteristics. Such studies will fully elucidate the potential of this valuable chemical intermediate in the field of dye chemistry.

References

Application Note: Spectrophotometric Determination of Iron(III) Using 2'-Hydroxy-5'-methyl-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Iron is a ubiquitous element of significant biological and industrial importance. Its accurate quantification is crucial in diverse fields, including environmental monitoring, clinical diagnostics, and quality control in metallurgical processes. Spectrophotometry offers a rapid, cost-effective, and sensitive method for the determination of trace metal ions. The efficacy of this technique is largely dependent on the chromogenic reagent's ability to form a stable, colored complex with the target metal ion.

This application note details a robust and selective spectrophotometric method for the determination of iron(III) using 2'-Hydroxy-5'-methyl-3'-nitroacetophenone as a chromogenic reagent. This compound forms a stable, colored complex with iron(III) ions in an acidic medium, allowing for accurate quantification. We provide comprehensive protocols for the synthesis of the reagent, the preparation of analytical solutions, the spectrophotometric procedure, and the application of this method for the determination of iron in alloys.

Chemical Properties of the Reagent

This compound is a versatile chemical intermediate.[1] Its key properties are summarized below:

PropertyValueReference
Chemical Name 1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone[2]
CAS Number 66108-30-3
Molecular Formula C₉H₉NO₄[2]
Molecular Weight 195.17 g/mol [2]
Melting Point 133-136 °C
Appearance Pale yellow solid
Solubility Soluble in organic solvents like ethanol and acetone[1]

Synthesis of this compound

A reliable method for the synthesis of this compound involves the nitration of 2'-hydroxy-5'-methylacetophenone. A general laboratory-scale synthesis protocol is provided below.[3][4]

Protocol: Synthesis of the Chromogenic Reagent

Materials:

  • 2'-hydroxy-5'-methylacetophenone

  • Glacial acetic acid

  • Concentrated nitric acid (70%)

  • Ice

  • Beakers

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Büchner funnel and filter paper

Procedure:

  • In a beaker, dissolve 2'-hydroxy-5'-methylacetophenone in glacial acetic acid.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add concentrated nitric acid dropwise to the cooled solution using a dropping funnel over a period of 1-2 hours. Maintain the temperature of the reaction mixture below 10 °C.

  • After the complete addition of nitric acid, continue stirring the mixture in the ice bath for an additional 2-3 hours to ensure the reaction goes to completion.

  • Pour the reaction mixture onto crushed ice with stirring. A yellow precipitate of this compound will form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water to remove any residual acid.

  • Dry the purified product in a desiccator or a vacuum oven at a low temperature.

G cluster_synthesis Synthesis Workflow start Dissolve 2'-hydroxy-5'-methylacetophenone in glacial acetic acid cool Cool mixture in ice bath start->cool add_hno3 Slowly add concentrated HNO3 cool->add_hno3 stir Continue stirring in ice bath add_hno3->stir precipitate Pour onto ice to precipitate product stir->precipitate filter Collect precipitate by vacuum filtration precipitate->filter wash Wash with cold deionized water filter->wash dry Dry the final product wash->dry G cluster_legend Reaction Scheme Fe3 Fe³⁺ Complex [Fe(Ligand)₂]⁺ Complex Fe3->Complex L 2 x Ligand L->Complex Fe3_legend Iron(III) ion L_legend This compound Complex_legend Colored Complex G cluster_protocol Analytical Protocol start Prepare Calibration Standards add_reagents Add Reagent and Buffer start->add_reagents dilute Dilute to Volume add_reagents->dilute develop_color Allow Color Development dilute->develop_color measure_abs Measure Absorbance at 420 nm develop_color->measure_abs plot_curve Plot Calibration Curve measure_abs->plot_curve analyze_sample Analyze Sample plot_curve->analyze_sample

References

Application Note & Protocol Guide: 2'-Hydroxy-5'-methyl-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Building Block

2'-Hydroxy-5'-methyl-3'-nitroacetophenone is a highly functionalized aromatic ketone that serves as a critical intermediate in synthetic organic chemistry. Its molecular architecture, featuring a reactive acetyl group, a directing hydroxyl group, and an electron-withdrawing nitro group, makes it a valuable precursor for a diverse range of complex molecules.[1] In the fields of medicinal chemistry and drug development, substituted acetophenones are foundational for synthesizing novel heterocyclic compounds, which are scaffolds for potential anti-mycobacterial, antibiotic, and antimicrobial agents.[2] Furthermore, the nitroaromatic core is a key feature in many modern pharmaceuticals and bioactive molecules.[3][4][5] Beyond pharmaceuticals, derivatives of this compound are used to create photo stabilizers for polymers like polystyrene and polyethylene.[6][7]

This guide provides an in-depth look at the experimental setup for the synthesis and subsequent reactions of this compound, offering detailed protocols and the scientific rationale behind key procedural steps.

Part 1: Synthesis of this compound

The most direct route to synthesizing the title compound is through the electrophilic aromatic substitution (nitration) of 2'-hydroxy-5'-methylacetophenone. The hydroxyl and methyl groups on the aromatic ring are activating and ortho-, para-directing, while the acetyl group is deactivating and meta-directing. The nitration occurs at the 3'-position due to the collective directing effects of these functional groups.

Protocol 1: Nitration of 2'-Hydroxy-5'-methylacetophenone

This protocol is adapted from established methods for the nitration of substituted phenols.[8][9] The reaction utilizes nitric acid in an acetic acid solvent system, which provides a controlled environment for the nitration process.

Materials & Equipment:

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Recrystallization apparatus

Reagents & Data:

Reagent/CompoundCAS No.Molecular FormulaMolecular Weight ( g/mol )AmountRole
2'-Hydroxy-5'-methylacetophenone52311-37-2C₉H₁₀O₂150.1710.0 gStarting Material
Glacial Acetic Acid64-19-7CH₃COOH60.0570 mLSolvent
Nitric Acid (70%, ~15.8 M)7697-37-2HNO₃63.01~6.6 mLNitrating Agent
Crushed Ice/Deionized WaterN/AH₂O18.02As neededQuenching/Precipitation
Ethanol64-17-5C₂H₅OH46.07As neededRecrystallization Solvent

Step-by-Step Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of 2'-hydroxy-5'-methylacetophenone in 70 mL of glacial acetic acid. Place the flask on a magnetic stirrer and begin stirring.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C. It is critical to maintain a low temperature to control the exothermic reaction and prevent over-nitration or side product formation.

  • Nitration: Slowly add 6.6 mL of concentrated nitric acid dropwise to the stirred solution over a period of 30-45 minutes using a dropping funnel. Ensure the temperature does not rise above 10 °C during the addition.

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate).

  • Precipitation: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing approximately 400 g of crushed ice and water while stirring vigorously. A yellow precipitate of the crude product will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove residual acids.

  • Purification: Purify the crude product by recrystallization from aqueous ethanol to yield brilliant yellow crystals of this compound.[2]

  • Drying & Characterization: Dry the purified crystals in a vacuum oven at 50-60 °C. The final product can be characterized by melting point determination, IR, and NMR spectroscopy.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Dissolve 2'-hydroxy-5'-methylacetophenone in Glacial Acetic Acid P2 Cool solution to 0-5 °C in an ice bath P1->P2 R1 Dropwise addition of concentrated Nitric Acid P2->R1 R2 Stir for 1-2 hours at 0-5 °C (Monitor by TLC) R1->R2 W1 Pour mixture onto crushed ice to precipitate R2->W1 W2 Isolate crude product by vacuum filtration W1->W2 W3 Wash with cold water W2->W3 W4 Recrystallize from aqueous ethanol W3->W4 W5 Dry final product under vacuum W4->W5 Final Pure Product W5->Final Reactivity_Diagram Compound Nitro Nitro Group Reduction (-> Amine) N_point Nitro->N_point Acetyl Acetyl Group Chemistry (e.g., Bromination, Condensation) A_point Acetyl->A_point Ring Aromatic Ring (Further Substitution) R_point Ring->R_point

References

Application Note & Protocol: High-Purity Recovery of 2'-Hydroxy-5'-methyl-3'-nitroacetophenone via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2'-Hydroxy-5'-methyl-3'-nitroacetophenone is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its purity is paramount for the success of subsequent synthetic steps and the quality of the final product. Synthesis, typically via nitration of 2'-hydroxy-5'-methylacetophenone, often yields a crude product contaminated with positional isomers and other by-products.[1][2] This document provides a detailed, optimized protocol for the purification of this compound using a single-solvent recrystallization technique. The protocol is designed to be self-validating, incorporating quality control checks to ensure the recovery of a high-purity crystalline product.

Introduction: The Rationale for Purification

Recrystallization is a powerful purification technique that leverages the differences in solubility between a target compound and its impurities in a given solvent at varying temperatures. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but extensively at its boiling point. Impurities, conversely, should either be highly soluble at all temperatures (remaining in the mother liquor) or largely insoluble (removed via hot filtration).

In the case of this compound, the primary impurities are often positional isomers formed during the nitration reaction. These isomers possess similar chemical structures but different physical properties, including solubility. By carefully selecting a solvent and controlling the cooling rate, it is possible to selectively crystallize the desired 3-nitro isomer, leaving the more soluble impurities behind in the solution. This protocol focuses on using ethanol as the primary recrystallization solvent, a choice guided by the polarity of the target molecule and empirical data suggesting its efficacy.

Physicochemical Properties

A summary of the key physical and chemical properties of the target compound is presented below.

PropertyValueReference
CAS Number 66108-30-3[3]
Molecular Formula C₉H₉NO₄[1]
Molecular Weight 195.17 g/mol [1]
Appearance Light yellow crystalline powder[3]
Melting Point (Lit.) 133-136 °C[1][3]
Solubility Soluble in Ethyl Acetate; Recrystallizes well from aqueous ethanol[3][4]

Safety and Handling

Prior to beginning any experimental work, it is critical to review the Safety Data Sheet (SDS) for all reagents.

  • Hazard Identification: this compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical splash goggles.

  • Engineering Controls: All steps of this procedure should be performed inside a certified chemical fume hood to avoid inhalation of solvent vapors or fine crystalline dust.

  • Waste Disposal: Dispose of all chemical waste, including the mother liquor and any used filter paper, in appropriately labeled hazardous waste containers according to institutional guidelines.

Materials and Equipment

Reagents
  • Crude this compound

  • Ethanol (95% or absolute), Reagent Grade

  • Deionized Water (for potential solvent pair modification)

  • Activated Carbon (optional, for colored impurities)

  • Celite or other filter aid (optional, for use with activated carbon)

Equipment
  • Erlenmeyer flasks (appropriate sizes for the scale of recrystallization)

  • Heating mantle or hot plate with a magnetic stirrer and stir bars

  • Water bath or sand bath for uniform heating

  • Condenser (optional, to prevent solvent loss during heating)

  • Powder funnel and fluted filter paper

  • Buchner funnel, filter flask, and appropriately sized filter paper

  • Vacuum source (aspirator or pump)

  • Glass stirring rod

  • Spatulas

  • Watch glass

  • Melting point apparatus

  • TLC plates, developing chamber, and appropriate mobile phase (e.g., 3:1 Hexane:Ethyl Acetate)

Detailed Recrystallization Protocol

This protocol is optimized for a starting quantity of approximately 5 grams of crude material. Quantities can be scaled, but solvent volumes should be adjusted proportionally.

Step 1: Solvent Selection & Initial Dissolution

The choice of solvent is the most critical parameter in recrystallization. Ethanol has been identified as a suitable solvent. The goal is to use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask.

  • Add a magnetic stir bar to the flask.

  • Add approximately 40 mL of 95% ethanol. Begin stirring and gently heat the mixture using a heating mantle or water bath.

  • Bring the solvent to a gentle boil. Continue adding small portions of ethanol (1-2 mL at a time) until all the solid material has just dissolved. Avoid adding a large excess of solvent, as this will significantly reduce the final yield.

Step 2: Decolorization and Hot Filtration (Optional)

This step is only necessary if the initial solution is highly colored with soluble impurities or if there are insoluble particulates.

  • If the solution is colored, remove it from the heat source and allow the boiling to subside slightly.

  • Add a very small amount (tip of a spatula) of activated carbon to the solution. Caution: Never add activated carbon to a boiling solution, as it can cause violent bumping.

  • Swirl the flask and gently reheat for 2-3 minutes to allow the carbon to adsorb the impurities.[7]

  • Perform a hot filtration to remove the activated carbon and any other insoluble matter. To do this, pre-heat a second Erlenmeyer flask and a powder funnel on the hot plate. Place a piece of fluted filter paper in the funnel and quickly pour the hot solution through it. This step must be performed rapidly to prevent premature crystallization in the funnel.

Step 3: Crystallization

The rate of cooling directly impacts the size and purity of the resulting crystals. Slow, undisturbed cooling is essential for forming large, well-defined crystals, which are typically higher in purity.

  • Cover the mouth of the Erlenmeyer flask containing the clear, hot filtrate with a watch glass. This prevents solvent evaporation and contamination.[7]

  • Set the flask on a benchtop, insulated with a paper towel or cork ring, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should be observed as the solution cools.[7]

  • Once the flask has reached room temperature and crystal growth appears to have ceased, place the flask in an ice-water bath for an additional 15-20 minutes. This will maximize the yield by further decreasing the solubility of the product.

Step 4: Isolation and Washing of Crystals

The purified crystals are separated from the cold mother liquor by vacuum filtration.

  • Set up a Buchner funnel and filter flask assembly. Place a piece of filter paper in the funnel that covers all the holes but does not extend up the sides.

  • Wet the filter paper with a small amount of cold 95% ethanol to ensure it seals against the funnel.

  • Turn on the vacuum source and swirl the flask containing the crystals to create a slurry. Quickly pour the slurry into the center of the Buchner funnel.

  • Wash the crystals with a small portion (5-10 mL) of ice-cold 95% ethanol to rinse away any remaining mother liquor. Do not use a large volume of wash solvent, as it will dissolve some of the product.

  • Continue to draw air through the crystals on the funnel for 10-15 minutes to partially dry them.

Step 5: Drying the Final Product

Thorough drying is necessary to remove residual solvent.

  • Carefully scrape the crystalline product from the filter paper onto a pre-weighed watch glass.[7]

  • Spread the crystals into a thin layer to maximize the surface area for evaporation.

  • Dry the product in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved. Alternatively, dry in a desiccator under vacuum.

Recrystallization Workflow Diagram

The following diagram illustrates the logical flow of the purification process, including key decision points.

Recrystallization_Workflow start Start: Crude Product dissolve 1. Dissolution Add minimum hot ethanol to dissolve crude solid. start->dissolve check_impurities Insoluble or colored impurities present? dissolve->check_impurities hot_filter 2. Hot Filtration Remove insoluble impurities and/or activated carbon. check_impurities->hot_filter Yes cool 3. Crystallization Slowly cool solution to room temp, then place in ice bath. check_impurities->cool No hot_filter->cool isolate 4. Isolation Collect crystals by vacuum filtration (cold). cool->isolate wash_dry 5. Washing & Drying Wash with ice-cold ethanol. Dry under vacuum. isolate->wash_dry qc 6. Quality Control Melting Point, TLC Analysis wash_dry->qc end End: Purified Product qc->end

Caption: Workflow for the recrystallization of this compound.

Quality Control and Verification

Assessing the purity of the final product is a critical final step.

  • Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2 °C) that matches the literature value. The expected melting point is 133-136 °C.[1][3] A broad or depressed melting point indicates the presence of impurities.

  • Thin-Layer Chromatography (TLC): Spot the crude material, the purified product, and the mother liquor on a single TLC plate. Develop the plate using an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The purified product should appear as a single, distinct spot with a different Rf value than any visible impurities, which should be concentrated in the mother liquor lane.

  • Yield Calculation: Calculate the percent recovery of the purified product. While a high yield is desirable, it should not come at the expense of purity. A typical recovery for a successful recrystallization is in the range of 60-85%.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No crystals form upon cooling. Too much solvent was added.Boil off some of the solvent to concentrate the solution and attempt to cool again. If that fails, add a compatible anti-solvent (like water) dropwise until cloudiness persists, then reheat to clarify and cool again.
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated with impurities.Reheat the solution to dissolve the oil. Add a slightly larger volume of hot solvent to reduce saturation and allow it to cool more slowly. Vigorously scratching the inside of the flask with a glass rod at the solution's surface can help induce crystallization.
Crystals form too quickly in the funnel during hot filtration. The funnel and receiving flask were not sufficiently pre-heated.Add a small amount of hot solvent to the funnel to redissolve the crystals and wash them into the filtrate. Ensure all glassware is kept hot during this step.
Final yield is very low. Too much solvent was used. / The crystals were washed with too much cold solvent. / The compound is significantly soluble in the solvent even at low temperatures.Re-evaluate the solvent choice. Try to recover a second crop of crystals by evaporating a portion of the mother liquor. Ensure minimal solvent is used for dissolution and washing.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2'-Hydroxy-5'-methyl-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2'-Hydroxy-5'-methyl-3'-nitroacetophenone. This guide is designed for researchers, chemists, and professionals in drug development who are working with this important chemical intermediate. As Senior Application Scientists, we have compiled this information to address common challenges and provide actionable solutions to help you improve your reaction yields and product purity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

There are two main strategies for synthesizing this molecule:

  • Direct Nitration of a Precursor: The most straightforward method is the electrophilic nitration of 2'-hydroxy-5'-methylacetophenone. In this reaction, a nitrating agent (typically nitric acid in a solvent like acetic acid) is used to add a nitro group (-NO₂) to the aromatic ring.[1] The existing hydroxyl (-OH) and acetyl (-COCH₃) groups on the starting material direct the position of the incoming nitro group.

  • Fries Rearrangement: A less direct but powerful alternative is the Fries rearrangement.[2] This reaction involves the intramolecular rearrangement of a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst (e.g., AlCl₃, TiCl₄).[3] For this specific target, the synthesis would start with 4-methyl-2-nitrophenyl acetate, which would then be rearranged to form the desired ortho-hydroxy ketone.

Q2: I'm struggling with low yields. What is a typical expected yield for this synthesis?

Yields can vary significantly based on the chosen method and reaction control. The direct nitration of o-hydroxyacetophenone derivatives is known to produce isomeric byproducts, which can lower the isolated yield of the desired product to under 40%.[4] More modern, optimized methods, such as a patented "green" synthesis route starting from m-nitroacetophenone, claim yields as high as 89%.[4] Success is highly dependent on controlling reaction parameters to maximize regioselectivity and minimize side reactions.

Q3: What are the most common impurities or side-products I should be aware of?

The primary challenge in this synthesis is controlling regioselectivity. The main impurities are typically positional isomers:

  • In Direct Nitration: When nitrating 2'-hydroxy-5'-methylacetophenone, the powerful activating and ortho-, para- directing hydroxyl group can lead to nitration at other positions on the ring, although the desired 3'-nitro product is often favored due to the directing influence of the other substituents. If starting with 2'-hydroxyacetophenone, a significant byproduct is the 5'-nitro isomer, which can be difficult to separate.[5]

  • In Fries Rearrangement: The Fries rearrangement produces a mixture of ortho and para isomers.[2] For the synthesis of this compound (an ortho product), the formation of the para rearranged isomer is the major side-reaction. The ratio of these isomers is highly sensitive to reaction conditions.[2]

Q4: How can I confirm the identity and purity of my final product?

A combination of analytical techniques is recommended:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product against the starting material and known standards.

  • Melting Point: The pure compound has a reported melting point in the range of 133-136 °C.[1] A broad or depressed melting point suggests the presence of impurities.

  • Spectroscopy:

    • NMR (¹H and ¹³C): Provides definitive structural confirmation by showing the chemical shifts and coupling patterns of protons and carbons.

    • FTIR: To identify key functional groups, such as the hydroxyl (-OH), carbonyl (C=O), and nitro (-NO₂) groups.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a direct Q&A format.

Problem: Low or No Yield

Question: My reaction yield is extremely low after performing the direct nitration of 2'-hydroxy-5'-methylacetophenone. What are the most likely causes?

Answer: Low yields in this electrophilic aromatic substitution are common and can usually be traced back to one of the following factors:

  • Temperature Control: Nitration is a highly exothermic reaction. If the temperature rises uncontrollably, it can lead to the formation of unwanted byproducts and even decomposition of the starting material. It is critical to maintain a low temperature (often 0-5 °C) during the addition of the nitrating agent.[6][7]

  • Nitrating Agent: The concentration and age of your nitric acid are crucial. Use a fresh, properly stored bottle of concentrated nitric acid. An older reagent may have a lower effective concentration, leading to an incomplete reaction.

  • Reaction Time: While some nitrations are fast, others require extended stirring at a controlled temperature to proceed to completion. Monitor the reaction's progress using TLC. If the reaction stalls, it may be due to one of the other issues listed here. A typical duration can be several hours.[5]

  • Starting Material Purity: Ensure your 2'-hydroxy-5'-methylacetophenone is pure. Impurities can interfere with the reaction or complicate the purification process.

Question: I'm attempting a Fries rearrangement of 4-methyl-2-nitrophenyl acetate, but the yield of the desired ortho product is poor. What's going wrong?

Answer: The Fries rearrangement is sensitive to several variables that dictate its success and selectivity:

  • Catalyst Stoichiometry and Activity: Lewis acids like AlCl₃ are hygroscopic and can be deactivated by moisture. Use a fresh, unopened container of the catalyst and perform the reaction under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon). More than one equivalent of the catalyst is often required because it complexes with both the ester's carbonyl oxygen and the product's phenolic oxygen.

  • Temperature and Regioselectivity: This is the most critical parameter for controlling the ortho/para ratio.

    • High temperatures (typically >100 °C) favor the formation of the ortho product (your desired isomer). This is because the ortho isomer forms a more stable bidentate complex with the aluminum catalyst, making it the thermodynamically favored product at higher temperatures.[2]

    • Low temperatures (typically <60 °C) favor the para product, which is often the kinetically controlled product.[2]

  • Solvent Choice: The choice of solvent also influences selectivity. Non-polar solvents tend to favor the ortho product, whereas more polar solvents can increase the proportion of the para product.[2] For some substrates, the reaction is even run neat (without a solvent).[8]

Problem: Product Is an Oily Mixture or Difficult to Purify

Question: After quenching my nitration reaction on ice, I obtained a sticky, oily brown mixture instead of the expected yellow solid. What happened?

Answer: This is a common issue and usually points to an incomplete reaction or the formation of nitrophenolic byproducts that have a lower melting point.

  • Incomplete Reaction: If a significant amount of starting material remains, it can form an oily eutectic mixture with the product. Check your TLC to confirm.

  • Improper Quenching: The reaction mixture must be poured slowly into a vigorously stirred ice/water mixture.[6] This ensures rapid cooling and dilution, which helps precipitate the product as a fine solid. Dumping the mixture too quickly can cause localized heating and lead to oiling out.

  • Acid Removal: The crude product will be highly acidic. It's essential to thoroughly wash the precipitate with cold water until the washings are neutral to litmus or pH paper. Residual acid can contribute to the oily consistency. Triturating the crude solid with water can help break it up and remove trapped acids.[6]

Question: My final product appears to be a mixture of isomers that are very difficult to separate by column chromatography. How can I improve the regioselectivity of my reaction?

Answer: Improving regioselectivity requires optimizing the reaction conditions to favor the formation of one isomer over others.

  • For Direct Nitration: The directing effects of the substituents are fixed. The key is precise control of conditions. Sometimes, using a milder nitrating agent (e.g., acetyl nitrate, generated in situ) or changing the solvent system can subtly alter the isomeric ratio.

  • For Fries Rearrangement: You have significant control over the ortho/para ratio. Use the principles of kinetic vs. thermodynamic control to your advantage.

Parameter Condition for ortho Product (Desired) Condition for para Product (Side-Product) Rationale
Temperature High (e.g., >100 °C)Low (e.g., <60 °C)The ortho product forms a thermodynamically stable bidentate complex with the catalyst, favored at high temperatures.[2]
Solvent Non-polar (e.g., CS₂, nitrobenzene) or neatPolar (e.g., dichloroethane)Increasing solvent polarity favors the formation of the more solvent-exposed para product.[2]

By carefully selecting a higher temperature and a non-polar solvent, you can significantly shift the equilibrium towards the desired ortho-rearranged product, simplifying purification.

Section 3: Optimized Protocols & Methodologies

Protocol 1: Direct Nitration of 2'-Hydroxy-5'-methylacetophenone

This protocol is based on established procedures for the nitration of substituted phenols.[1]

Step-by-Step Methodology:

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2'-hydroxy-5'-methylacetophenone (1.0 eq) in glacial acetic acid.

  • Cooling: Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

  • Nitrating Agent Addition: Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and glacial acetic acid in the dropping funnel. Add this mixture dropwise to the stirred solution of the acetophenone derivative over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by TLC.

  • Work-up (Quenching): Slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water. A yellow precipitate should form.[9]

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral. This removes residual acetic and nitric acids.

  • Drying: Dry the product in a desiccator or a vacuum oven at low heat (40-50 °C).

  • Purification: If necessary, the crude product can be recrystallized from an ethanol/water mixture to yield pure this compound.

General Synthesis & Workup Workflow

The following diagram illustrates the key stages of the direct nitration synthesis.

G cluster_reaction Reaction Phase cluster_workup Workup & Purification A Dissolve Starting Material in Acetic Acid B Cool to 0-5 °C A->B C Add Nitrating Agent (HNO₃/AcOH) Dropwise B->C D Stir for 1-2 hours (Monitor by TLC) C->D E Quench on Ice/Water D->E Reaction Complete F Vacuum Filtration E->F G Wash with Cold H₂O F->G H Dry Product G->H I Recrystallize (Optional) H->I J 2'-Hydroxy-5'-methyl- 3'-nitroacetophenone I->J Pure Product

Caption: Workflow for the synthesis of this compound.

Section 4: Data Presentation

Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₉NO₄[1]
Molecular Weight 195.17 g/mol [10]
Appearance Yellow solid / crystals[11]
Melting Point 133-136 °C[1]
CAS Number 66108-30-3[1]
Spectroscopic Data Interpretation
  • ¹H NMR: Expect to see singlets for the two methyl groups (acetyl and aryl-CH₃), two aromatic protons that are meta-coupled, and a broad singlet for the phenolic -OH proton.

  • FTIR (KBr, cm⁻¹): Look for characteristic peaks corresponding to a broad O-H stretch (phenolic), a sharp C=O stretch for the ketone (~1650 cm⁻¹), and strong asymmetric and symmetric stretches for the N-O bonds of the nitro group (~1530 and ~1350 cm⁻¹).

References

minimizing byproduct formation in the nitration of 2'-hydroxy-5'-methylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the nitration of 2'-hydroxy-5'-methylacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing byproduct formation and maximizing the yield of the desired 2'-hydroxy-5'-methyl-3'-nitroacetophenone. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize this challenging electrophilic aromatic substitution.

Understanding the Reaction: Key Factors in Selectivity

The nitration of 2'-hydroxy-5'-methylacetophenone is a classic example of electrophilic aromatic substitution on a highly substituted, activated benzene ring. The outcome of the reaction is governed by the cumulative electronic and steric effects of three distinct substituents: a hydroxyl group (-OH), an acetyl group (-COCH₃), and a methyl group (-CH₃).

  • Hydroxyl (-OH) Group: As a strongly activating, ortho, para-directing group, the hydroxyl substituent dramatically increases the electron density of the ring, making it highly susceptible to electrophilic attack. It strongly directs incoming electrophiles to the positions ortho (C3') and para (C5') to it.

  • Methyl (-CH₃) Group: This is a weakly activating, ortho, para-directing group.

  • Acetyl (-COCH₃) Group: This is a moderately deactivating, meta-directing group.

The powerful activating and directing effect of the hydroxyl group is the dominant influence. It strongly activates the C3' position, which is also a meta position relative to the deactivating acetyl group, making it the most electronically favored site for nitration. However, the high reactivity of the ring also makes it prone to side reactions.[1][2]

Directing effects on 2'-hydroxy-5'-methylacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this reaction and why do they form?

A: You will typically encounter three classes of byproducts:

  • Isomeric Byproducts: While the 3'-nitro isomer is favored, small amounts of other isomers can form. The high activation of the ring means that even less-favored positions can react.

  • Dinitrated Products: The product, this compound, is still an activated phenol. Under harsh conditions (e.g., excess nitrating agent, high temperature), it can undergo a second nitration to yield dinitroacetophenone byproducts.[3][4]

  • Oxidized/Polymeric Byproducts: Phenols are highly susceptible to oxidation by nitric acid, especially in the presence of nitrous acid impurities. This can lead to the formation of dark, tarry, and intractable mixtures, which significantly reduces yield and complicates purification.[4]

Q2: My reaction mixture turned into a dark, tarry mess. What happened and how can I prevent it?

A: The formation of tar is almost always due to oxidation of the phenolic ring.[4] This is a common issue when nitrating highly activated phenols.

  • Cause: The primary culprits are high reaction temperatures and/or high local concentrations of the nitrating agent. Nitric acid is a potent oxidizing agent, and its oxidative potential increases with temperature.

  • Prevention:

    • Strict Temperature Control: Maintain the reaction temperature at 0-10 °C throughout the addition of the nitrating agent.[5]

    • Slow, Dropwise Addition: Add the nitrating agent very slowly to the substrate solution. This prevents localized "hot spots" where the concentration of nitric acid is high, thereby minimizing oxidation.[5][6]

    • Use a Milder Nitrating System: Avoid the aggressive nitric acid/sulfuric acid mixture. A solution of nitric acid in glacial acetic acid is a much milder and more controllable system for this substrate.[6][7]

Q3: How do I choose the right nitrating agent for my experiment?

A: The choice of nitrating agent is the most critical parameter for controlling selectivity and minimizing byproducts. Harsh reagents are unnecessary and counterproductive for this activated substrate.

Nitrating SystemTypical ConditionsAdvantagesDisadvantages
Conc. HNO₃ / Conc. H₂SO₄ 0-25 °CGenerates a high concentration of the nitronium ion (NO₂⁺).[8][9][10]Extremely harsh. High risk of oxidation and dinitration.[1][11] Difficult to control.
HNO₃ in Glacial Acetic Acid 0-25 °CMilder, more controlled reaction. Reduces oxidation. Often the best choice for this substrate.[6][7]Slower reaction rate compared to mixed acid.
Metal Nitrates (e.g., Fe(NO₃)₃) Varies (often neutral)Can offer high regioselectivity under neutral, non-acidic conditions, avoiding acid-catalyzed side reactions.[12][13]May require specific catalysts or solvents and can lead to metal waste.[11]
Dinitrogen Pentoxide (N₂O₅) 0 °C in CH₂Cl₂ or other inert solventsA powerful yet clean nitrating agent that can be used under non-acidic conditions, reducing oxidation.[14][15]Can be aggressive if not controlled; reagent is less common and requires careful handling.

For this specific transformation, nitric acid in glacial acetic acid is the recommended starting point due to its balance of reactivity and control.

Q4: What is the role of sulfuric acid, and is it always necessary?

A: In traditional "mixed acid" nitrations, concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, facilitating the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[8][10][16] For highly reactive substrates like phenols, however, the powerful nitronium ion generated by mixed acid is often too reactive, leading to poor selectivity and side reactions.[17][18] For 2'-hydroxy-5'-methylacetophenone, sulfuric acid is not only unnecessary but detrimental. The substrate is activated enough to be nitrated by nitric acid alone (or in a milder solvent like acetic acid).

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
High Levels of Dinitrated Byproducts 1. Reaction temperature was too high.2. Excess nitrating agent was used.3. Reaction time was too long.1. Maintain strict temperature control, ideally between 0-5 °C.2. Use only a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent.3. Monitor the reaction by TLC and quench it as soon as the starting material is consumed.
Significant Formation of Isomeric Byproducts 1. The nitrating system is too aggressive, reducing selectivity.2. High reaction temperature.1. Switch to a milder nitrating system. If using HNO₃/AcOH, ensure the temperature is low. Consider alternative reagents like metal nitrates for potentially higher regioselectivity.[12][19][20]2. Lower the reaction temperature to enhance selectivity.
Low Yield / Poor Recovery 1. Significant oxidation/tar formation.2. Product loss during workup or purification.1. See FAQ Q2 for preventing oxidation.2. During workup, pour the reaction mixture into a large volume of ice water to ensure complete precipitation of the product.[5]3. For purification, use recrystallization from an appropriate solvent (e.g., ethanol/water) to minimize losses.[21]
Reaction Fails to Go to Completion 1. Insufficient amount of nitrating agent.2. Low reaction temperature is slowing the rate excessively.1. Ensure you are using at least one full equivalent of the nitrating agent.2. After the initial dropwise addition at low temperature is complete, allow the reaction to slowly warm to room temperature and stir for several hours, monitoring by TLC.[6]

Recommended Experimental Protocols

Protocol 1: High-Selectivity Nitration using Nitric Acid in Acetic Acid

This protocol is optimized to favor the formation of the 3'-nitro isomer while minimizing oxidation and dinitration.[6][7]

Materials:

  • 2'-hydroxy-5'-methylacetophenone

  • Glacial Acetic Acid

  • Nitric Acid (specific gravity 1.40)

  • Ice, Deionized Water

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 10.0 g of 2'-hydroxy-5'-methylacetophenone in 60 mL of glacial acetic acid.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with efficient stirring.

  • Addition of Nitrating Agent: Add the nitrating agent (e.g., 1.1 equivalents of nitric acid) dropwise via a dropping funnel over a period of at least 1-2 hours. Crucially, ensure the internal temperature does not rise above 10 °C. [5][6]

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional hour. Then, remove the ice bath and allow the reaction to stir at room temperature for 12-17 hours, or until TLC analysis shows complete consumption of the starting material.[6]

  • Quenching and Isolation: Pour the reaction mixture slowly into a beaker containing 500 g of crushed ice with stirring. A yellow precipitate will form.

  • Collection: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to remove residual acids.

  • Drying: Dry the product in a desiccator or vacuum oven at low temperature. The crude product contains a mixture of 3'- and 5'-nitro isomers.

Protocol 2: Purification by Recrystallization

This protocol is designed to separate the desired 3'-nitro isomer from other byproducts.

Materials:

  • Crude nitrated product

  • Ethanol or an Ethanol/Water mixture

  • Erlenmeyer flask, heat source, filtration apparatus

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot solvent (e.g., ethanol) to dissolve the solid completely.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon, heat briefly, and perform a hot filtration to remove the carbon.[21]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The desired isomer should crystallize out. Cooling further in an ice bath can maximize recovery.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Workflow and Troubleshooting Logic

G start Start: Nitration of 2'-hydroxy-5'-methylacetophenone protocol1 Perform Nitration using Protocol 1 (HNO₃/AcOH) start->protocol1 tlc Monitor Reaction by TLC protocol1->tlc workup Workup & Isolate Crude Product tlc->workup Reaction Complete analyze Analyze Crude Product (e.g., ¹H NMR, HPLC) workup->analyze outcome_good High Yield & Purity of 3'-Nitro Isomer? analyze->outcome_good success Success! Proceed to Purification (Protocol 2) outcome_good->success Yes problem_tar Problem: Tar Formation / Oxidation outcome_good->problem_tar No (Dark Tar) problem_dinitration Problem: High Dinitration outcome_good->problem_dinitration No (Dinitro Product) problem_isomers Problem: Poor Isomer Ratio outcome_good->problem_isomers No (Wrong Isomers) solution_tar Troubleshoot: - Lower Temperature (0-5 °C) - Slower Addition Rate problem_tar->solution_tar solution_dinitration Troubleshoot: - Reduce HNO₃ to 1.05 eq. - Shorter Reaction Time problem_dinitration->solution_dinitration solution_isomers Troubleshoot: - Ensure Low Temp. - Consider Alternative  Nitrating Agent problem_isomers->solution_isomers retry Retry Nitration with Optimized Conditions solution_tar->retry solution_dinitration->retry solution_isomers->retry retry->protocol1

Decision workflow for optimizing the nitration reaction.

References

Technical Support Center: Troubleshooting Separation of 3-Nitro and 5-Nitro Isomers of Hydroxymethylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are facing challenges with the separation of 3-nitro and 5-nitro isomers of a hydroxymethylacetophenone derivative. The successful isolation of these isomers is often a critical step in various synthetic pathways, particularly in pharmaceutical development where isomeric purity is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimental work.

The nitration of hydroxymethylacetophenone typically yields a mixture of the 3-nitro and 5-nitro isomers. Due to their similar physical and chemical properties, their separation can be a significant bottleneck. This guide will explore various chromatographic and crystallization techniques, offering practical solutions to common separation problems.

Chemical Structures

Caption: Chemical structures of the 3-nitro and 5-nitro isomers of hydroxymethylacetophenone.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

I. Chromatographic Separation Issues

Chromatography is a cornerstone technique for isomer separation. However, achieving baseline resolution between the 3-nitro and 5-nitro isomers can be challenging.

FAQ 1: I'm seeing poor or no separation of my 3-nitro and 5-nitro isomers on a silica gel column. What can I do?

This is a very common issue. The polarity of the two isomers is often very similar, leading to co-elution on standard silica gel. Here’s a systematic approach to troubleshoot this:

A. Optimize Your Mobile Phase:

The choice of eluent is critical for successful separation on silica gel.[1] A single solvent is rarely sufficient. You need a solvent system with the right polarity to differentiate between the subtle structural differences of the isomers.

  • Start with a Standard System: A common starting point for compounds of this nature is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.

  • Systematic Gradient Elution: Begin with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. This can often resolve closely eluting spots.

  • Try Different Solvent Systems: If hexane/ethyl acetate fails, consider other solvent combinations. Dichloromethane/methanol or toluene/acetone systems can offer different selectivities.[2]

  • The "Magic" of Modifiers: Adding a small amount of a third solvent, like a few drops of acetic acid or triethylamine, can significantly alter the interactions between your compounds and the stationary phase, sometimes dramatically improving separation. For acidic compounds like phenols, a small amount of acetic acid can sharpen peaks.

B. TLC as a Predictive Tool:

Before committing to a large-scale column, always optimize your separation on a Thin Layer Chromatography (TLC) plate.[1] It's a rapid and inexpensive way to screen multiple solvent systems.

  • Aim for a ∆Rf > 0.1: For a good separation on a column, you should aim for a difference in the Retention Factor (Rf) values of your two isomers of at least 0.1 on the TLC plate.

  • Spotting Technique: Apply your sample as a very small, concentrated spot to prevent band broadening, which can obscure separation.[3]

C. Column Chromatography Best Practices:

  • Column Packing: A well-packed column is essential. Ensure the silica gel is uniformly packed to avoid channeling, which leads to poor separation.

  • Loading: Load your sample in a minimal amount of solvent and as a concentrated band at the top of the column. Overloading is a common cause of failed separations.

  • Flow Rate: A slower flow rate generally allows for better equilibrium between the mobile and stationary phases, often resulting in improved resolution.

FAQ 2: My isomers are streaking on the TLC plate and column. What causes this and how can I fix it?

Streaking is usually a sign of one of the following issues:

  • Sample Overload: You are applying too much sample to the plate or column. Try diluting your sample.

  • Compound Insolubility: Your compound may be sparingly soluble in the mobile phase, causing it to precipitate and then redissolve as it moves up the plate or down the column. Ensure your sample is fully dissolved in the loading solvent.

  • Strong Interaction with Silica: The phenolic hydroxyl group can strongly interact with the acidic silica gel, leading to tailing. Adding a small amount of a polar solvent like methanol or a modifier like acetic acid to your mobile phase can help to mitigate this.

FAQ 3: I'm considering High-Performance Liquid Chromatography (HPLC) for better resolution. What's a good starting point?

HPLC offers significantly higher resolving power than column chromatography and is an excellent choice for separating challenging isomers.[4][5]

A. Recommended HPLC Conditions:

ParameterRecommended Starting ConditionsRationale
Column C18 (Reversed-Phase)A C18 column separates based on hydrophobicity, which can be effective for these isomers.[5] Phenyl-Hexyl or Pentafluorophenyl (PFP) columns can offer alternative selectivities through π-π interactions.
Mobile Phase Acetonitrile (ACN) and WaterA common mobile phase for reversed-phase HPLC.[5][6]
Elution Isocratic or GradientStart with an isocratic elution (e.g., 60:40 ACN:Water) to see if you get separation.[5] If not, a gradient elution (e.g., starting at 40% ACN and ramping up to 80% ACN) can improve resolution.[5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[5]
Detection UV at 254 nm or 280 nmAromatic and nitro compounds absorb strongly in this UV range.[5]
pH Modifier Phosphoric acid or formic acidAdding a small amount of acid can improve peak shape for phenolic compounds.[6]

B. Troubleshooting HPLC Separation:

  • Poor Resolution:

    • Adjust the organic modifier (ACN) to water ratio.[5]

    • Try a different organic modifier like methanol. The change in solvent can alter selectivity.

    • Decrease the flow rate to increase the interaction time with the stationary phase.

    • Consider a different column chemistry (e.g., Phenyl-Hexyl or PFP).[5]

  • Peak Tailing:

    • Ensure the mobile phase pH is appropriate for your analytes. For phenolic compounds, a lower pH can suppress ionization and reduce tailing.

    • Check for column contamination or degradation.

hplc_troubleshooting Start Poor Isomer Separation in HPLC AdjustRatio Adjust ACN/Water Ratio Start->AdjustRatio ChangeModifier Try Methanol as Organic Modifier AdjustRatio->ChangeModifier If still poor GoodSep Good Separation Achieved AdjustRatio->GoodSep If successful LowerFlow Decrease Flow Rate ChangeModifier->LowerFlow If still poor ChangeModifier->GoodSep If successful ChangeColumn Switch to Phenyl-Hexyl or PFP Column LowerFlow->ChangeColumn If still poor LowerFlow->GoodSep If successful ChangeColumn->GoodSep If successful

Caption: HPLC troubleshooting workflow for isomer separation.

II. Crystallization and Recrystallization Issues

Fractional crystallization can be a powerful and scalable method for separating isomers if their solubilities in a particular solvent are sufficiently different.

FAQ 4: I've tried to separate the isomers by recrystallization, but they always co-crystallize. What can I do?

Co-crystallization is a common problem with isomers that have similar crystal packing energies. Here are some strategies to overcome this:

A. Solvent Screening:

The key to successful fractional crystallization is finding a solvent in which one isomer is significantly less soluble than the other at a given temperature.

  • "Like Dissolves Like" is a Starting Point: Consider solvents with similar functional groups to your compound. For nitro-hydroxy methylacetophenone, alcohols (ethanol, methanol, isopropanol) or ketones (acetone) might be good choices.[7]

  • Solvent Pairs: A mixture of a "good" solvent (in which both isomers are soluble) and a "poor" solvent (in which both are sparingly soluble) can be very effective. Dissolve the mixture in a minimal amount of the good solvent at an elevated temperature and then slowly add the poor solvent until the solution becomes turbid. Cooling this solution can lead to the selective precipitation of one isomer. Common pairs include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[7]

  • Systematic Screening: Test a wide range of solvents of varying polarities. Small-scale experiments in test tubes are an efficient way to do this.

B. Controlling the Crystallization Process:

  • Slow Cooling: Rapid cooling often traps impurities and promotes co-crystallization. Allow the solution to cool slowly to room temperature and then in a refrigerator.

  • Seeding: If you have a small amount of one of the pure isomers, you can add a seed crystal to the supersaturated solution to encourage the crystallization of that specific isomer.

  • Scratching: Scratching the inside of the flask with a glass rod can create nucleation sites and induce crystallization.

FAQ 5: I managed to get some crystals, but the yield is very low. How can I improve it?

Low yield can be due to several factors:

  • Incomplete Crystallization: The mother liquor may still contain a significant amount of the desired product. Try concentrating the mother liquor and cooling it again to obtain a second crop of crystals.

  • Using Too Much Solvent: If you use an excessive amount of solvent to dissolve your compound, the solution may not become supersaturated upon cooling, preventing crystallization. Always use the minimum amount of hot solvent required to fully dissolve the solid.

  • Premature Crystallization: If the compound crystallizes too quickly while the solution is still hot (e.g., in the funnel during hot filtration), you will lose product. Ensure your filtration apparatus is pre-heated.

crystallization_workflow Start Isomer Mixture Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Cool Slowly Cool to Room Temperature Dissolve->Cool Filter Filter Crystals Cool->Filter Crystals Pure Isomer Crystals Filter->Crystals MotherLiquor Mother Liquor Filter->MotherLiquor Concentrate Concentrate Mother Liquor MotherLiquor->Concentrate SecondCrop Second Crop of Crystals Concentrate->SecondCrop

Caption: A typical workflow for fractional crystallization.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Drain the excess solvent until the solvent level is just at the top of the silica.

  • Sample Loading: Dissolve the crude isomer mixture in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed.

  • Elution: Add the mobile phase and begin collecting fractions. If using a gradient, gradually increase the polarity of the mobile phase.

  • Analysis: Analyze the collected fractions by TLC to determine which fractions contain the pure isomers.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Dissolution: Place the crude isomer mixture in an Erlenmeyer flask and add a small amount of the chosen recrystallization solvent.

  • Heating: Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is just dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. You can then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

References

Technical Support Center: Overcoming Solubility Issues of 2'-Hydroxy-5'-methyl-3'-nitroacetophenone in Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the experimental challenges posed by 2'-Hydroxy-5'-methyl-3'-nitroacetophenone. As a key intermediate in the synthesis of various high-value molecules, including pharmaceuticals and functional materials, its effective utilization is paramount.[1][2] However, its unique molecular structure often leads to significant solubility hurdles, which can impede reaction rates, reduce yields, and complicate product purification.

This guide is structured to provide researchers, chemists, and drug development professionals with a logical, in-depth framework for diagnosing and systematically overcoming these solubility issues. We will move beyond simple solvent selection to explore advanced techniques, explaining the scientific principles behind each strategic choice to ensure robust and reproducible results.

Section 1: Understanding the Physicochemical Profile

Before troubleshooting, a firm grasp of the compound's properties is essential. This compound is a multi-functionalized aromatic ketone. The presence of a phenolic hydroxyl group, a nitro group, and an acetophenone moiety creates a molecule with moderate polarity, strong intermolecular hydrogen bonding potential, and a rigid crystal lattice, all contributing to its solubility characteristics.

PropertyValueSource
Molecular Formula C₉H₉NO₄[3][4]
Molecular Weight 195.17 g/mol [3]
Appearance Light yellow crystalline powder[5]
Melting Point 133-136 °C (lit.)[4]
Known Solubility Soluble in Ethyl Acetate. Generally soluble in many organic solvents.[5][6]
Structure HOC₆H₂(CH₃)(NO₂COCH₃

The combination of the polar hydroxyl and nitro groups with the non-polar methyl and phenyl rings makes solvent selection non-trivial. It is poorly soluble in water and non-polar hydrocarbons but shows good solubility in some polar organic solvents.

Section 2: Frequently Asked Questions (FAQs) - Diagnosis & Initial Steps

This section addresses the most common initial queries and provides a foundational approach to problem-solving.

Q1: My reaction is sluggish, or the yield is unexpectedly low. How do I confirm that poor solubility is the root cause?

A: Diagnosing solubility as the limiting factor is the critical first step. Look for these key indicators:

  • Visual Observation: The most direct evidence is the presence of undissolved solid material in your reaction flask, even after a significant amount of time with stirring. The reaction mixture may appear as a heterogeneous slurry instead of a clear, homogeneous solution.[7]

  • Inconsistent Reaction Rates: If you observe that the reaction rate does not increase proportionally when you increase the concentration of a reagent, it suggests the reaction is limited by the dissolution rate, not the chemical kinetics.

  • Stalled Conversion: Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) may show an initial burst of product formation followed by a plateau, with a significant amount of starting material remaining undissolved.

  • Reproducibility Issues: Poor solubility often leads to inconsistent results between batches, as minor variations in agitation, temperature, or particle size can drastically affect how much reactant enters the solution phase.

Q2: What is the most straightforward initial approach to improving the solubility of this compound?

A: The principle of "like dissolves like" is your primary guide. The most effective first step is to systematically optimize the solvent system. Given the compound's structure, polar aprotic solvents are an excellent starting point as they can engage in dipole-dipole interactions without the hydrogen-bonding complications that can sometimes hinder reactivity.

Initial Solvent Screening Protocol:

  • Place a small, equivalent amount (e.g., 5 mg) of this compound into several vials.

  • Add a measured volume (e.g., 0.5 mL) of different solvents to each vial, covering a range of polarities.

  • Agitate all vials under the same conditions (e.g., vortex for 1 minute, then let stand).

  • Visually assess and rank the solvents based on the degree of dissolution.

Solvent ClassRecommended Solvents for ScreeningRationaleRelative Polarity
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)Excellent for dissolving polar organic molecules. Often a first choice.High (0.386 - 0.460)
Polar Protic Ethanol, Isopropanol (IPA), MethanolCan hydrogen bond with the solute, but may interfere in some reactions (e.g., with strong bases).High (0.546 - 0.762)
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerately polar, good general-purpose solvents.Medium (0.164 - 0.207)
Esters Ethyl Acetate (EtOAc)Good balance of polarity and volatility; known to be an effective solvent.[5]Medium (0.228)
Halogenated Dichloromethane (DCM)Lower polarity, may be less effective but useful in some contexts.Medium (0.309)
Section 3: Troubleshooting Guide - Advanced Strategies

When single-solvent systems are insufficient, more advanced strategies are required. These methods alter the reaction environment to favor dissolution.

Q3: I've tried several individual solvents with limited success. What is the co-solvent strategy and why does it work?

A: The co-solvent strategy involves using a mixture of two or more miscible solvents to create a new solvent system with finely tuned properties.[8][9] A small amount of a highly effective "cosolvent" can dramatically increase the solubility of a compound in a less effective "primary solvent".[8][10]

The Causality: A co-solvent works by disrupting the solvent-solvent interactions of the primary solvent, reducing its polarity and creating a more favorable environment for the solute.[11][12] For example, adding a small amount of DMF (a polar aprotic co-solvent) to ethanol (a polar protic primary solvent) can break up the ethanol's hydrogen-bonding network, making it a better solvent for our moderately polar acetophenone.

Caption: Mechanism of Co-Solvency.

Protocol for Co-Solvent System Optimization:

  • Select a primary solvent in which your other reagents are soluble but the this compound is not.

  • Choose a co-solvent in which the acetophenone is highly soluble (e.g., DMF, DMSO).

  • In a reaction vessel, suspend the acetophenone in the primary solvent.

  • Slowly add the co-solvent dropwise with vigorous stirring.

  • Continue adding the co-solvent until a homogeneous solution is achieved. Record the required volume percentage.

  • Crucially , run a control reaction to ensure the co-solvent does not negatively impact the reaction chemistry or purification. A common starting point is a 9:1 or 4:1 ratio of primary solvent to co-solvent.

Q4: My reaction involves immiscible aqueous and organic phases. How can I facilitate a reaction under these conditions?

A: This is a classic scenario where Phase-Transfer Catalysis (PTC) is the ideal solution. PTC is a powerful technique that overcomes the mutual insolubility of reactants by using a catalyst to transport one reactant across the phase boundary into the other phase where the reaction can occur.[13][14][15]

The Causality: A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, has both hydrophilic (the charged head) and lipophilic (the alkyl chains) properties. It can pair with an anion (e.g., hydroxide, OH⁻) in the aqueous phase, forming a lipophilic ion pair. This ion pair is soluble in the organic phase, allowing it to migrate and react with the organic-soluble substrate (our acetophenone).

PTC_Workflow cluster_Aqueous Aqueous Phase cluster_Organic Organic Phase OH_aq OH⁻ (aq) PTC_aq Q⁺X⁻ (aq) OH_aq->PTC_aq Ion Exchange M_aq M⁺ (aq) Substrate_org Acetophenone (org) Product_org Product (org) Substrate_org->Product_org Forms PTC_org Q⁺OH⁻ (org) PTC_aq->PTC_org Phase Transfer PTC_org->Substrate_org Reaction PTC_org->PTC_aq Returns to Aqueous Phase

Caption: The Catalytic Cycle of Phase-Transfer Catalysis.

Protocol for a PTC-Mediated Reaction (e.g., Alkylation):

  • Dissolve this compound in a water-immiscible organic solvent (e.g., Toluene, DCM).

  • In a separate flask, prepare an aqueous solution of your reagent (e.g., 50% aq. NaOH).

  • Add the phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB, 1-5 mol%) to the organic phase.

  • Combine the organic and aqueous phases in a reaction vessel equipped with a mechanical stirrer.

  • Add the alkylating agent to the mixture.

  • Stir the biphasic mixture vigorously at the desired temperature. High agitation is crucial to maximize the interfacial surface area.

  • Monitor the reaction to completion. The workup typically involves simple separation of the organic layer, followed by washing and purification.

Q5: Can I use temperature to solve my solubility problem?

A: Yes, adjusting the temperature is a fundamental tool. For most solid organic compounds, solubility increases with temperature.[16]

The Causality: Heating provides the thermal energy needed to overcome the intermolecular forces holding the crystal lattice together, allowing the solvent to solvate individual molecules more effectively. For reactions involving nitro compounds, gentle heating to around 50 °C is often beneficial for increasing both solubility and reaction rate.[17]

Protocol for Temperature Optimization:

  • Suspend the acetophenone in your chosen solvent at room temperature.

  • Slowly heat the mixture in increments of 5-10 °C using a controlled heating mantle.

  • Note the temperature at which the compound fully dissolves. This is your minimum reaction temperature for a homogeneous system.

  • Critical Control Step: Before running the full reaction, test the stability of the compound at the target temperature. Run a small sample in the chosen solvent at the desired temperature for the full reaction time, then analyze by TLC/LC-MS for any signs of degradation. Aromatic nitro compounds can be heat-sensitive.[6]

  • If no degradation is observed, proceed with the reaction at the optimized temperature. Always use a reflux condenser to prevent solvent loss.

Section 4: Case Study - Claisen-Schmidt Condensation to Synthesize a Chalcone

The Claisen-Schmidt condensation is a common reaction for acetophenones, but the poor solubility of this compound in standard alcoholic solvents can be problematic.[18][19] Here, we apply the co-solvent strategy for a robust protocol.

Objective: Synthesize a chalcone derivative via condensation with benzaldehyde.

Problem: The starting acetophenone is poorly soluble in ethanol, the traditional solvent for this base-catalyzed reaction.

Solution: Use an Ethanol/DMF co-solvent system to achieve a homogeneous reaction mixture.

Step-by-Step Protocol:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.95 g (10 mmol) of this compound in 20 mL of Dimethylformamide (DMF). Stir until a clear solution is formed.

  • Aldehyde Addition: To this solution, add 1.06 g (10 mmol) of benzaldehyde followed by 20 mL of ethanol.

  • Initiating Reaction: Cool the flask in an ice bath to 0-5 °C. While stirring vigorously, slowly add 10 mL of an aqueous 40% NaOH solution dropwise, ensuring the temperature does not rise above 10 °C.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-8 hours. The solution should remain homogeneous.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) until the starting acetophenone spot is consumed.

  • Workup and Isolation: Once complete, pour the reaction mixture into 200 mL of ice-cold water. Acidify the mixture to pH ~5 with dilute HCl. The chalcone product should precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize the crude product from an appropriate solvent like ethanol to obtain the pure chalcone.

Section 5: Decision-Making Workflow

Choosing the right strategy depends on your specific reaction conditions. Use the following workflow to guide your experimental design.

Troubleshooting_Workflow Start Start: Reaction has poor yield/ sluggish rate. CheckSolubility Is starting material visibly undissolved? Start->CheckSolubility SolventScreen Optimize single solvent system. (DMF, DMSO, THF, EtOAc, etc.) CheckSolubility->SolventScreen Yes Proceed Proceed with reaction. Monitor for other issues. CheckSolubility->Proceed No IsHomogeneous Is solution now homogeneous? SolventScreen->IsHomogeneous CheckPhases Does the reaction involve immiscible phases (aq/org)? IsHomogeneous->CheckPhases No End Solution Found IsHomogeneous->End Yes UsePTC Implement Phase-Transfer Catalysis (PTC). Use TBAB or similar. CheckPhases->UsePTC Yes UseCoSolvent Implement Co-Solvent Strategy. (e.g., EtOH/DMF) CheckPhases->UseCoSolvent No UsePTC->End ConsiderTemp Can temperature be increased? UseCoSolvent->ConsiderTemp OptimizeTemp Optimize temperature. (Heat to 50-80°C). Check for degradation. ConsiderTemp->OptimizeTemp Yes ConsiderTemp->End No, consider alternative synthetic route OptimizeTemp->End

Caption: Troubleshooting workflow for solubility issues.

References

Technical Support Center: Optimizing Chalcone Synthesis from 2'-Hydroxy-5'-methyl-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of chalcones derived from 2'-Hydroxy-5'-methyl-3'-nitroacetophenone. Chalcones are valuable precursors in the synthesis of flavonoids and other biologically active compounds, making the optimization of their synthesis a critical step in many research and development pipelines.[1][2][3] This guide is structured in a question-and-answer format to directly address common challenges encountered during this specific Claisen-Schmidt condensation reaction.

I. Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for synthesizing chalcones from this compound?

The synthesis of chalcones from an acetophenone and a substituted benzaldehyde is typically achieved through a base-catalyzed reaction known as the Claisen-Schmidt condensation.[1][3][4] This reaction is a type of crossed aldol condensation.[3][4] The mechanism involves the deprotonation of the α-carbon of the acetophenone by a base to form a resonance-stabilized enolate ion.[3][5] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde.[3][6] The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the final α,β-unsaturated ketone, which is the chalcone.[1][3]

Q2: How do the substituents on the this compound affect the reaction?

The electronic properties of the substituents on the acetophenone ring play a significant role in the Claisen-Schmidt condensation.[7]

  • 2'-Hydroxy Group (-OH): The hydroxyl group is an electron-donating group, which can increase the electron density on the aromatic ring. This can potentially make the α-protons of the acetyl group slightly less acidic, which might require a stronger base or slightly more forcing conditions to form the enolate. However, its presence is often crucial for the biological activity of the final chalcone and subsequent flavonoid synthesis.[8]

  • 5'-Methyl Group (-CH3): The methyl group is a weak electron-donating group, which has a minor electronic effect on the reaction.

  • 3'-Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group.[8] This has a more pronounced effect. It increases the acidity of the α-protons of the acetyl group, facilitating the formation of the enolate.[9] This can lead to a faster reaction rate. However, the presence of a nitro group can sometimes lead to side reactions or make the final product more challenging to purify.[9][10]

Q3: What are the most common catalysts and solvents used for this reaction, and why?

The choice of catalyst and solvent is critical for the success of the Claisen-Schmidt condensation.[7][11]

  • Catalysts:

    • Base Catalysts: Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are most commonly used.[2][3][7] They are effective at deprotonating the α-carbon of the acetophenone to generate the nucleophilic enolate.[3][12] The concentration of the base is a crucial parameter to optimize.[7]

    • Acid Catalysts: While less common for this specific transformation, acid catalysts can also be used.[13] However, for substrates with nitro groups, base-catalyzed condensation may not be favorable, and acid catalysis might be preferred.[10]

  • Solvents:

    • Alcohols: Ethanol and methanol are the most frequently used solvents.[13][14] They are good solvents for both the reactants and the base catalyst.

    • Other Solvents: Isopropyl alcohol has also been shown to be an effective solvent.[15][16] In some cases, solvent-free conditions, such as grinding the reactants together with a solid base, can be an effective and environmentally friendly alternative.[12][17]

II. Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of chalcones from this compound.

Problem 1: Low or No Product Yield

A low or nonexistent yield is a common issue in Claisen-Schmidt condensations.[7] Several factors can contribute to this problem.

Possible Cause Explanation Recommended Solution
Improper Catalyst Choice or Concentration The selection and amount of the base catalyst are critical.[7] Insufficient base will result in incomplete deprotonation of the acetophenone, leading to a slow or stalled reaction. Conversely, an excessive amount of base can promote side reactions.[12]Empirically determine the optimal catalyst concentration for your specific reactants. Start with a literature-based protocol and perform small-scale experiments to titrate the base concentration.[7]
Poor Reagent Quality Impurities in your starting materials, particularly oxidized aldehyde, can inhibit the reaction.[7] The purity of the 2'-hydroxyacetophenone precursor is also crucial.[8]Purify your starting materials before use. Aldehydes can often be purified by distillation.[7] The acetophenone can be recrystallized or purified by column chromatography.[8]
Suboptimal Reaction Temperature While many Claisen-Schmidt reactions proceed at room temperature, some may require heating to overcome the activation energy barrier.[7][12] However, excessively high temperatures can lead to the formation of by-products and decomposition.[7][17]Monitor the reaction by Thin Layer Chromatography (TLC) at room temperature first.[17] If the reaction is slow, gradually increase the temperature while continuing to monitor. A temperature of 0°C has been shown to provide the best yield in some cases for 2'-hydroxy chalcone synthesis.[15][16]
Incorrect Stoichiometry The molar ratio of the aldehyde to the ketone is a key parameter.[7]While a 1:1 molar ratio is a good starting point, using a slight excess of the aldehyde (e.g., 1.1 equivalents) can sometimes help drive the reaction to completion, especially if the acetophenone is the more valuable starting material.[12]

Problem 2: Formation of Multiple By-products

The appearance of multiple spots on a TLC plate indicates the formation of side products, which complicates purification and reduces the yield of the desired chalcone.[7]

Side Reaction Explanation Minimization Strategy
Self-Condensation of Acetophenone If the acetophenone is highly enolizable, it can react with itself.Slowly add the aldehyde to a mixture of the acetophenone and catalyst.[7] Using a milder base or a lower reaction temperature can also help.[7]
Cannizzaro Reaction of Aldehyde This occurs with aldehydes that lack α-hydrogens in the presence of a strong base, leading to disproportionation into an alcohol and a carboxylic acid.Ensure the acetophenone is present to react with the aldehyde. Use milder basic conditions or add the base slowly to the reaction mixture.[7]
Michael Addition The enolate of the acetophenone can add to the newly formed chalcone product.Use a slight excess of the aldehyde.[7] Performing the reaction at a lower temperature can also disfavor this side reaction.[12]

Problem 3: Product Purification Challenges

Even with a successful reaction, isolating a pure product can be challenging.

Issue Possible Cause Recommended Solution
Oily or Gummy Product This can be due to the presence of impurities or residual solvent. High reaction temperatures can also contribute to the formation of tars.[17]Ensure the reaction goes to completion to minimize unreacted starting materials. After workup, try triturating the crude product with a non-polar solvent like hexane to induce crystallization. If that fails, column chromatography on silica gel is the most effective purification method.[13]
Dark-Colored Product The reaction mixture turning dark brown or black can be a sign of product degradation or side reactions, often exacerbated by high temperatures.[17][18]Run the reaction at a lower temperature.[17] Ensure that the workup procedure, especially any acid addition, is done at a low temperature (e.g., in an ice bath) to prevent degradation of the acid-sensitive chalcone.

III. Experimental Protocols

Protocol 1: General Procedure for Chalcone Synthesis

This protocol provides a general starting point for the synthesis. Optimization of specific parameters will likely be necessary.

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aromatic aldehyde (1.0-1.1 eq.) in ethanol.

  • Catalyst Addition: While stirring at room temperature (or 0°C in an ice bath), slowly add an aqueous or ethanolic solution of NaOH or KOH. The concentration and volume of the base should be optimized. A common starting point is to use a 40% aqueous NaOH solution.[15][16]

  • Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by TLC.[3][17] The reaction is complete when the starting acetophenone spot is no longer visible. This can take anywhere from a few hours to 24 hours.[3][17]

  • Workup: Once the reaction is complete, pour the reaction mixture into a beaker of ice-cold water. Acidify the mixture by slowly adding dilute hydrochloric acid (e.g., 10% HCl) until the pH is acidic. This will cause the chalcone product to precipitate.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[13]

Table 1: Key Reaction Parameters for Optimization

Parameter Range/Options Considerations
Temperature 0°C to RefluxLower temperatures can improve selectivity and reduce by-products.[12][15][16] Higher temperatures can increase the reaction rate but may lead to decomposition.[7][17]
Base Catalyst NaOH, KOHThe choice and concentration of the base are critical and should be optimized.[7]
Solvent Ethanol, Methanol, Isopropyl Alcohol, Solvent-freeEthanol is a common choice.[13] Solvent-free methods can be more environmentally friendly.[12]
Reaction Time 2 to 48 hoursMonitor by TLC to determine the optimal reaction time.[3][17]

IV. Visualizing the Process

Diagram 1: Claisen-Schmidt Condensation Workflow

Claisen_Schmidt_Workflow Reactants Reactant Preparation (Acetophenone + Aldehyde in Solvent) Reaction Base-Catalyzed Reaction (e.g., NaOH, EtOH) Reactants->Reaction Add Base Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Stir & Monitor Workup Workup (Acidification & Precipitation) Monitoring->Workup Reaction Complete Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Pure Chalcone Purification->Product

Caption: A logical workflow for chalcone synthesis and purification.

Diagram 2: Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low or No Yield Check_Reagents Check Reagent Purity Start->Check_Reagents Optimize_Catalyst Optimize Catalyst Concentration Check_Reagents->Optimize_Catalyst Reagents Pure Optimize_Temp Optimize Reaction Temperature Optimize_Catalyst->Optimize_Temp Catalyst Optimized Check_Stoichiometry Check Stoichiometry Optimize_Temp->Check_Stoichiometry Temp Optimized Success Improved Yield Check_Stoichiometry->Success Stoichiometry Correct

Caption: A decision tree for troubleshooting low chalcone yield.

V. References

  • Benchchem. Application Notes and Protocols: Synthesis of Chalcones Using 2-Bromo-4'-hydroxyacetophenone.

  • Benchchem. Troubleshooting low yields in the oxidative cyclization of chalcones.

  • Benchchem. Technical Support Center: Troubleshooting Claisen-Schmidt Chalcone Synthesis.

  • National Institutes of Health (NIH). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents.

  • Synthesis of Chalcone Derivatives from 2-Hydroxyacetophenone and Salicylaldehyde.

  • Benchchem. strategies to overcome low yield in the chemical synthesis of eriodictyol chalcone.

  • Innovare Academic Sciences. SYNTHESIS OF FLAVONES FROM 2-HYDROXY ACETOPHENONE AND AROMATIC ALDEHYDE DERIVATIVES BY CONVENTIONAL METHODS AND GREEN CHEMISTRY.

  • How to synthesize chalcone from 2-Hydroxyacetophenone and benzaldehyde?

  • JOCPR. The Influence of Nitro Group on Synthesis of (E) 1-(4-Methoxyphenyl)-3- phenylprop-2-en-1-on Derivatives via Claisen-Schmidt Condensation.

  • Asian Journal of Research in Chemistry. An optimized method for synthesis of 2'hydroxy chalcone.

  • Benchchem. Application Notes and Protocols: Claisen-Schmidt Condensation for Chalcone Synthesis.

  • ResearchGate. An optimized method for synthesis of 2'hydroxy chalcone | Request PDF.

  • Scilit. Claisen‐Schmidt Condensation using Green Catalytic Processes: A Critical Review.

  • American Chemical Society. Kinetic investigation of the Claisen-Schmidt condensation for production of chalcone using basic metal oxide catalysts - ACS Fall 2025.

  • Benchchem. optimizing reaction time and temperature for chalcone synthesis.

  • ResearchGate. Various types of catalysts used in Claisen‐Schmidt condensation reactions.

  • Standard Claisen-Schmidt condensation reaction: Significance and symbolism.

  • Taylor & Francis. Claisen–Schmidt condensation – Knowledge and References.

  • ResearchGate. How to improve the yield of chalcone synthesis?

  • National Institutes of Health (NIH). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure.

  • Wikipedia. Claisen condensation.

  • ResearchGate. Claisen–Schmidt condensation employed for the synthesis of chalcones.

  • ResearchGate. Claisen‐Schmidt condensation of substituted acetophenones with...

  • ResearchGate. Synthesis of the three nitro-sustituted chalcones. (1) 2 0-Nitroacetophenone.

  • Wikipedia. Claisen–Schmidt condensation.

  • ACS Publications. Investigation on Main Reaction and Side Reaction Mechanism in the Synthetic Process of 1-(5-Bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one Using Raman Spectroscopy.

  • Pearson. In a Claisen-Schmidt condensation between acetophenone and benzal...

  • Benchchem. Technical Support Center: Optimizing Reaction Conditions for Chalcone Derivatization.

  • Research Journal of Pharmacy and Technology. Synthesis and Biological Evaluation of Nitro-substituted chalcones as potent Antibacterial and Antifungal agents.

  • PubMed. Synthesis and anti-inflammatory activity of three nitro chalcones.

  • ResearchGate. Solvent effects in the Claisen-Schmidt reaction a of p-nitro- benzaldehyde with acetone catalyzed by compounds 1 or 1a …

  • MDPI. Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones.

References

preventing tar formation during the synthesis of 2'-Hydroxy-5'-methyl-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2'-Hydroxy-5'-methyl-3'-nitroacetophenone

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on preventing and troubleshooting tar formation. Our goal is to provide you with the in-depth, field-proven insights necessary to ensure the integrity and success of your experiments.

Troubleshooting Guide: Tar Formation

Tar formation is a common and frustrating issue in the nitration of activated aromatic compounds like hydroxyacetophenones. These high-molecular-weight byproducts can significantly reduce yield and complicate purification. This section addresses specific problems you might encounter.

Question 1: My reaction turned into a black, intractable mess immediately after adding the nitrating agent. What happened and how can I fix it?

Answer:

This rapid polymerization, often called "tarring out," is typically a result of an overly aggressive reaction. The primary causes are localized overheating and the presence of nitrous acid, which can lead to oxidation and polymerization of the highly activated phenolic ring.

Causality Explained:

The hydroxyl group of 2'-hydroxy-5'-methylacetophenone is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack.[1] When a strong nitrating agent is added too quickly or at too high a temperature, the reaction rate becomes uncontrollable. This exothermic process generates significant heat, which further accelerates the reaction and promotes side reactions.[1] Nitrous acid (HNO₂), often present in nitric acid, can also act as a catalyst for tar formation.[2]

Troubleshooting Protocol:

  • Temperature Control is Critical: Maintain a low and consistent temperature throughout the addition of the nitrating agent. An ice bath or a cryo-cooler is recommended to keep the reaction temperature at or below 20°C.[2]

  • Slow, Controlled Addition: Add the nitrating agent dropwise over an extended period (e.g., 2 hours) with vigorous stirring.[3] This prevents localized "hot spots" where the concentration of the nitrating agent and the temperature can spike.

  • Choice of Solvent: Using a suitable solvent like glacial acetic acid can help to dissipate heat and dilute the reactants, thereby moderating the reaction rate.[3][4]

  • Nitrous Acid Scavenger: The addition of a small amount of urea or sulfamic acid to the nitric acid before starting the reaction can help to remove any traces of nitrous acid.

Question 2: I managed to avoid immediate tarring, but a significant amount of dark, sticky material formed during the reaction workup. What's causing this delayed tar formation?

Answer:

Delayed tar formation often points to issues with the workup procedure, where changes in pH and temperature can promote the polymerization of reactive intermediates or side products.

Causality Explained:

During the reaction, various nitrated and oxidized intermediates can form. If the reaction is not completely quenched or if the workup is too slow, these unstable species can react with each other upon changes in the reaction environment, such as the addition of water or a change in pH.

Troubleshooting Protocol:

  • Rapid Quenching: Pour the reaction mixture onto a large amount of crushed ice immediately after the reaction is complete.[3] This rapidly dilutes the acid and lowers the temperature, slowing down potential side reactions.

  • Efficient Filtration: Collect the precipitated product as quickly as possible by filtration. Wash the crude product with cold water to remove any remaining acid.

  • Purification from Tar: If tar has already formed, it can sometimes be removed by recrystallization from a suitable solvent like ethanol. Alternatively, column chromatography can be employed to separate the desired product from the polymeric material.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about optimizing the synthesis of this compound to prevent tar formation from the outset.

FAQ 1: What is the best nitrating agent to use to minimize tar formation?

A mixture of nitric acid in glacial acetic acid is a commonly used and effective nitrating agent for this synthesis.[3][4] Using a mixed acid of concentrated nitric acid and sulfuric acid can also be effective, but the reaction is more vigorous and requires even stricter temperature control.[5][6] For highly activated substrates like phenols, dilute nitric acid can be sufficient, but may also lead to tar formation if not controlled properly.[1][7]

FAQ 2: How does the starting material purity affect tar formation?

The purity of the starting material, 2'-hydroxy-5'-methylacetophenone, is crucial. Impurities can act as catalysts for polymerization or undergo their own side reactions, leading to a complex mixture of byproducts. Ensure your starting material is of high purity, and consider recrystallizing it if necessary before proceeding with the nitration.

FAQ 3: Can I use an alternative synthetic route to avoid the direct nitration of the activated phenol?

Yes, alternative routes can be employed to circumvent the challenges of direct nitration. One common strategy is to protect the hydroxyl group as an ester, perform the nitration, and then hydrolyze the ester to reveal the hydroxyl group. The Fries rearrangement is a related reaction where a phenolic ester is rearranged to a hydroxyaryl ketone in the presence of a Lewis acid.[8][9][10][11] This can be a useful method for introducing the acetyl group after nitration of the parent phenol.

Another approach involves a multi-step synthesis starting from a different precursor. For instance, one patented method describes the synthesis of 2-hydroxy-3-nitroacetophenone starting from phenol through a four-step process involving methyl vulcanization, nitration, acetylation, and desulfurization.[12]

FAQ 4: What is the expected yield and melting point of pure this compound?

The reported melting point for this compound is in the range of 133-136 °C.[4][13] Yields can vary depending on the specific protocol and the success in minimizing side reactions, but a yield of around 40% has been reported for a similar nitration of 2-hydroxyacetophenone.[3] A greener synthesis method has been reported with a yield of up to 87.7%.[14]

Experimental Protocols & Data

Protocol 1: Nitration of 2'-Hydroxy-5'-methylacetophenone

This protocol is adapted from a standard procedure for the nitration of hydroxyacetophenones.[3]

Materials:

  • 2'-Hydroxy-5'-methylacetophenone

  • Glacial Acetic Acid

  • Nitric Acid (specific gravity 1.40)

  • Ice

Procedure:

  • Dissolve 10.0 g of 2'-hydroxy-5'-methylacetophenone in 60 ml of glacial acetic acid in a flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask in an ice bath to maintain a temperature between 0-5 °C.

  • Slowly add 10.4 ml of nitric acid dropwise over a period of 2 hours, ensuring the temperature does not rise above 20 °C.

  • After the addition is complete, continue to stir the mixture for an additional 17 hours at room temperature.

  • Pour the reaction mixture onto a large volume of crushed ice.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the precipitate with cold water.

  • The crude product can be purified by recrystallization from ethanol or by HPLC to separate the 3- and 5-nitro isomers.[3]

Table 1: Critical Reaction Parameters and Their Impact on Tar Formation
ParameterRecommended ConditionRationale for Preventing Tar Formation
Temperature 0-20°C during additionMinimizes the rate of exothermic side reactions and polymerization.[2]
Addition Rate Slow, dropwise over 2 hoursPrevents localized overheating and high concentrations of the nitrating agent.[3]
Stirring Vigorous and constantEnsures homogenous mixing and efficient heat dissipation.
Solvent Glacial Acetic AcidActs as a heat sink and dilutes reactants, moderating the reaction rate.[3]
Workup Rapid quenching on iceImmediately stops the reaction and minimizes byproduct formation.[3]

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting tar formation during the synthesis of this compound.

TarFormation_Troubleshooting start Tar Formation Observed q1 When did the tar form? start->q1 immediate Immediately upon nitrating agent addition q1->immediate Immediate delayed During workup or over time q1->delayed Delayed cause_immediate Probable Cause: - Overly aggressive reaction - Localized overheating - Presence of nitrous acid immediate->cause_immediate cause_delayed Probable Cause: - Incomplete quenching - Slow workup - Unstable intermediates delayed->cause_delayed solution_immediate Corrective Actions: 1.  Strict temperature control (0-5°C) 2.  Slow, dropwise addition of nitrating agent 3.  Use of a solvent (e.g., acetic acid) 4.  Add a nitrous acid scavenger (urea) cause_immediate->solution_immediate solution_delayed Corrective Actions: 1.  Rapidly pour reaction mixture onto ice 2.  Filter product quickly 3.  Purify via recrystallization or chromatography cause_delayed->solution_delayed prevention General Prevention Strategies solution_immediate->prevention solution_delayed->prevention prevention_steps - Use high purity starting materials - Consider alternative synthetic routes  (e.g., protecting group strategy) prevention->prevention_steps

Caption: Troubleshooting workflow for tar formation.

References

Technical Support Center: Scale-Up of 2'-Hydroxy-5'-methyl-3'-nitroacetophenone Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2'-Hydroxy-5'-methyl-3'-nitroacetophenone. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the complexities of scaling up this important synthesis. As a key intermediate in the pharmaceutical industry, particularly for anti-asthmatic drugs like Pranlukast, robust and scalable production is critical.[1]

The primary challenge in this synthesis lies in the nitration of an activated aromatic ring, a reaction class notorious for its exothermic nature, potential for runaway reactions, and issues with regioselectivity.[2][3] This guide is structured to address these challenges head-on, providing not just procedural steps but the scientific rationale behind them.

Primary Synthesis Route: Electrophilic Nitration

The most common and direct method for producing this compound is the electrophilic aromatic substitution (nitration) of 2'-Hydroxy-5'-methylacetophenone. The reaction is typically performed using nitric acid in a suitable solvent like acetic acid.[4]

G SM 2'-Hydroxy-5'-methylacetophenone P This compound SM->P Electrophilic Aromatic Substitution R Nitrating Agent (e.g., HNO3 / Acetic Acid) R->SM caption Fig. 1: Synthesis of the target compound via nitration.

Caption: Fig. 1: Synthesis of the target compound via nitration.

Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up process in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected on a larger scale. What are the likely causes and solutions?

A1: Low yield during scale-up is a common issue stemming from several factors.

  • Probable Cause 1: Inefficient Heat Transfer. Nitration is a highly exothermic reaction.[5] As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to localized "hot spots," which promote side reactions and decomposition of the product.

  • Solution:

    • Controlled Reagent Addition: Add the nitrating agent slowly and sub-surface to ensure rapid dispersion and prevent localized high concentrations.

    • Efficient Cooling: Use a jacketed reactor with a high-performance cooling system. Ensure the coolant temperature is sufficiently low and the flow rate is adequate.

    • Agitation: Ensure robust and efficient stirring to maintain a homogenous temperature throughout the reaction mass. Baffles within the reactor can prevent vortexing and improve mixing.

  • Probable Cause 2: Poor Regioselectivity. The formation of unwanted isomers, primarily 2'-Hydroxy-5'-methyl-5'-nitroacetophenone, is a major cause of yield loss. The ratio of isomers can be highly dependent on reaction conditions.[6]

  • Solution:

    • Strict Temperature Control: Maintain a consistent and low reaction temperature as specified in your optimized protocol. Deviations can alter the position of nitration.

    • Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is a powerful nitrating agent, it can be too aggressive for activated phenols, leading to over-nitration and oxidation.[7][8] A milder system, such as nitric acid in acetic acid, often provides better control and selectivity for this substrate.[4]

  • Probable Cause 3: Product Loss During Work-up. The method used to quench the reaction and isolate the product can significantly impact the final yield.

  • Solution:

    • Controlled Quenching: The reaction mixture should be quenched by slowly adding it to a large volume of ice-water.[9] This helps to precipitate the product while dissipating any residual reaction heat.

    • pH Adjustment: After quenching, ensure the pH is adjusted correctly to ensure the phenolic product is in its neutral, less soluble form before filtration.

    • Washing: Wash the crude product thoroughly with cold water to remove residual acids and water-soluble impurities before drying.[9]

Q2: I'm observing significant amounts of an isomeric byproduct. How can I improve the regioselectivity of the nitration?

A2: Achieving high regioselectivity is crucial for both yield and purity. The directing effects of the hydroxyl (-OH) and acetyl (-COCH₃) groups on the aromatic ring are key. The hydroxyl group is a strong ortho-, para-director, while the acetyl group is a meta-director. The desired product results from nitration ortho to the powerful hydroxyl group.

G cluster_0 Nitration Conditions SM 2'-Hydroxy-5'-methylacetophenone P_desired Desired Product (3'-nitro) SM->P_desired Favorable Pathway (Low Temp) P_isomer Isomeric Byproduct (5'-nitro) SM->P_isomer Side Reaction P_di Dinitrated Byproduct SM->P_di Over-nitration (High Temp, Excess Acid) R HNO3 caption Fig. 2: Potential reaction pathways and byproducts.

Caption: Fig. 2: Potential reaction pathways and byproducts.

  • Controlling Factor 1: Temperature. This is the most critical parameter. Lower temperatures generally favor the formation of the desired 3'-nitro isomer. Run the reaction at a consistently controlled temperature, for example, by maintaining it at a specific point using an ice bath or a cryostat on a lab scale, and a jacketed reactor at the pilot scale.

  • Controlling Factor 2: Solvent. The solvent can influence the reactivity of the nitrating species and the substrate. Acetic acid is a common choice as it moderates the reactivity of nitric acid.[4][6] Non-polar solvents may also influence isomer distribution, but can present solubility challenges.

  • Controlling Factor 3: Rate of Addition. A slow, controlled addition of the nitrating agent ensures that the reaction proceeds smoothly and minimizes local temperature spikes that could favor the formation of unwanted byproducts.[3]

Q3: The reaction temperature is difficult to control and spikes dangerously during the addition of nitric acid. How can I manage this thermal hazard?

A3: This is a sign of a potential thermal runaway, a serious safety hazard in nitration reactions.[10] Immediate action is required to mitigate this risk during scale-up.

  • Immediate Mitigation:

    • Stop Addition: Immediately halt the addition of the nitrating agent.

    • Emergency Cooling: Apply maximum cooling to the reactor.

    • Dilution: If the reaction is proceeding too quickly, consider adding a pre-chilled solvent (if compatible and planned for in the process) to dilute the reactants and absorb heat.

  • Process Modifications for Scale-Up:

    • Semi-Batch Operation: This is the standard for such reactions. The substrate is dissolved in the solvent and cooled, and the nitrating agent is added incrementally over a prolonged period.

    • Continuous Flow Reaction: For larger scales, transitioning from batch to a continuous flow reactor offers superior heat transfer and safety.[8] The small reaction volume at any given moment drastically reduces the risk of thermal runaway.[3]

    • Reverse Addition: In some cases, adding the substrate solution to the nitrating agent can help control the exotherm, but this must be carefully evaluated for the specific reaction.

Problem Probable Cause(s) Recommended Solutions
Low Yield Inefficient heat transfer, poor regioselectivity, loss during work-up.Improve cooling and agitation, strict temperature control, optimize quenching and isolation.
Isomer Formation Incorrect reaction temperature, overly aggressive nitrating agent.Maintain low and consistent temperature, use a milder nitrating system (e.g., HNO₃ in acetic acid).
Thermal Runaway Rapid addition of nitrating agent, inadequate cooling capacity.Slow, controlled addition; use a jacketed reactor; consider continuous flow processing for enhanced safety.[3][8]
Purification Issues Presence of oily byproducts, similar polarity of isomers.Optimize recrystallization solvent system, perform multiple recrystallizations, ensure complete removal of acidic residue.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions for scaling up this nitration?

A1: Safety is paramount. Nitric acid is highly corrosive and a strong oxidizer, and nitro compounds can be energetic.[11][12]

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat or suit.[11]

  • Ventilation: All operations must be conducted in a well-ventilated fume hood or a contained reactor system to avoid inhaling toxic nitric acid fumes or nitrogen oxides.[11]

  • Emergency Preparedness: Ensure immediate access to an emergency eyewash and safety shower. Have appropriate spill containment kits (with a neutralizer like sodium carbonate) readily available.[12]

  • Material Compatibility: Use glass or other acid-resistant materials for all equipment. Nitric acid reacts violently with many organic materials and can corrode metals.[12]

  • Quenching Procedure: Never add water directly to the concentrated acid reaction mixture. Always add the reaction mixture slowly to ice-water.[9]

Q2: How do I choose the best solvent for scale-up and subsequent purification?

A2: Solvent selection impacts reaction control, product isolation, and process safety.

  • For the Reaction: Acetic acid is a good choice as it is a polar solvent that can dissolve the starting material and is relatively stable to the nitrating conditions.[4][6] It also helps to moderate the reaction.

  • For Recrystallization (Purification): The ideal solvent should dissolve the crude product well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures.

    • Toluene: Often used for recrystallizing the final product.[13]

    • Ethanol/Water or Methanol/Water mixtures: These can also be effective. The product's solubility will be lower in the mixed solvent system at cold temperatures, aiding precipitation.

    • Experiment with small quantities to find the optimal solvent or solvent pair that provides high recovery and good purity.

Q3: What are the advantages of using a continuous flow reactor for this process instead of a traditional batch reactor?

A3: Continuous flow chemistry is increasingly adopted for hazardous reactions like nitration due to its significant safety and efficiency advantages.[2][8]

  • Superior Heat Transfer: Microreactors have a very high surface-area-to-volume ratio, allowing for near-instantaneous removal of the heat generated by the reaction. This prevents hot spots and thermal runaways.[3]

  • Enhanced Safety: The total volume of hazardous material within the reactor at any time is minimal, significantly reducing the risk associated with an uncontrolled event.[8]

  • Precise Control: Flow reactors allow for precise control over reaction time, temperature, and stoichiometry, often leading to higher yields and better selectivity.

  • Scalability: Scaling up is achieved by running the reactor for a longer time or by "numbering up" (running multiple reactors in parallel), which is often more predictable than scaling up a batch reactor.

G cluster_0 Diagnosis cluster_1 Corrective Action start Problem Detected q1 Low Yield or Purity Issue? start->q1 q2 Check Reaction Temperature Profile q1->q2 Yes q3 Analyze Crude Product (TLC/HPLC) q1->q3 Yes a1 Optimize Cooling & Agitation q2->a1 Spikes Detected a2 Adjust Reagent Addition Rate q2->a2 Spikes Detected a3 Review Work-up & Purification q3->a3 Impure a4 Modify Solvent or Nitrating Agent q3->a4 Isomers Present caption Fig. 3: A logical workflow for troubleshooting scale-up issues.

Caption: Fig. 3: A logical workflow for troubleshooting scale-up issues.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound

Disclaimer: This protocol is a guideline and must be adapted and optimized for specific equipment and scales. A thorough risk assessment must be performed before commencing.[11]

  • Reactor Setup: In a 1L jacketed glass reactor equipped with an overhead stirrer, a thermocouple, and a pressure-equalizing dropping funnel, charge 2'-Hydroxy-5'-methylacetophenone (e.g., 82 g, 0.5 mol) and glacial acetic acid (e.g., 400 mL).

  • Cooling: Begin stirring and cool the reactor contents to 0-5 °C using a circulating chiller.

  • Preparation of Nitrating Agent: In a separate flask, carefully prepare the nitrating solution by adding nitric acid (e.g., 63%, 55 mL) to glacial acetic acid (55 mL). Cool this mixture in an ice bath.

  • Controlled Addition: Transfer the cold nitrating solution to the dropping funnel. Add the solution dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. Critical Step: The rate of addition is key to controlling the exotherm.[3]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: In a separate large vessel (e.g., 5L beaker), prepare a mixture of crushed ice and water (approx. 3L). With vigorous stirring, slowly pour the reaction mixture into the ice-water. A yellow solid should precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral (check with pH paper).[9]

  • Drying: Dry the crude product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose an appropriate solvent (e.g., toluene, ethanol/water). For this example, toluene is used.[13]

  • Dissolution: Transfer the crude, dry product to a suitably sized flask. Add the minimum amount of hot toluene required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of cold toluene and dry them under vacuum. The expected melting point is around 133-136 °C.[4]

References

Green Synthesis of 2'-Hydroxy-5'-methyl-3'-nitroacetophenone: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the green synthesis of 2'-Hydroxy-5'-methyl-3'-nitroacetophenone. This important intermediate in pharmaceutical synthesis can be produced through environmentally benign methods that minimize hazardous waste and improve safety. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis.

I. Understanding the Synthesis: A Green Chemistry Approach

The traditional synthesis of this compound often involves the use of concentrated nitric and sulfuric acids, which are highly corrosive and generate significant acidic waste. Green chemistry principles aim to replace such hazardous reagents with more sustainable alternatives. The methods discussed herein focus on achieving high regioselectivity and yield while minimizing environmental impact.

The starting material, 2'-hydroxy-5'-methylacetophenone, possesses three key functional groups that direct the electrophilic aromatic substitution of the nitro group (-NO₂). Understanding their influence is paramount for controlling the reaction's outcome.

  • -OH (Hydroxyl) group: A strongly activating ortho, para-director.

  • -CH₃ (Methyl) group: A weakly activating ortho, para-director.

  • -COCH₃ (Acetyl) group: A deactivating meta-director.

The desired product, this compound, has the nitro group at the 3-position, which is ortho to the strongly directing hydroxyl group and meta to the deactivating acetyl group. This alignment of directing effects favors the formation of the target molecule. However, a common isomeric byproduct is 2'-hydroxy-5'-methyl-5'-nitroacetophenone, where nitration occurs at the 5-position, which is para to the hydroxyl group.

II. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the green synthesis of this compound in a question-and-answer format.

Question 1: My reaction yield is low. What are the potential causes and how can I improve it?

Answer:

Low yields can stem from several factors. Let's break them down:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Troubleshooting:

      • Reaction Time: Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC).

      • Temperature: If using a solid acid catalyst or a microwave-assisted method, a moderate increase in temperature might enhance the reaction rate. However, be cautious, as excessive heat can lead to byproduct formation.

  • Suboptimal Catalyst Activity: If employing a solid acid catalyst (e.g., zeolites, montmorillonite), its activity might be compromised.

    • Troubleshooting:

      • Catalyst Activation: Ensure the catalyst is properly activated before use, typically by heating under vacuum to remove adsorbed water.

      • Catalyst Loading: The catalyst-to-substrate ratio is crucial. An insufficient amount of catalyst will result in a sluggish reaction. Consider a modest increase in the catalyst loading.

  • Poor Reagent Quality: The purity of your starting materials and reagents is critical.

    • Troubleshooting:

      • Reagent Purity: Use freshly distilled or high-purity 2'-hydroxy-5'-methylacetophenone. Ensure your nitrating agent (e.g., a metal nitrate) has not degraded.

  • Inefficient Work-up and Purification: Product loss can occur during the extraction and purification steps.

    • Troubleshooting:

      • Extraction: Ensure the pH of the aqueous layer is optimized for the complete extraction of the product into the organic phase.

      • Purification: Column chromatography is a common purification method. Ensure the chosen solvent system provides good separation between the product and any unreacted starting material or byproducts.

Question 2: I am observing a significant amount of the 5-nitro isomer in my product mixture. How can I improve the regioselectivity for the 3-nitro isomer?

Answer:

Controlling regioselectivity is a key challenge in the nitration of substituted phenols. The formation of the 5-nitro isomer is a common issue due to the strong para-directing effect of the hydroxyl group.

  • Choice of Nitrating Agent and Catalyst: The nature of the nitrating system plays a significant role in regioselectivity.

    • Troubleshooting:

      • Bulky Catalysts: Employing sterically hindered solid acid catalysts can favor nitration at the less sterically hindered 3-position over the 5-position.

      • Phase-Transfer Catalysis: The use of phase-transfer catalysts with dilute nitric acid can sometimes offer improved regioselectivity. The choice of catalyst and solvent system is critical and may require optimization.

  • Reaction Temperature: Temperature can influence the isomer ratio.

    • Troubleshooting:

      • Lower Temperature: Running the reaction at a lower temperature can sometimes enhance selectivity, although it may also decrease the reaction rate.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway.

    • Troubleshooting:

      • Solvent Screening: Experiment with solvents of varying polarity. Non-polar solvents may favor the formation of the desired 3-nitro isomer in some cases.

Question 3: My solid acid catalyst seems to have lost its activity after one run. Can it be regenerated?

Answer:

Yes, in many cases, solid acid catalysts can be regenerated and reused, which is a key aspect of green chemistry.

  • Regeneration Protocol:

    • Filtration: After the reaction, filter the catalyst from the reaction mixture.

    • Washing: Wash the catalyst thoroughly with a suitable solvent (e.g., acetone or ethanol) to remove any adsorbed organic residues.

    • Drying: Dry the catalyst in an oven at a moderate temperature (e.g., 100-120 °C) to remove the washing solvent.

    • Calcination: For many solid acid catalysts, a high-temperature calcination step is necessary to fully restore their activity by burning off any strongly adsorbed organic species and regenerating the active sites. The specific temperature and duration of calcination will depend on the type of catalyst used. Consult the literature or manufacturer's recommendations for your specific catalyst.

III. Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using a microwave-assisted method for this synthesis?

A1: Microwave-assisted organic synthesis offers several advantages that align with the principles of green chemistry:

  • Rapid Reaction Times: Microwave irradiation can dramatically reduce reaction times from hours to minutes.[1]

  • Increased Yields: Often, microwave heating leads to higher product yields.

  • Enhanced Purity: The rapid and uniform heating can minimize the formation of byproducts, leading to a cleaner reaction profile.

  • Energy Efficiency: Microwave reactors are generally more energy-efficient than conventional heating methods.

Q2: Are there any specific safety precautions I should take when performing these green synthesis methods?

A2: While these methods are "greener" than traditional nitration, standard laboratory safety practices are still essential:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Fume Hood: Conduct all reactions in a well-ventilated fume hood.

  • Handling Nitrating Agents: Even milder nitrating agents should be handled with care. Avoid contact with skin and eyes.

  • Microwave Safety: If using a microwave reactor, ensure you are properly trained in its operation and follow all safety guidelines provided by the manufacturer.

Q3: How can I effectively separate the 3-nitro and 5-nitro isomers if they are formed as a mixture?

A3: The separation of these isomers is a critical step to obtain the pure desired product.

  • Column Chromatography: This is the most common and effective method for separating isomers with different polarities. A careful selection of the stationary phase (e.g., silica gel) and the mobile phase (a mixture of non-polar and polar solvents like hexane and ethyl acetate) is required to achieve good separation.

  • Recrystallization: In some cases, fractional recrystallization can be used to separate isomers if they have significantly different solubilities in a particular solvent. This may require some experimentation to find a suitable solvent system. A common method involves recrystallization from toluene.[2]

Q4: Can ultrasound be used to promote this reaction?

A4: Yes, ultrasound has been shown to be an effective green tool for promoting the regioselective nitration of phenols. Sonication can enhance mass transfer and accelerate reaction rates, often under milder conditions than conventional methods. The use of ultrasound in conjunction with phase-transfer catalysis is a particularly promising approach.

IV. Experimental Protocols and Data

Protocol 1: Microwave-Assisted Green Synthesis (Adapted from a similar synthesis)

This protocol is an adaptation of a green method for the nitration of a similar hydroxyacetophenone derivative and serves as a starting point for optimization.

Materials:

  • 2'-hydroxy-5'-methylacetophenone

  • Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)

  • Glacial acetic acid

  • Microwave reactor

Procedure:

  • In a 10 mL microwave reactor vessel, combine 2'-hydroxy-5'-methylacetophenone (1 mmol), calcium nitrate tetrahydrate (1.5 mmol), and glacial acetic acid (5 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant power (e.g., 100 W) for a short duration (e.g., 5-10 minutes) at a controlled temperature (e.g., 80-100 °C).

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-water (50 mL) and stir.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Table 1: Example Reaction Parameters for Microwave-Assisted Nitration

ParameterValue
Substrate2'-hydroxy-5'-methylacetophenone
Nitrating AgentCalcium nitrate tetrahydrate
SolventGlacial acetic acid
Microwave Power100 W
Temperature90 °C
Reaction Time8 minutes
Diagrams

Workflow for Green Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 2'-hydroxy-5'- methylacetophenone D Reaction Mixture A->D Mix in Reactor B Green Nitrating Agent (e.g., Metal Nitrate) B->D Mix in Reactor C Solvent/Catalyst (e.g., Acetic Acid/Zeolite) C->D Mix in Reactor F Crude Product Mixture D->F Reaction Conditions (Time, Temp) E Energy Input (Microwave/Ultrasound) G Extraction F->G H Column Chromatography G->H I Pure 2'-Hydroxy-5'-methyl- 3'-nitroacetophenone H->I

Caption: A generalized workflow for the green synthesis of this compound.

Directing Effects on the Aromatic Ring

G cluster_ring 2'-hydroxy-5'-methylacetophenone ring Benzene Ring 3-position 3-position ring->3-position Favored Nitration Site (ortho to OH, meta to COCH3) 5-position 5-position ring->5-position Potential Byproduct Site (para to OH, ortho to CH3) OH OH (Strong Activator ortho, para-director) OH->ring Activates CH3 CH3 (Weak Activator ortho, para-director) CH3->ring Activates COCH3 COCH3 (Deactivator meta-director) COCH3->ring Deactivates

Caption: Influence of substituents on the regioselectivity of nitration.

V. References

  • Polshettiwar, V., & Varma, R. S. (2008). Green chemistry by nano-catalysis. Green Chemistry, 10(7), 743-754.

  • Bose, A. K., Ganguly, S. N., Manhas, M. S., Rao, S., Speck, J., Pekelny, U., & Pombo-Villars, E. (2006). Microwave promoted rapid nitration of phenolic compounds. Tetrahedron Letters, 47(11), 1885-1888.

  • Smith, K., & Musson, A. (1998). Montmorillonite clays as catalysts for the nitration of simple aromatic hydrocarbons with bismuth nitrate. Journal of the Chemical Society, Perkin Transactions 1, (2), 261-264.

  • Riego, J. M., Sedin, Z., Zaldívar, J. M., Marziano, N. C., & Tortato, C. (2003). A convenient and selective method for the nitration of phenols. Tetrahedron Letters, 44(44), 8119-8121.

  • Rodrigues, J. A., de Oliveira, L. F., & Antunes, O. A. (2004). Zeolite-catalyzed nitration of phenols with dilute nitric acid. Applied Catalysis A: General, 261(2), 227-231.

  • Chavan, S. P., Dantale, S. W., Keshavaraja, A., Ramaswamy, A. V., & Ravindranathan, T. (1995). Regioselective nitration of phenol over solid acid catalysts. Catalysis letters, 32(1-2), 167-174.

  • Corma, A., & García, H. (2003). Chemoselective and regioselective nitration of aromatic compounds over solid acid catalysts. Chemical reviews, 103(11), 4307-4366.

  • Firouzabadi, H., Iranpoor, N., & Zolfigol, M. A. (1998). Selective nitration of phenols with ferric nitrate and a catalytic amount of montmorillonite K-10. Synthetic Communications, 28(7), 1179-1187.

  • Parida, K. M., & Rath, D. (2008). A novel pathway for the liquid phase nitration of phenol over sulfated zirconia solid acid catalyst. Journal of Molecular Catalysis A: Chemical, 287(1-2), 131-137.

  • Ou, W., Wang, Y., & Lu, Y. (2006). Regioselective nitration of phenols in ionic liquids. Green Chemistry, 8(2), 173-175.

  • Yadav, G. D., & Bokade, V. V. (1996). Nitration of phenol by nitric acid using solid catalysts. Applied Catalysis A: General, 147(2), 299-315.

  • Choudary, B. M., Sridhar, C., & Sateesh, M. (2004). A new protocol for the regioselective nitration of phenols using ammonium nitrate and trifluoroacetic anhydride. Tetrahedron letters, 45(40), 7547-7549.

  • Lancaster, M. (2017). Green chemistry: an introductory text. Royal society of chemistry.

  • Clark, J. H. (1999). Green chemistry: challenges and opportunities. Green Chemistry, 1(1), 1-8.

  • Anastas, P. T., & Warner, J. C. (1998). Green chemistry: theory and practice. Oxford university press.

  • Sheldon, R. A. (2007). The E factor: fifteen years on. Green Chemistry, 9(12), 1273-1283.

  • Tundo, P., & Anastas, P. (Eds.). (2000). Green chemistry: challenging perspectives. Oxford University Press on Demand.

  • A kind of synthetic method of 2 hydroxyl, 3 nitro-acetophenone. CN106542996A. (2017). --INVALID-LINK--

  • Green synthesis method of 2-hydroxy-3-nitroacetophenone. CN108911988B. (2020). --INVALID-LINK--

  • Synthesis of 2-hydroxy-3-nitroacetophenone. PrepChem.com. (n.d.). --INVALID-LINK--

  • This compound. ChemicalBook. (n.d.). --INVALID-LINK--

  • Electrophilic aromatic directing groups. Wikipedia. (2023, November 28). --INVALID-LINK--

  • Directing Effects. ChemTalk. (n.d.). --INVALID-LINK--

  • Nitration of Phenols (video). Khan Academy. (n.d.). --INVALID-LINK--

  • Ultrasound Promoted Regioselective Nitration of Phenols Using Dilute Nitric Acid in the Presence of Phase Transfer Catalyst. PubMed. (2007). --INVALID-LINK--

  • Microwave Assisted Organic Synthesis Where do we go from here?. (n.d.). --INVALID-LINK--

References

Technical Support Center: Optimizing the Synthesis of 2'-Hydroxy-5'-methyl-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2'-Hydroxy-5'-methyl-3'-nitroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this synthesis. Our goal is to equip you with the knowledge to not only successfully synthesize this valuable compound but also to optimize your process for yield, purity, and efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most widely reported method is the direct nitration of 2'-Hydroxy-5'-methylacetophenone.[1] This is an electrophilic aromatic substitution reaction where a nitro group (-NO2) is introduced onto the aromatic ring. The reaction is typically carried out using a nitrating agent, most commonly a mixture of nitric acid in a solvent like acetic acid.[1]

Q2: Why is catalyst selection so critical in this synthesis?

Catalyst selection is paramount for controlling the regioselectivity of the nitration. The starting material, 2'-Hydroxy-5'-methylacetophenone, has two activating groups (the hydroxyl and methyl groups) and one deactivating group (the acetyl group) on the benzene ring. These groups direct the incoming nitro group to specific positions. The hydroxyl group is a strong ortho-, para-director, the methyl group is a weaker ortho-, para-director, and the acetyl group is a meta-director. The interplay of these directing effects can lead to a mixture of isomers. A well-chosen catalyst can significantly favor the formation of the desired 3'-nitro isomer over other possibilities, such as the 5'-nitro isomer. Furthermore, the catalyst can influence the reaction rate and the formation of undesirable byproducts, such as dinitrated or oxidized compounds.

Q3: What are the primary challenges I might face during this synthesis?

The primary challenges include:

  • Low Regioselectivity: Formation of a mixture of nitro isomers, making purification difficult and reducing the yield of the desired product.

  • Low Yield: Incomplete reaction or formation of multiple byproducts can lead to a low overall yield.

  • Polynitration: The activated ring is susceptible to the addition of more than one nitro group, especially under harsh reaction conditions.

  • Oxidation: Phenolic compounds are sensitive to oxidation by nitric acid, which can lead to the formation of tarry byproducts.[2]

  • Difficult Purification: The similar polarities of the different nitro isomers can make separation by conventional methods like column chromatography challenging.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Issue 1: Low Yield of the Desired 3'-Nitro Isomer

A low yield of this compound is a common problem that can stem from several factors.

Initial Checks:

  • Purity of Starting Materials: Ensure your 2'-Hydroxy-5'-methylacetophenone is pure. Impurities can interfere with the reaction. You can check the purity using techniques like NMR or melting point analysis.[3]

  • Reagent Quality: Use high-quality, fresh nitric acid and solvent. Old or degraded reagents can lead to poor results.

  • Reaction Conditions: Double-check your reaction temperature, time, and stoichiometry. Nitration reactions are often exothermic, and poor temperature control can lead to side reactions.[4]

Advanced Troubleshooting:

Potential Cause Explanation Recommended Action
Suboptimal Catalyst System The traditional nitric acid/acetic acid system may not provide the best selectivity or conversion.Consider alternative catalyst systems. Solid acid catalysts like zeolites (e.g., H-ZSM-5) or silica-supported sulfuric acid have shown promise in improving regioselectivity and providing milder reaction conditions.[5][6] These catalysts can offer shape selectivity, favoring the formation of specific isomers.[7]
Incomplete Reaction The reaction may not have gone to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC).[8] If the starting material is still present after the expected reaction time, you can try extending the reaction time or slightly increasing the temperature. However, be cautious as this may also increase byproduct formation.
Product Degradation The desired product might be degrading under the reaction conditions.Phenols are susceptible to oxidation.[2] Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Also, consider using a milder nitrating agent.
Loss during Workup/Purification Significant product loss can occur during extraction and purification steps.Optimize your workup procedure. Ensure complete extraction from the aqueous phase. During column chromatography, use a carefully selected solvent system to achieve good separation without excessive band broadening.[9]
Issue 2: Poor Regioselectivity (High Percentage of Isomeric Impurities)

The formation of unwanted nitro isomers is a major hurdle in this synthesis. The hydroxyl and methyl groups direct ortho and para to themselves, while the acetyl group directs meta. This can lead to a complex product mixture.

Understanding the Directing Effects:

G cluster_0 Directing Groups on Starting Material cluster_1 Potential Nitration Products Starting_Material 2'-Hydroxy-5'-methylacetophenone OH_group Hydroxyl (-OH) Strong o,p-director Starting_Material->OH_group CH3_group Methyl (-CH3) Weak o,p-director Starting_Material->CH3_group COCH3_group Acetyl (-COCH3) m-director Starting_Material->COCH3_group Desired_Product 3'-Nitro Isomer (Desired Product) OH_group->Desired_Product ortho to -OH Isomer_1 5'-Nitro Isomer OH_group->Isomer_1 para to -OH CH3_group->Isomer_1 ortho to -CH3 COCH3_group->Desired_Product meta to -COCH3 Isomer_2 Other Isomers

Caption: Directing effects influencing regioselectivity.

Strategies to Improve Regioselectivity:

Strategy Explanation Experimental Considerations
Kinetic vs. Thermodynamic Control At lower temperatures, the reaction is often under kinetic control, favoring the product that forms the fastest. At higher temperatures, thermodynamic control may favor the most stable product.Systematically study the effect of temperature on the isomer ratio. Running the reaction at a lower temperature (e.g., 0-5 °C) may improve selectivity for the desired isomer.
Choice of Catalyst The catalyst can influence the transition state of the reaction, thereby altering the isomer distribution.Solid acid catalysts with defined pore structures, such as H-ZSM-5, can exert shape selectivity, preferentially forming one isomer over another due to steric constraints within the catalyst pores.[5]
Solvent Effects The polarity of the solvent can influence the stability of the reaction intermediates and transition states, affecting the regioselectivity.Experiment with a range of solvents with varying polarities, such as acetic acid, dichloromethane, or nitromethane, to determine the optimal solvent for your desired isomer.
Issue 3: Formation of Tarry Byproducts

The appearance of a dark, tarry substance in your reaction mixture is a sign of significant byproduct formation, likely due to oxidation or polynitration.

Troubleshooting Workflow:

G Start Tarry Byproducts Observed Check_Temp Was the reaction temperature well-controlled? Start->Check_Temp Check_Conc Was the concentration of nitrating agent too high? Check_Temp->Check_Conc Yes Lower_Temp Action: Lower the reaction temperature (e.g., to 0°C). Check_Temp->Lower_Temp No Check_Purity Was the starting material pure? Check_Conc->Check_Purity No Reduce_Conc Action: Use a more dilute solution of the nitrating agent. Check_Conc->Reduce_Conc Yes Purify_SM Action: Purify the starting material before the reaction. Check_Purity->Purify_SM No End Reduced Tar Formation Check_Purity->End Yes Lower_Temp->End Reduce_Conc->End Purify_SM->End

Caption: Troubleshooting tar formation.

Experimental Protocols

Protocol 1: Conventional Nitration using Nitric Acid in Acetic Acid

This protocol is a standard method for the nitration of 2'-Hydroxy-5'-methylacetophenone.

Materials:

  • 2'-Hydroxy-5'-methylacetophenone

  • Glacial Acetic Acid

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for eluent

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2'-Hydroxy-5'-methylacetophenone (1 equivalent) in glacial acetic acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a solution of concentrated nitric acid (1.1 equivalents) in glacial acetic acid dropwise to the cooled solution over 30-60 minutes, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and water.

  • A yellow precipitate should form. If not, extract the aqueous layer with ethyl acetate.

  • Neutralize the aqueous layer with a saturated solution of sodium bicarbonate.

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers.

Protocol 2: Heterogeneous Catalysis using a Solid Acid Catalyst

This protocol offers a potentially more selective and environmentally friendly alternative to the conventional method.

Materials:

  • 2'-Hydroxy-5'-methylacetophenone

  • Solid Acid Catalyst (e.g., H-ZSM-5 or silica-supported sulfuric acid)

  • Nitrating Agent (e.g., 65% Nitric Acid)

  • Solvent (e.g., Dichloromethane or Acetonitrile)

  • Celite

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • To a stirred suspension of the solid acid catalyst (e.g., 0.5 g per 1 g of starting material) in the chosen solvent, add 2'-Hydroxy-5'-methylacetophenone (1 equivalent).

  • Cool the mixture to the desired temperature (e.g., room temperature or slightly below).

  • Slowly add the nitrating agent (1.1 equivalents) to the suspension.

  • Stir the reaction mixture vigorously for the required time, monitoring the progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the catalyst with the solvent.

  • Combine the filtrate and washings, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Catalyst Comparison (Illustrative)

While specific data for this compound is limited, the following table illustrates the expected performance of different catalyst systems based on data from similar phenolic compounds.

Catalyst System Typical Yield (%) Selectivity (ortho:para) Advantages Disadvantages Reference
HNO₃ / H₂SO₄ 70-85Varies, often poorHigh reactivity, low costCorrosive, environmental concerns, poor selectivity[2]
HNO₃ / Acetic Acid 60-80ModerateMilder than mixed acidCan still lead to oxidation and isomer formation[1]
Silica-supported H₂SO₄ 80-95Improved ortho-selectivityReusable catalyst, milder conditions, easy separationCatalyst preparation required[6]
Zeolite (H-ZSM-5) 75-90High para-selectivity (for some substrates)Shape-selective, reusable, environmentally friendlyMay require higher temperatures, catalyst cost[5][7]
Metal Nitrates / Lewis Acids 70-90Can be highly regioselectiveMilder conditions, high selectivityCost of metal salts, potential for metal contamination[10]

Safety and Handling

  • Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[4]

  • Phenolic Compounds: Phenols are toxic and can be absorbed through the skin.[11] Avoid direct contact and inhalation.

  • Exothermic Reactions: Nitration reactions are often exothermic. Proper temperature control is crucial to prevent runaway reactions. Always add the nitrating agent slowly and with efficient cooling.

  • Waste Disposal: Neutralize acidic waste before disposal according to your institution's safety guidelines.

This technical support guide provides a comprehensive overview of the synthesis of this compound. By understanding the underlying chemistry and potential pitfalls, researchers can optimize their synthetic strategies to achieve higher yields and purity. For further assistance, please consult the referenced literature.

References

Technical Support Center: Purification of 2'-Hydroxy-5'-methyl-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2'-Hydroxy-5'-methyl-3'-nitroacetophenone (CAS No. 66108-30-3). This document provides researchers, scientists, and drug development professionals with in-depth strategies, troubleshooting advice, and detailed protocols to achieve high purity for this important chemical intermediate.

Understanding the Purification Challenge

This compound is a light yellow crystalline solid with a molecular weight of 195.17 g/mol and a characteristic melting point of 133-136 °C[1][2]. Its purification is critical, as residual impurities can significantly impact the outcome of subsequent synthetic steps and biological assays. The choice of purification strategy is dictated by the nature and quantity of impurities present in the crude material, which are themselves a function of the synthetic route employed.

Common Synthesis Routes & Associated Impurities

The most common laboratory synthesis involves the direct nitration of 2'-Hydroxy-5'-methylacetophenone[2]. This reaction, while effective, often leads to a specific set of impurities that must be addressed.

  • Synthesis Reaction:

    • 2'-Hydroxy-5'-methylacetophenone + Nitric Acid/Acetic Acid → Crude this compound

  • Primary Impurities to Consider:

    • Unreacted Starting Material: 2'-Hydroxy-5'-methylacetophenone (less polar than the product)[3].

    • Regioisomer: 2'-Hydroxy-5'-methyl-5'-nitroacetophenone (structurally similar polarity). The nitration of substituted phenols can often produce a mixture of isomers[4].

    • Di-nitrated Products: Over-nitration can lead to di-nitro species (more polar).

    • Residual Acid: Traces of acetic acid or nitric acid from the reaction.

The structural similarity between the desired 3'-nitro product and the potential 5'-nitro isomer often presents the greatest purification challenge.

Strategic Approach to Purification

A systematic approach, beginning with an initial purity assessment, is crucial for selecting the most efficient purification method. Thin-Layer Chromatography (TLC) is an indispensable tool for this initial diagnosis[5].

Decision Workflow for Purification Strategy

Purification_Decision cluster_0 Initial Assessment cluster_1 Purification Pathways cluster_2 Final Analysis Start Crude Product TLC Run Analytical TLC (e.g., 3:1 Hexane:EtOAc) Start->TLC Decision Analyze TLC Plate TLC->Decision Recrystallize Recrystallization Decision->Recrystallize One major spot, minor baseline/solvent front impurities Column Column Chromatography Decision->Column Multiple spots with close Rf values (isomers) Final_TLC Assess Purity by TLC Recrystallize->Final_TLC Column->Final_TLC MP Confirm with Melting Point Final_TLC->MP End Pure Product MP->End

Caption: Decision tree for selecting an appropriate purification strategy.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Question (Problem Encountered) Expert Analysis & Recommended Solution
"After adding the anti-solvent (or cooling), my product crashed out as an oil, not crystals. What went wrong?" Causality: Oiling out during recrystallization is a common issue that typically occurs when the solution becomes supersaturated too quickly or when the melting point of the crude solid is lower than the boiling point of the solvent system. Impurities act as a eutectic, depressing the melting point. Solutions: 1. Re-heat & Slow Cool: Re-heat the solution until the oil fully dissolves. You may need to add a small amount of the primary solvent to ensure complete dissolution. Then, allow it to cool much more slowly. Insulate the flask to prolong the cooling period. 2. Scratch/Seed: Once cool, use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites. Alternatively, add a tiny seed crystal of pure product if available. 3. Trituration: If oiling persists, remove the solvent, and triturate the resulting oil with a poor solvent (like cold hexanes). This can often induce crystallization by "washing" away impurities that inhibit the process.
"My TLC after column chromatography still shows two very close spots. How can I improve the separation?" Causality: Poor separation of closely related isomers is due to an insufficiently selective mobile phase or improper column technique. The hydroxyl, nitro, and ketone groups on your compound allow for multiple interactions with the silica stationary phase. Solutions: 1. Solvent System Optimization: Your primary tool is TLC[6]. Test various solvent systems. If Hexane:Ethyl Acetate (EtOAc) is failing, try a different solvent combination. Toluene or Dichloromethane (DCM) in place of Hexane can alter the selectivity. For example, try a Toluene:Acetone or DCM:EtOAc gradient. Run TLC plates in these new systems to find one that maximizes the separation (ΔRf) between your spots. 2. Column & Loading: Use a long, thin column for better resolution. Ensure your crude product is loaded onto the column in a very concentrated band using a minimal amount of solvent. A diffuse starting band is a common cause of poor separation.
"The yield from my recrystallization is extremely low. How can I improve it?" Causality: Low yield is typically caused by using too much solvent, choosing a solvent in which the compound has significant solubility even when cold, or premature crystallization during a hot filtration step. Solutions: 1. Minimize Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add it in small portions, waiting for the solid to dissolve before adding more. 2. Solvent System Choice: Ensure you have selected a good solvent system where the product is highly soluble when hot and poorly soluble when cold. Aqueous ethanol is often effective for polar compounds[7]. 3. Recover from Mother Liquor: A significant amount of product may remain in the filtrate (mother liquor). Concentrate the mother liquor by ~50% and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound? A1: There is no single "best" solvent, as it depends on the impurities. However, based on its polarity and known solubility data, good starting points are:

  • Ethyl Acetate (EtOAc) / Hexanes System: Dissolve the crude solid in a minimum of hot EtOAc, then slowly add hexanes until the solution becomes faintly cloudy. Re-heat to clarify and then cool slowly. The product is soluble in ethyl acetate[1].

  • Aqueous Ethanol: Dissolve the crude product in hot ethanol and add hot water dropwise until persistent cloudiness appears. Add a drop of ethanol to re-dissolve, then cool. This method has proven effective for similar substituted acetophenones[7].

Q2: How can I definitively confirm the purity and identity of my final product? A2: A combination of techniques provides the most reliable confirmation:

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot on a TLC plate developed in an appropriate solvent system.

  • Melting Point: A sharp melting point within the literature range of 133-136 °C is a strong indicator of high purity. Impurities will typically cause the melting point to be depressed and broaden.

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. The proton NMR spectrum will confirm the substitution pattern on the aromatic ring, and the carbon NMR will confirm the number and type of carbon atoms.

  • FTIR Spectroscopy: This will confirm the presence of key functional groups: a hydroxyl (-OH) stretch, a carbonyl (C=O) stretch, and nitro group (N-O) stretches.

Q3: My product is a pale yellow, but the literature says "light yellow." Is this a problem? A3: A pale yellow to light yellow color is expected for this compound[1]. The exact shade can be influenced by the crystalline form and the presence of trace, highly-colored impurities. If the melting point is sharp and within the correct range, and the TLC shows a single spot, the color is generally not a cause for concern. If it is dark yellow or brownish, it likely contains residual impurities, and further purification (e.g., a second recrystallization or treatment with activated carbon) may be necessary.

Detailed Experimental Protocols

Protocol 1: Analytical Thin-Layer Chromatography (TLC)

This protocol is for assessing crude product purity and for optimizing the solvent system for column chromatography.

  • Preparation: Prepare a developing chamber with a filter paper wick and add a 3:1 mixture of Hexane:Ethyl Acetate to a depth of ~0.5 cm. Cover and let the chamber equilibrate for 10 minutes.

  • Spotting: Dissolve a small amount of your crude material in a suitable solvent (e.g., ethyl acetate). Use a capillary tube to spot the solution onto a silica gel TLC plate, keeping the spot small and ~1 cm from the bottom edge.

  • Development: Place the TLC plate in the equilibrated chamber and cover it. Allow the solvent front to travel up the plate until it is ~1 cm from the top edge.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The aromatic rings should make the compounds visible. Circle the spots with a pencil.

  • Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance spot traveled / distance solvent front traveled). A pure compound will show a single spot. Multiple spots indicate impurities. The goal for column chromatography is to find a solvent system that gives the product an Rf of ~0.3 and maximizes the distance between all spots.

Protocol 2: Purification by Recrystallization (Aqueous Ethanol)
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot 95% ethanol while heating and stirring (e.g., on a hot plate) until the solid is just dissolved.

  • To the hot solution, add hot water dropwise until the solution becomes persistently cloudy.

  • Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold 50:50 ethanol/water, followed by a wash with a small amount of ice-cold water.

  • Dry the purified crystals under vacuum. Characterize by melting point and TLC.

Protocol 3: Purification by Column Chromatography

This method is ideal for separating isomeric impurities or when recrystallization fails.

Column_Workflow cluster_0 Preparation cluster_1 Loading & Elution cluster_2 Analysis & Isolation Prep_Slurry Prepare Silica Gel Slurry (in Hexane) Pack_Column Pack Column with Slurry Prep_Slurry->Pack_Column Equilibrate Equilibrate Column (with mobile phase, e.g., 5:1 Hex:EtOAc) Pack_Column->Equilibrate Load_Sample Load Concentrated Sample (adsorbed onto minimal silica) Equilibrate->Load_Sample Elute Elute with Mobile Phase Load_Sample->Elute Collect Collect Fractions Elute->Collect TLC_Fractions Analyze Fractions by TLC Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Final_Product Obtain Purified Solid Evaporate->Final_Product

Caption: Standard workflow for purification via flash column chromatography.

  • Select Solvent System: Based on prior TLC analysis (Protocol 1), select a mobile phase that provides good separation (e.g., 4:1 Hexane:EtOAc).

  • Pack Column: Prepare a slurry of silica gel in hexane and carefully pour it into a chromatography column. Allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just at the top of the silica bed. Never let the column run dry.

  • Load Sample: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elute: Gently add the mobile phase to the column. Using gentle air pressure (flash chromatography), begin eluting the sample, collecting the eluent in fractions (e.g., 10-20 mL per test tube).

  • Monitor: Systematically spot every few fractions on a TLC plate to track the separation.

  • Combine & Isolate: Once the desired product has completely eluted, combine all fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified solid.

References

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 2'-Hydroxy-5'-methyl-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to NMR Analysis of Substituted Acetophenones

Nuclear Magnetic Resonance spectroscopy is an indispensable tool in modern organic chemistry for elucidating molecular structures. In the context of substituted acetophenones, such as 2'-Hydroxy-5'-methyl-3'-nitroacetophenone, NMR provides critical insights into the electronic environment of each proton and carbon atom. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the nature and position of substituents on the aromatic ring, offering a detailed map of the molecule's electronic landscape.

The presence of an acetyl group, a hydroxyl group, a methyl group, and a nitro group on the benzene ring of this compound creates a unique and predictable NMR fingerprint. Understanding this fingerprint is crucial for confirming the compound's identity, assessing its purity, and predicting its reactivity in various chemical transformations.

Molecular Structure and NMR Assignments

The structure of this compound, with the IUPAC name 1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone, dictates the number and type of signals observed in its NMR spectra.[1] The strategic placement of substituents breaks the symmetry of the benzene ring, resulting in distinct signals for each aromatic proton and carbon.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of an aromatic compound provides a wealth of information based on chemical shifts, integration, and signal splitting patterns.[2] Aromatic protons typically resonate in the downfield region of the spectrum, generally between 6.5 and 8.5 ppm, due to the deshielding effect of the ring current.[3][4] The specific chemical shifts of the aromatic protons in this compound are influenced by the electronic effects of the substituents.

Expected ¹H NMR Signals:

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityIntegrationRationale
-OH~12.0 - 13.0Singlet (broad)1HThe phenolic proton is highly deshielded due to intramolecular hydrogen bonding with the adjacent carbonyl group. Its signal is often broad and does not couple with other protons.
H-6'~8.0 - 8.2Doublet1HThis proton is ortho to the electron-withdrawing nitro group and the acetyl group, leading to significant deshielding. It will be split by the meta-coupled H-4'.
H-4'~7.8 - 8.0Doublet1HThis proton is ortho to the nitro group, causing a downfield shift. It will be split by the meta-coupled H-6'.
-COCH₃~2.6Singlet3HThe methyl protons of the acetyl group are in a typical range for such a functional group.[5]
-CH₃~2.4Singlet3HThe methyl protons on the aromatic ring are shielded relative to the aromatic protons.

Key Interpretive Points for ¹H NMR:

  • Intramolecular Hydrogen Bonding: The hydroxyl group at the C-2' position forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the acetyl group. This interaction significantly deshields the hydroxyl proton, shifting its resonance to a very high ppm value.

  • Substituent Effects: The nitro group is a strong electron-withdrawing group, which deshields the ortho and para protons (H-4' and H-6'). The methyl group is a weak electron-donating group, which would typically shield ortho and para protons. The acetyl group is also electron-withdrawing. The interplay of these effects determines the final chemical shifts.

  • Coupling Constants: The coupling between H-4' and H-6' is a meta-coupling, which typically has a small coupling constant (J) of around 2-3 Hz.[6]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.[7][8] Aromatic carbons generally resonate between 120 and 170 ppm.[4] The chemical shifts are sensitive to the electronic environment, with carbons attached to electron-withdrawing groups appearing at higher ppm values (deshielded).

Expected ¹³C NMR Signals:

Carbon AssignmentExpected Chemical Shift (ppm)Rationale
C=O~200 - 205The carbonyl carbon of the acetyl group is highly deshielded and appears far downfield.[9]
C-2' (C-OH)~155 - 160The carbon bearing the hydroxyl group is deshielded.
C-3' (C-NO₂)~140 - 145The carbon attached to the electron-withdrawing nitro group is significantly deshielded.
C-5' (C-CH₃)~135 - 140The carbon bearing the methyl group.
C-1'~125 - 130The ipso-carbon attached to the acetyl group.
C-6'~120 - 125This carbon is influenced by the adjacent hydroxyl and acetyl groups.
C-4'~115 - 120This carbon is influenced by the adjacent nitro and methyl groups.
-COCH₃~25 - 30The methyl carbon of the acetyl group.[9]
-CH₃~20 - 25The methyl carbon attached to the aromatic ring.

Comparative Analysis with Other Acetophenones

To fully appreciate the spectral features of this compound, it is instructive to compare its NMR data with that of simpler, related acetophenones.

CompoundAromatic ¹H Chemical Shifts (ppm)Acetyl -CH₃ ¹H Shift (ppm)Carbonyl ¹³C Shift (ppm)
Acetophenone7.45-7.98[5]2.61[5]198.2[5]
4'-Hydroxyacetophenone6.98-7.92[10]2.60[10]~199
3'-Nitroacetophenone7.70-8.80~2.7~196
This compound ~7.8 - 8.2 ~2.6 ~200 - 205

Discussion of Comparative Data:

  • The presence of the hydroxyl group in 4'-hydroxyacetophenone leads to a slight shielding of the aromatic protons compared to acetophenone, while the acetyl methyl proton remains largely unaffected.

  • The nitro group in 3'-nitroacetophenone causes a significant downfield shift of the aromatic protons due to its strong electron-withdrawing nature.

  • In our target molecule, the combination of a hydroxyl, methyl, and nitro group results in a complex pattern of shielding and deshielding effects that uniquely defines its spectral signature. The downfield shifts of the aromatic protons are a clear indication of the strong deshielding influence of the nitro and acetyl groups.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for obtaining high-quality ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

  • This compound sample (99% purity)[11][12]

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)[13][14]

  • Tetramethylsilane (TMS) as an internal standard

NMR_Workflow cluster_SamplePrep Sample Preparation cluster_DataAcquisition Data Acquisition cluster_DataProcessing Data Processing A Weigh ~10-20 mg of the compound B Dissolve in ~0.6-0.7 mL of deuterated solvent A->B C Add a small amount of TMS B->C D Transfer solution to an NMR tube C->D E Insert sample into the NMR spectrometer D->E F Lock and shim the instrument E->F G Acquire ¹H NMR spectrum F->G H Acquire ¹³C NMR spectrum G->H I Fourier transform the raw data H->I J Phase and baseline correct the spectra I->J K Calibrate the chemical shift scale to TMS J->K L Integrate ¹H signals and pick peaks K->L

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (CDCl₃ is a common choice, but DMSO-d₆ may be necessary for less soluble compounds).[14][15] The choice of solvent can influence chemical shifts.[16]

    • Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

  • Data Processing:

    • Apply a Fourier transform to the raw free induction decay (FID) data to obtain the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate signal representation.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

    • For the ¹H spectrum, integrate the signals to determine the relative number of protons for each resonance.

    • For both spectra, pick the peaks and record their chemical shifts.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a detailed and unambiguous fingerprint of its molecular structure. By carefully analyzing the chemical shifts and coupling patterns, and by comparing them to related compounds, researchers can confidently identify this molecule and gain a deeper understanding of the electronic interactions between its functional groups. The methodologies and interpretations presented in this guide serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of substituted aromatic compounds.

References

interpreting the IR spectrum of 2'-Hydroxy-5'-methyl-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Infrared Spectrum of 2'-Hydroxy-5'-methyl-3'-nitroacetophenone: A Comparative Analysis for Researchers

Introduction

This compound is a multi-functionalized aromatic ketone of significant interest in synthetic chemistry and drug development. Its nuanced structure, featuring hydroxyl, methyl, nitro, and acetyl groups on a benzene ring, presents a unique spectroscopic fingerprint. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides invaluable information about the functional groups and bonding within a molecule. For researchers working with this compound or its derivatives, a precise understanding of its IR spectrum is paramount for structural verification, purity assessment, and reaction monitoring.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive interpretation of the IR spectrum of this compound. We will move beyond a simple peak-list to explain the causal relationships between the molecular structure and the observed spectral features. By comparing its spectrum with those of structurally related alternatives—acetophenone, 2'-hydroxyacetophenone, and m-nitroacetophenone—we will highlight the specific contributions of each functional group and the critical role of intramolecular interactions.

Part 1: The Structural and Electronic Landscape

The interpretation of an IR spectrum is fundamentally an exercise in understanding molecular vibrations. The position, intensity, and shape of an absorption band are dictated by the bond strength, the mass of the atoms involved, and the molecule's electronic environment. In this compound, several factors are at play:

  • Conjugation: The acetyl group is conjugated with the aromatic ring, which delocalizes π-electrons and lowers the bond order of the carbonyl (C=O) group. This effect shifts the C=O stretching frequency to a lower wavenumber compared to non-conjugated ketones.[1]

  • Substituent Effects: The ring is decorated with both an electron-donating group (EDG), the hydroxyl (-OH), and a potent electron-withdrawing group (EWG), the nitro (-NO₂). These groups electronically influence the entire π-system, subtly altering the vibrational frequencies of the ring and the attached functional groups.[2][3][4]

  • Intramolecular Hydrogen Bonding: The most defining feature of this molecule is the proximity of the ortho-hydroxyl group to the carbonyl oxygen of the acetyl group. This arrangement facilitates strong intramolecular hydrogen bonding, which has a profound and diagnostically crucial impact on the IR spectrum.

Below is the chemical structure of the target molecule.

Caption: Structure of this compound.

Part 2: Spectral Deconstruction of this compound

The IR spectrum can be logically divided into several key regions, each corresponding to the vibrations of specific functional groups. An experimental spectrum for this compound is available on public databases such as PubChem, which serves as a reference for this analysis.[5]

Wavenumber (cm⁻¹)IntensityAssignmentRationale and In-depth Analysis
~3200-2800 (Broad)Mediumν(O-H)Key Diagnostic Peak. The extreme broadness and shift to a very low frequency are classic indicators of strong intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen. In a non-bonded phenol, this peak would be a sharper band around 3600 cm⁻¹.
~3100-3000Weakν(=C-H) aromaticCorresponds to the stretching vibrations of the C-H bonds on the aromatic ring.[6][7]
~2980-2850Weakν(C-H) aliphaticRepresents the symmetric and asymmetric stretching of the C-H bonds in the two methyl (-CH₃) groups.
~1640-1620 Strong ν(C=O) Key Diagnostic Peak. The carbonyl stretch is significantly shifted to a lower frequency from a typical aromatic ketone (~1690 cm⁻¹).[1] This large shift is a direct consequence of two effects: 1) conjugation with the ring and 2) the strong intramolecular hydrogen bond, which weakens the C=O double bond, making it easier to stretch.
~1600, ~1475Medium-Weakν(C=C) aromaticThese are characteristic stretching vibrations of the carbon-carbon bonds within the benzene ring.[6]
~1530 Strong νₐₛ(NO₂) asymmetric This strong absorption is one of the two characteristic bands for a nitro group. Its position is influenced by the electronic environment of the aromatic ring.[8]
~1350 Strong νₛ(NO₂) symmetric The second strong, characteristic absorption for the nitro group. The presence of both strong bands is definitive proof of the -NO₂ moiety.[8]
~1360Mediumδ(C-H) methylIn-plane bending (scissoring) vibrations of the methyl groups.
~1250Strongν(C-O) phenolStretching vibration of the carbon-oxygen single bond of the phenolic hydroxyl group.
~900-675Medium-Strongγ(=C-H) out-of-planeBending vibrations of the aromatic C-H bonds. The specific pattern in this region is indicative of the substitution pattern on the ring (in this case, 1,2,3,5-tetrasubstituted).[6][9]

Part 3: A Comparative Guide to Interpretation

The uniqueness of the spectrum is best understood by comparing it with simpler, related molecules. This comparison allows us to isolate the spectral contribution of each functional group and interaction.

Workflow for Comparative Spectral Interpretation

G cluster_0 Reference Spectra cluster_1 Target Molecule Analysis A Acetophenone (Baseline) B 2'-Hydroxyacetophenone (Introduce -OH) A->B Observe O-H stretch & C=O shift (H-bond) C m-Nitroacetophenone (Introduce -NO₂) A->C Observe NO₂ stretches & C=O shift (EWG effect) Target This compound B->Target Combine all features: - Broad H-bonded O-H - Strongly shifted C=O - Prominent NO₂ bands - C-H aliphatic bands C->Target Combine all features: - Broad H-bonded O-H - Strongly shifted C=O - Prominent NO₂ bands - C-H aliphatic bands

Caption: Logic for interpreting the target spectrum via comparison.

Comparison of Key Vibrational Frequencies (cm⁻¹)
Compoundν(O-H)ν(C=O)νₐₛ(NO₂)νₛ(NO₂)Key Takeaway
Acetophenone [1]Absent~1690AbsentAbsentBaseline for an aromatic ketone.
2'-Hydroxyacetophenone [10][11]~3200 (Broad)~1650AbsentAbsentIntroduction of the ortho -OH group causes a broad O-H stretch and a ~40 cm⁻¹ downward shift in the C=O frequency due to intramolecular H-bonding.
m-Nitroacetophenone [12][13]Absent~1700~1530~1350The strongly electron-withdrawing -NO₂ group slightly increases the C=O frequency relative to acetophenone and introduces its two characteristic strong bands.
Target Molecule ~3200 (Broad) ~1630 ~1530 ~1350 The spectrum is a composite of features. The C=O frequency is the lowest of all, demonstrating the powerful combined effect of conjugation and strong intramolecular hydrogen bonding, which overrides the slight increasing effect seen from the nitro group alone.

This comparative analysis provides irrefutable evidence for the structure. The simultaneous presence of a very broad O-H band, two strong nitro bands, and a carbonyl band shifted to a very low frequency (~1630 cm⁻¹) is a unique fingerprint that can only correspond to the proposed structure of this compound.

Part 4: Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

Trustworthy data is the bedrock of scientific integrity. The following protocol outlines the steps for acquiring a clean, reproducible FT-IR spectrum of a solid sample using a modern Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

Methodology: ATR-FTIR Spectroscopy
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize (typically 30-60 minutes).

    • Verify that the ATR accessory (commonly a diamond or germanium crystal) is clean. Clean the crystal surface with a soft, lint-free wipe dampened with a volatile solvent (e.g., isopropanol or ethanol) and allow it to dry completely.

  • Background Collection (Self-Validation Step):

    • With the clean, empty ATR crystal in place, collect a background spectrum. This critical step measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response, which will be digitally subtracted from the sample spectrum.

    • Causality: Failure to collect an accurate background will result in atmospheric and instrumental artifacts appearing in the final spectrum, leading to misinterpretation.

  • Sample Application:

    • Place a small amount of the solid this compound powder onto the center of the ATR crystal. Only a few milligrams are needed.

    • Lower the ATR press arm and apply consistent pressure to ensure firm, uniform contact between the sample and the crystal.

    • Causality: Good contact is essential for the IR beam's evanescent wave to penetrate the sample effectively. Poor contact results in a weak, low-quality spectrum.

  • Sample Spectrum Collection:

    • Acquire the sample spectrum. Typical parameters for a high-quality spectrum are:

      • Scan Range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

  • Data Processing and Cleaning:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

    • If necessary, apply an ATR correction algorithm to account for the wavelength-dependent depth of penetration of the evanescent wave.

    • Clean the ATR crystal thoroughly with solvent and a wipe before analyzing the next sample.

Experimental Workflow Diagram

G Start Start Prep 1. Instrument Warm-up & ATR Crystal Cleaning Start->Prep Background 2. Collect Background Spectrum (No Sample) Prep->Background Sample 3. Apply Solid Sample & Apply Pressure Background->Sample Collect 4. Acquire Sample Spectrum (16-32 Scans) Sample->Collect Process 5. Automatic Background Subtraction & ATR Correction Collect->Process Analyze 6. Analyze Final Spectrum Process->Analyze Clean 7. Clean ATR Crystal Analyze->Clean End End Clean->End

Caption: Standard Operating Procedure for ATR-FTIR analysis.

Conclusion

The IR spectrum of this compound is rich with structural information. A systematic interpretation, grounded in the foundational principles of vibrational spectroscopy and enhanced by comparative analysis, allows for an unambiguous structural confirmation. The three most definitive diagnostic features are:

  • A broad O-H stretch centered near 3200 cm⁻¹, indicative of strong intramolecular hydrogen bonding.

  • A significantly downshifted C=O stretching vibration around 1630 cm⁻¹, confirming the presence of the H-bonded, conjugated ketone.

  • Two strong, sharp bands around 1530 cm⁻¹ and 1350 cm⁻¹, which are the unmistakable signatures of the nitro group.

By following the rigorous analytical and experimental workflows detailed in this guide, researchers, scientists, and drug development professionals can confidently use IR spectroscopy to characterize this molecule and its derivatives with a high degree of scientific integrity.

References

A Comparative Guide to the Mass Spectrometry of 2'-Hydroxy-5'-methyl-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction

2'-Hydroxy-5'-methyl-3'-nitroacetophenone is a substituted aromatic ketone of significant interest as a key intermediate in the synthesis of various pharmaceutical compounds, including anti-allergic and anti-asthma drugs.[1] Its chemical structure, featuring a phenolic hydroxyl group, a nitro group, and an acetyl group, presents a unique analytical challenge and opportunity.[2][3] Accurate characterization and quantification of this molecule are paramount for process optimization, quality control, and metabolic studies.

Mass spectrometry (MS), coupled with chromatographic separation, stands as the definitive analytical technique for this purpose. However, the choice of ionization technique and mass analyzer platform profoundly impacts the quality and utility of the resulting data. This guide provides a comprehensive comparison of mass spectrometry strategies for the analysis of this compound. We will delve into the causality behind experimental choices, compare the performance of different platforms, and provide validated, step-by-step protocols for both high-resolution accurate mass identification and targeted quantification.

Analyte Profile: Physicochemical Properties

Understanding the molecule's inherent properties is the foundation for developing a robust MS method.

PropertyValueSource
Molecular Formula C₉H₉NO₄[2]
Average Molecular Weight 195.17 g/mol [2][3][4]
Monoisotopic Mass 195.0532 Da[2]
Key Functional Groups Phenolic hydroxyl (-OH), Nitro (-NO₂), Acetyl (-COCH₃), Methyl (-CH₃)[2][3]
Polarity High, due to hydroxyl and nitro groupsInferred
Volatility LowInferred from high melting point
Melting Point 133-136 °C[3]

The presence of the acidic phenolic proton, the polar nitro and carbonyl groups, and the overall low volatility dictates that liquid chromatography coupled with a soft ionization technique is the most logical approach for analysis.

Core Principles: A Comparative Analysis of Ionization Techniques

The first and most critical decision in method development is the choice of ionization source. The goal is to efficiently convert the neutral analyte into a gas-phase ion with minimal unsolicited fragmentation.

Electrospray Ionization (ESI)

ESI is the premier choice for polar, non-volatile molecules like this compound. It involves applying a high voltage to a liquid stream, creating an aerosol of charged droplets.

  • Mechanism & Suitability : The analyte's polar functional groups readily accept or lose a proton, making it ideal for ESI. Given the acidic phenolic group, ESI is exceptionally effective in negative ion mode.

  • Negative Ion Mode ([M-H]⁻) : This is the recommended mode. The phenolic proton is readily abstracted in the ESI source, forming a stable phenoxide anion, [C₉H₈NO₄]⁻ at m/z 194.0459. This process is highly efficient and often results in greater sensitivity for phenolic compounds.[5]

  • Positive Ion Mode ([M+H]⁺) : While possible, protonation is generally less efficient than deprotonation for this class of compounds. It may offer complementary fragmentation data but at the cost of sensitivity.[5]

Atmospheric Pressure Chemical Ionization (APCI)

APCI is an alternative for compounds with moderate polarity and is generally more suitable for less polar molecules than ESI. It uses a corona discharge to ionize the solvent vapor, which then transfers charge to the analyte. For this specific analyte, ESI's direct ionization of the pre-charged species in solution is typically more efficient.

Electron Ionization (EI)

EI is a classic, high-energy "hard" ionization technique primarily used with Gas Chromatography (GC-MS).

  • Mechanism & Suitability : EI bombards the analyte with high-energy electrons, causing extensive and reproducible fragmentation. This is excellent for structural elucidation and creating library-searchable spectra.[6]

  • Key Limitation : The low volatility of this compound makes it incompatible with standard GC-MS. Chemical derivatization, such as silylation of the hydroxyl group to increase volatility, would be mandatory.[7] This adds sample preparation complexity and potential for artifacts.

Experimental Workflow: From Sample to Data

The overall analytical process can be visualized as a sequence of steps, each critical for achieving high-quality results. The workflow diverges depending on the analytical goal: qualitative identification or quantitative measurement.

G cluster_0 Sample Preparation cluster_1 Chromatography cluster_2 Ionization cluster_3 Mass Analysis cluster_4 Analytical Goal prep Dissolve in Methanol/Water lc Reverse-Phase HPLC (C18 Column) prep->lc esi Electrospray Ionization (Negative Mode) lc->esi qtof HRMS Analysis (Q-TOF) esi->qtof Full Scan qqq MS/MS Analysis (Triple Quadrupole) esi->qqq SRM/MRM ident Identification & Confirmation qtof->ident quant Quantification qqq->quant

Caption: General experimental workflow for LC-MS analysis.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, providing clear benchmarks for successful implementation.

Protocol 1: Identification via LC-HRMS (Q-TOF)

This workflow prioritizes mass accuracy for confident formula determination and structural confirmation.

  • Standard Preparation : Prepare a 1 mg/mL stock solution of this compound in methanol. Create a working standard of 1 µg/mL by diluting the stock solution in 50:50 methanol:water.

  • Chromatographic Conditions :

    • Instrument : Agilent 1290 Infinity II LC System or equivalent.

    • Column : Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient : Start at 10% B, hold for 1 min; linear ramp to 95% B over 8 min; hold for 2 min; return to 10% B and equilibrate for 3 min.

    • Flow Rate : 0.3 mL/min.

    • Column Temperature : 40 °C.

    • Injection Volume : 2 µL.

    • Causality : The C18 column provides excellent retention for this moderately polar aromatic compound. The acidic mobile phase ensures sharp peak shapes, while the gradient effectively elutes the analyte.

  • Mass Spectrometer Conditions (Q-TOF) :

    • Instrument : Agilent 6545XT AdvanceBio Q-TOF or equivalent.

    • Ionization Mode : ESI, Negative.

    • Gas Temperature : 300 °C.

    • Gas Flow : 8 L/min.

    • Nebulizer : 35 psig.

    • Sheath Gas Temp : 350 °C.

    • Sheath Gas Flow : 11 L/min.

    • Capillary Voltage : 3500 V.

    • Mass Range : 50 - 300 m/z.

    • Acquisition Rate : 2 spectra/s.

    • Reference Mass : Enable continuous infusion of a reference mass solution (e.g., purine) for real-time mass correction.

  • Data Analysis & Validation :

    • Extract the chromatogram for the accurate mass of the [M-H]⁻ ion (194.0459 ± 5 ppm).

    • Confirm the measured mass is within 5 ppm of the theoretical mass.

    • Verify the isotopic pattern matches the theoretical distribution for C₉H₈NO₄⁻.

Protocol 2: Quantification via LC-MS/MS (Triple Quadrupole)

This workflow prioritizes sensitivity and selectivity using Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM).[8]

  • Standard Preparation : Prepare a series of calibration standards (e.g., 0.1 to 100 ng/mL) from the stock solution in the desired matrix (e.g., plasma, water) to account for matrix effects.[8]

  • Chromatographic Conditions : Use the same LC conditions as in Protocol 1 to ensure consistent retention time.

  • MS/MS Optimization (Pre-analysis) :

    • Infuse the 1 µg/mL working standard directly into the mass spectrometer.

    • In negative ESI mode, isolate the precursor ion at m/z 194.0.

    • Perform a product ion scan by ramping the collision energy (e.g., 10-40 eV) to identify the most stable and abundant fragment ions.

    • Based on predicted fragmentation (see next section), key transitions to target would be m/z 194.0 → 179.0 (loss of CH₃) and m/z 194.0 → 151.0 (loss of COCH₃).

  • Mass Spectrometer Conditions (QQQ) :

    • Instrument : SCIEX 7500 or equivalent.

    • Ionization Mode : ESI, Negative.

    • SRM Transitions :

      • Quantifier : 194.0 → 179.0 (Collision Energy: ~15 eV, optimized).

      • Qualifier : 194.0 → 151.0 (Collision Energy: ~25 eV, optimized).

    • Dwell Time : 50 ms per transition.

    • Source Parameters : Optimize gas flows, temperature, and voltages for maximum signal intensity of the precursor ion.

  • Data Analysis & Validation :

    • Generate a calibration curve by plotting the peak area of the quantifier transition against concentration.

    • Ensure the curve has a correlation coefficient (r²) > 0.99.

    • Confirm the ion ratio between the quantifier and qualifier transitions is consistent (e.g., within ±20%) across all standards and samples. This provides a crucial point of validation for analyte identity.

Predicted Fragmentation Pathways

Tandem mass spectrometry (MS/MS) provides a structural fingerprint of the molecule. Below are the predicted fragmentation pathways in both negative ESI and positive EI modes.

ESI(-) Fragmentation Pathway

The fragmentation of the [M-H]⁻ ion (m/z 194.0) is initiated from the stable phenoxide.

G parent [M-H]⁻ m/z 194.0459 C₉H₈NO₄⁻ frag1 m/z 179.0224 [C₈H₅NO₄]⁻ parent->frag1 - •CH₃ (-15 Da) frag2 m/z 151.0275 [C₇H₅NO₃]⁻ parent->frag2 - •COCH₃ (-43 Da) frag3 m/z 148.0377 [C₉H₆O₂]⁻ parent->frag3 - •NO₂ (-46 Da)

Caption: Predicted ESI(-) fragmentation of deprotonated analyte.

  • Loss of a Methyl Radical : The most common initial fragmentation is the loss of a methyl radical (•CH₃) from the acetyl group, resulting in a stable ion at m/z 179.0 . This is often a highly favorable pathway.

  • Loss of an Acetyl Radical : Cleavage of the entire acetyl group (•COCH₃) yields an ion at m/z 151.0 .

  • Loss of a Nitro Radical : Expulsion of the nitro group as a radical (•NO₂) produces a fragment at m/z 148.0 .

EI(+) Fragmentation Pathway

The fragmentation of the molecular ion (M⁺•, m/z 195.0) in EI mode is more energetic and follows patterns typical for acetophenones.[9][10]

G parent [M]⁺• m/z 195.0532 C₉H₉NO₄⁺• frag1 m/z 180.0297 [C₈H₆NO₄]⁺ parent->frag1 - •CH₃ (-15 Da) frag2 m/z 43.0184 [C₂H₃O]⁺ parent->frag2 α-cleavage frag3 m/z 152.0348 [C₈H₆O₃]⁺ frag1->frag3 - CO (-28 Da)

Caption: Predicted EI(+) fragmentation of the molecular ion.

  • Alpha-Cleavage (Loss of •CH₃) : The primary cleavage is the loss of a methyl radical to form a substituted benzoyl cation at m/z 180.0 . This is typically the base peak in the spectra of substituted acetophenones.[9]

  • Formation of Acetyl Cation : The alternative alpha-cleavage, breaking the bond between the carbonyl and the ring, forms the highly stable acetyl cation (CH₃CO⁺ ) at m/z 43.0 .

  • Loss of Carbon Monoxide : The benzoyl cation at m/z 180.0 can subsequently lose a neutral molecule of carbon monoxide (CO) to form a fragment at m/z 152.0 .

Performance Comparison Summary

ParameterLC-ESI-HRMS (Q-TOF)LC-ESI-MS/MS (QQQ)GC-EI-MS
Primary Use Case Identification, ConfirmationQuantification, Targeted ScreeningLibrary Matching, Structure ID
Sensitivity HighVery High (SRM mode)Moderate
Specificity Very High (Mass Accuracy)Highest (SRM transition)Moderate (Relies on chromatography)
Structural Info High (Accurate mass fragments)Moderate (Unit-res fragments)Very High (Extensive fragmentation)
Sample Prep Simple (Dilute and shoot)Simple (Dilute and shoot)Complex (Derivatization required)
Trustworthiness High (Formula confirmation)High (Ion ratio validation)High (Library match score)

Conclusion and Recommendations

The analysis of this compound is most effectively and robustly achieved using liquid chromatography coupled with electrospray ionization mass spectrometry.

  • For unambiguous identification and structural confirmation , as required in drug discovery, metabolite identification, or impurity profiling, LC-HRMS (Q-TOF) is the recommended platform. Its ability to provide sub-5 ppm mass accuracy for both precursor and fragment ions delivers the highest level of confidence in the elemental composition.

  • For trace-level quantification in complex matrices such as biological fluids or environmental samples, LC-MS/MS (Triple Quadrupole) is the undisputed gold standard. The specificity and sensitivity of Selected Reaction Monitoring (SRM) allow for accurate and precise measurement, even in the presence of overwhelming matrix interference.[8]

While GC-EI-MS can provide rich, library-searchable fragmentation data, the mandatory derivatization step makes it a less practical and more labor-intensive alternative for this specific analyte. By selecting the appropriate LC-MS platform, researchers can develop self-validating methods that deliver accurate, reliable, and defensible data tailored to their specific analytical objectives.

References

The Definitive Guide to the Structural Elucidation of 2'-Hydroxy-5'-methyl-3'-nitroacetophenone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical exploration of the structural analysis of 2'-Hydroxy-5'-methyl-3'-nitroacetophenone, a key intermediate in the synthesis of various pharmaceuticals and dyes.[1] We will delve into the gold-standard technique of X-ray crystallography, offering a comprehensive, step-by-step protocol from crystal growth to data refinement. Furthermore, we will present a comparative analysis with other powerful analytical techniques, supported by experimental data, to provide a holistic understanding of its molecular architecture. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the intricacies of small molecule characterization.

Introduction: The Significance of Structural Insight

This compound (C₉H₉NO₄) is a substituted aromatic ketone whose utility as a synthetic precursor hinges on its specific arrangement of functional groups.[1] The intramolecular interactions and the overall molecular conformation, dictated by the interplay of the hydroxyl, methyl, nitro, and acetyl moieties, govern its reactivity and, ultimately, the properties of the resulting downstream products. X-ray crystallography stands as the definitive method for unveiling this precise atomic arrangement in the solid state.

X-ray Crystallography: An Unambiguous Glimpse into the Molecular World

X-ray crystallography is a powerful analytical technique that provides a detailed three-dimensional map of the atomic and molecular structure of a crystalline substance.[2] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine bond lengths, bond angles, and the overall conformation of the molecule.[2]

A study on the "Growth and characterization of organic 5-methyl-2-hydroxy-3-nitroacetophenone single crystals for nonlinear optical applications" has successfully elucidated the crystal structure of this compound, revealing that it crystallizes in the orthorhombic system with the centrosymmetric space group Pcca.[3][4][5] This foundational work provides the basis for the detailed experimental protocol outlined below.

Experimental Protocol: From Powder to Structure

This protocol is a comprehensive workflow for the single-crystal X-ray diffraction analysis of this compound.

A crucial prerequisite for successful crystallization is the purity of the compound. The synthesis of this compound can be achieved through the nitration of 2'-hydroxy-5'-methylacetophenone. It is imperative to purify the crude product, typically via recrystallization, to remove any impurities that may hinder the formation of high-quality single crystals.

The growth of a single crystal suitable for X-ray diffraction is often the most challenging step. Based on successful reports, the recommended method for this compound is slow evaporation .[3][4][5]

Step-by-Step Crystal Growth:

  • Solvent Selection: Acetone has been identified as a suitable solvent for growing single crystals of the title compound.[3][4][5]

  • Preparation of a Saturated Solution: Prepare a saturated solution of purified this compound in acetone at room temperature. Gentle warming can be used to ensure complete dissolution.

  • Filtration: Filter the warm, saturated solution through a syringe filter (0.22 µm) into a clean, dust-free beaker or vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the container with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent. Place the container in a vibration-free environment at a constant, cool temperature.

  • Crystal Harvesting: Over a period of several days to weeks, as the solvent slowly evaporates, single crystals should form. Carefully harvest a well-formed, transparent crystal with dimensions of approximately 0.1-0.3 mm in each direction using a mounted loop.

Diagram of the Crystal Growth Workflow

Crystal Growth Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization Synthesis Synthesis of this compound Purification Purification by Recrystallization Synthesis->Purification Dissolution Dissolve in Acetone Purification->Dissolution Filtration Filter Solution Dissolution->Filtration Evaporation Slow Evaporation Filtration->Evaporation Harvesting Harvest Single Crystal Evaporation->Harvesting

Caption: Workflow for obtaining single crystals of this compound.

With a suitable single crystal, the next step is to collect the X-ray diffraction data.

Step-by-Step Data Collection and Refinement:

  • Crystal Mounting: Mount the harvested crystal on a goniometer head.

  • Data Collection: Collect the diffraction data using a single-crystal X-ray diffractometer, typically equipped with a Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.5418 Å) X-ray source. Data is usually collected at a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms.

  • Data Processing: Process the raw diffraction data, which includes integration of the reflection intensities and correction for various experimental factors (e.g., Lorentz and polarization effects).

  • Structure Solution: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement: Refine the structural model against the experimental data using full-matrix least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • Validation: Validate the final crystal structure using crystallographic software to ensure the quality and accuracy of the model.

Comparative Analysis with Alternative Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization of this compound often involves a suite of analytical techniques. Each method offers unique insights into the molecule's properties.

Technique Information Obtained Advantages for this Molecule Limitations
Single-Crystal X-ray Diffraction Precise 3D atomic arrangement, bond lengths, bond angles, crystal packingUnambiguous determination of molecular conformation and intermolecular interactions in the solid state.Requires a high-quality single crystal; provides no information on solution-state dynamics.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nuclei (¹H and ¹³C)Provides structural information in solution, which is relevant to its behavior in chemical reactions.Does not provide precise bond lengths and angles; interpretation can be complex for solids.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groupsConfirms the presence of key functional groups (hydroxyl, carbonyl, nitro) through their characteristic vibrational frequencies.Provides limited information on the overall 3D structure.
High-Performance Liquid Chromatography (HPLC) Purity of the sampleA powerful tool for assessing the purity of the synthesized compound, which is critical for successful crystallization.Provides no direct structural information.
Experimental Data Comparison

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum of this compound provides valuable information about the carbon framework of the molecule.[6] The number of distinct signals corresponds to the number of chemically non-equivalent carbon atoms. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

FTIR Spectroscopy:

The FTIR spectrum confirms the presence of the key functional groups in this compound.[6] Characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and nitro (-NO₂) groups are expected and observed, corroborating the molecular structure.

Diagram of Analytical Technique Comparison

Comparison of Analytical Techniques cluster_info Information Provided XRD X-ray Crystallography Structure 3D Structure XRD->Structure Definitive NMR NMR Spectroscopy Connectivity Connectivity NMR->Connectivity Detailed FTIR FTIR Spectroscopy FunctionalGroups Functional Groups FTIR->FunctionalGroups Confirmatory HPLC HPLC Purity Purity HPLC->Purity Quantitative

Caption: The complementary nature of analytical techniques for molecular characterization.

Conclusion: A Multi-faceted Approach to Structural Elucidation

The structural characterization of this compound is most comprehensively achieved through a synergistic application of multiple analytical techniques. While single-crystal X-ray diffraction remains the unequivocal method for determining its solid-state architecture, techniques such as NMR and FTIR provide crucial information about its structure in solution and confirm the presence of key functional groups. HPLC is indispensable for ensuring the sample purity required for obtaining high-quality crystallographic data. By integrating the insights from each of these methods, researchers and drug development professionals can gain a complete and robust understanding of this important chemical intermediate, thereby accelerating the development of novel therapeutics and materials.

References

A Comparative Guide to 2'-Hydroxy-5'-methyl-3'-nitroacetophenone and 2'-Hydroxy-3'-nitroacetophenone for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of 2'-Hydroxy-5'-methyl-3'-nitroacetophenone and 2'-Hydroxy-3'-nitroacetophenone, two valuable intermediates in organic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their synthesis, physicochemical properties, and applications, supported by experimental data and protocols.

Introduction: Structurally Similar, Functionally Divergent Intermediates

This compound and 2'-Hydroxy-3'-nitroacetophenone are substituted aromatic ketones that serve as versatile building blocks in the synthesis of more complex molecules. While structurally similar, the presence of a methyl group at the 5'-position in the former imparts distinct properties that influence its reactivity and potential applications. 2'-Hydroxy-3'-nitroacetophenone is a well-established key intermediate in the synthesis of the anti-asthmatic drug Pranlukast[1][2][3]. In contrast, this compound is utilized in the synthesis of various heterocyclic compounds, such as thiocarbamidoacetophenones, which have potential applications in medicinal and agricultural chemistry[4]. This guide aims to provide a comprehensive comparison to aid researchers in selecting the appropriate intermediate for their synthetic needs.

Physicochemical Properties: A Comparative Analysis

The addition of a methyl group to the aromatic ring of 2'-Hydroxy-3'-nitroacetophenone results in predictable changes to its physical properties. The key differences are summarized in the table below.

PropertyThis compound2'-Hydroxy-3'-nitroacetophenone
Molecular Formula C₉H₉NO₄[5]C₈H₇NO₄[6]
Molecular Weight 195.17 g/mol [5][7]181.15 g/mol [6]
Melting Point 133-136 °C[7][8]98.5-99.5 °C[6]
Appearance Light yellow crystalline powder[9]Yellow to brown solid[6]
Solubility Soluble in ethyl acetate[9]Soluble in ethanol and methanol; insoluble in water[10]

The higher melting point of the methylated compound can be attributed to increased molecular weight and potentially more efficient crystal packing.

Spectroscopic Data: A Comparative Overview

The following tables provide a comparison of the key spectroscopic features of the two compounds.

¹H NMR Data (Predicted)

ProtonsThis compound (Predicted Chemical Shift, δ ppm)2'-Hydroxy-3'-nitroacetophenone (Predicted Chemical Shift, δ ppm)
Acetyl (CH₃)~2.6~2.6
Methyl (Ar-CH₃)~2.3-
Aromatic (H-4')~7.9~7.5
Aromatic (H-6')~8.2~8.1
Hydroxyl (OH)~11.5~11.8

FTIR Data (KBr, cm⁻¹)

Functional GroupThis compound2'-Hydroxy-3'-nitroacetophenone
O-H StretchBroad, ~3200-3400Broad, ~3200-3400
C=O Stretch~1650~1655
NO₂ Asymmetric Stretch~1530~1535
NO₂ Symmetric Stretch~1350~1355

The spectroscopic data for both compounds are consistent with their structures, showing characteristic peaks for the hydroxyl, acetyl, and nitro functional groups, as well as the aromatic ring.

Synthesis Protocols: A Step-by-Step Guide

The synthesis of both compounds typically involves the nitration of a corresponding hydroxyacetophenone precursor. The choice of starting material and reaction conditions can significantly impact the yield and purity of the final product.

Synthesis of this compound

This protocol is adapted from established procedures for the nitration of similar phenolic compounds[9].

Reaction Scheme:

G 2-hydroxy-5-methylacetophenone 2-hydroxy-5-methylacetophenone This compound This compound 2-hydroxy-5-methylacetophenone->this compound HNO₃, CH₃COOH

A schematic for the synthesis of this compound.

Materials:

  • 2-Hydroxy-5-methylacetophenone

  • Nitric acid (70%)

  • Glacial acetic acid

  • Ice

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve 2-hydroxy-5-methylacetophenone in glacial acetic acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add nitric acid dropwise to the cooled solution while maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.

  • Pour the reaction mixture onto crushed ice with stirring.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Synthesis of 2'-Hydroxy-3'-nitroacetophenone

Two common methods for the synthesis of 2'-Hydroxy-3'-nitroacetophenone are presented below.

Method 1: Nitration of 2'-Hydroxyacetophenone [11]

Reaction Scheme:

G 2'-hydroxyacetophenone 2'-hydroxyacetophenone 2'-hydroxy-3'-nitroacetophenone 2'-hydroxy-3'-nitroacetophenone 2'-hydroxyacetophenone->2'-hydroxy-3'-nitroacetophenone HNO₃, CH₃COOH

A schematic for the synthesis of 2'-hydroxy-3'-nitroacetophenone via nitration.

Materials:

  • 2'-Hydroxyacetophenone

  • Glacial acetic acid

  • Nitric acid (specific gravity 1.40)

  • Ice

Procedure:

  • Dissolve 10.0 g of 2'-hydroxyacetophenone in 60 ml of glacial acetic acid.

  • Over a period of 2 hours, add 10.4 ml of nitric acid at room temperature.

  • Stir the mixture for 17 hours.

  • Pour the reaction mixture onto ice to precipitate the product.

  • Collect the precipitate, which will be a mixture of 3- and 5-nitro isomers.

  • Separate the isomers using High-Performance Liquid Chromatography (HPLC) to obtain pure 2'-hydroxy-3'-nitroacetophenone.

Method 2: Green Synthesis from m-Nitroacetophenone [1][12]

This method offers a more environmentally friendly approach with a higher yield.

Reaction Scheme:

G m-nitroacetophenone m-nitroacetophenone 2'-hydroxy-3'-nitroacetophenone 2'-hydroxy-3'-nitroacetophenone m-nitroacetophenone->2'-hydroxy-3'-nitroacetophenone Metal salt catalyst, Carboxylic acid, Air (O₂), 50-120 °C, 0.5-1 MPa

A schematic for the green synthesis of 2'-hydroxy-3'-nitroacetophenone.

Materials:

  • m-Nitroacetophenone

  • Copper (II) acetate monohydrate (or other divalent metal salt catalyst)

  • Acetic acid (or other carboxylic acid)

  • Pressurized reaction vessel

Procedure:

  • In a pressure kettle, combine 163 g (1 mol) of m-nitroacetophenone, 20 g (0.1 mol) of copper acetate monohydrate, and 326 g of 50% (w/w) acetic acid.

  • Pressurize the kettle to 0.8 MPa with air.

  • Heat the mixture to 100-105 °C and stir for 10 hours.

  • Monitor the reaction by HPLC or GC to confirm the consumption of the starting material.

  • Cool the reaction mixture to 90 °C and discharge the hot liquid.

  • Further cool the mixture to 5 °C and filter the precipitate.

  • Dry the product under vacuum at 60-70 °C for 5 hours to yield approximately 160 g (89%) of 2'-hydroxy-3'-nitroacetophenone.

Reactivity and Electronic Effects: The Influence of the Methyl Group

The presence of the electron-donating methyl group at the 5'-position in this compound influences the electron density of the aromatic ring and, consequently, its reactivity compared to the unsubstituted analog.

Electronic Effects:

  • Inductive Effect (+I): The methyl group is an electron-donating group through induction, which slightly increases the electron density of the aromatic ring.

  • Hyperconjugation: The methyl group can also donate electron density to the aromatic ring through hyperconjugation.

These electron-donating effects make the aromatic ring of this compound more electron-rich than that of 2'-Hydroxy-3'-nitroacetophenone. This increased nucleophilicity can enhance the rate of electrophilic aromatic substitution reactions[13].

Steric Effects:

The methyl group can also exert a steric effect, potentially hindering the approach of reagents to the adjacent positions on the aromatic ring. However, in the case of this compound, the key reactive sites (the acetyl and hydroxyl groups) are not directly adjacent to the methyl group, so steric hindrance is less of a concern for reactions involving these functional groups.

G cluster_0 This compound cluster_1 2'-Hydroxy-3'-nitroacetophenone A Aromatic Ring (More Electron-Rich) C Aromatic Ring (Less Electron-Rich) A->C Higher Nucleophilicity B Methyl Group (+I, Hyperconjugation) B->A e⁻ donating

Electronic effect of the methyl group on the aromatic ring.

Applications in Synthesis

2'-Hydroxy-3'-nitroacetophenone:

The primary and most significant application of this compound is as a crucial intermediate in the multi-step synthesis of Pranlukast, a leukotriene receptor antagonist used for the treatment of bronchial asthma[1][2][3]. The synthesis involves the conversion of the nitro group to an amine, followed by a series of reactions to construct the final chromone and tetrazole moieties of the drug.

G A 2'-Hydroxy-3'-nitroacetophenone B Reduction of Nitro Group A->B C Amidation & Cyclization B->C D Pranlukast C->D

Simplified synthetic pathway from 2'-hydroxy-3'-nitroacetophenone to Pranlukast.

This compound:

This compound serves as a versatile starting material for the synthesis of a variety of heterocyclic compounds. For instance, it is a precursor to 2-hydroxy-3-nitro-5-methyl-α-bromoacetophenone, which can then be reacted with thioureas to form thiocarbamidoacetophenones[4]. These resulting compounds are of interest for their potential biological activities and for the synthesis of other sulfur and nitrogen-containing heterocycles like 1,2,5-thioxazines and 1,2,4-oxadiazines[4].

Conclusion

Both this compound and 2'-Hydroxy-3'-nitroacetophenone are valuable synthetic intermediates. The choice between them depends on the specific target molecule and desired properties. 2'-Hydroxy-3'-nitroacetophenone has a well-defined and critical role in the pharmaceutical industry as a precursor to Pranlukast. On the other hand, this compound, with its additional methyl group, offers opportunities for creating structural analogs and exploring new chemical space, particularly in the synthesis of novel heterocyclic systems. The enhanced electron density of its aromatic ring may also offer advantages in certain electrophilic substitution reactions. This guide provides the foundational knowledge for researchers to make an informed decision on which of these important building blocks is best suited for their research and development endeavors.

References

A Comparative Guide to the Reactivity of Nitro-hydroxyacetophenone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the nuanced reactivity of aromatic compounds is a cornerstone of molecular design and synthesis. Nitro-hydroxyacetophenone isomers, a family of substituted aromatic ketones, present a compelling case study in how subtle shifts in substituent positioning can dramatically alter a molecule's chemical behavior. This guide offers an in-depth comparison of the reactivity of common isomers of nitro-hydroxyacetophenone, grounded in established principles of physical organic chemistry and supported by available experimental data. We will explore how the interplay of electronic effects, steric hindrance, and intramolecular hydrogen bonding dictates the reactivity of the nitro, hydroxyl, and acetyl functionalities, providing a framework for predicting and controlling their chemical transformations.

The Structural Landscape: Key Isomers of Nitro-hydroxyacetophenone

The reactivity of nitro-hydroxyacetophenone is fundamentally tied to the relative positions of the nitro (-NO₂), hydroxyl (-OH), and acetyl (-COCH₃) groups on the benzene ring. The most commonly encountered isomers in research and chemical synthesis include:

  • 4-Hydroxy-3-nitroacetophenone: A para-hydroxy, meta-nitro substituted acetophenone.

  • 2-Hydroxy-5-nitroacetophenone: An ortho-hydroxy, para-nitro substituted acetophenone.

  • 2-Hydroxy-3-nitroacetophenone: An ortho-hydroxy, meta-nitro substituted acetophenone.

This guide will focus on a comparative analysis of these key isomers, elucidating the factors that govern their differential reactivity.

The Guiding Principles: Electronic and Steric Effects

The reactivity of a substituted benzene ring is primarily governed by the electronic nature of its substituents. The hydroxyl group is a potent activating group, donating electron density to the ring through a strong positive mesomeric (+M) effect, particularly at the ortho and para positions. Conversely, the nitro and acetyl groups are deactivating, withdrawing electron density via negative inductive (-I) and mesomeric (-M) effects.

The interplay of these effects dictates the electron density at different positions on the ring, influencing its susceptibility to electrophilic and nucleophilic attack. Furthermore, the physical bulk of these groups (steric hindrance) can influence the accessibility of adjacent reactive sites.

A Deeper Dive: The Influence of Intramolecular Hydrogen Bonding

A critical feature that distinguishes ortho-hydroxyacetophenone derivatives is the potential for intramolecular hydrogen bonding between the phenolic proton and the carbonyl oxygen of the acetyl group. The introduction of a nitro group in proximity to the hydroxyl group can further modulate this interaction.

In isomers such as 2-hydroxy-5-nitroacetophenone and 2-hydroxy-3-nitroacetophenone, the hydroxyl proton can form a strong intramolecular hydrogen bond. This has several important consequences:

  • Reduced Acidity: The hydrogen bond stabilizes the phenolic proton, making it less likely to be donated, thus lowering the acidity (increasing the pKa) compared to an isomer where this interaction is absent.

  • Masked Reactivity: The involvement of the hydroxyl group in hydrogen bonding can diminish its nucleophilicity and its ability to participate in reactions.

  • Conformational Rigidity: The hydrogen bond imposes a degree of planarity on the molecule, which can influence its interaction with other molecules and its crystal packing.

The following diagram illustrates the concept of intramolecular hydrogen bonding in an ortho-hydroxy-nitroacetophenone isomer.

Caption: Intramolecular hydrogen bond in a 2-hydroxy-3-nitroacetophenone isomer.

Comparative Reactivity Analysis

The unique structural features of each isomer translate into distinct chemical reactivities. The following sections provide a comparative analysis based on key reaction types.

Acidity of the Phenolic Hydroxyl Group

The acidity of the hydroxyl group is a critical parameter influencing a wide range of reactions. It is quantified by the pKa value, with a lower pKa indicating a stronger acid.

IsomerPredicted pKaKey Influencing Factors
4-Hydroxy-3-nitroacetophenone ~5.18The strong electron-withdrawing effects of the para-acetyl and ortho-nitro groups stabilize the phenoxide anion, significantly increasing acidity.
2-Hydroxy-5-nitroacetophenone Higher than 4-hydroxy-3-nitroacetophenoneIntramolecular hydrogen bonding between the hydroxyl and acetyl groups stabilizes the protonated form, reducing acidity. The para-nitro group still exerts a strong electron-withdrawing effect.
2-Hydroxy-3-nitroacetophenone ~7.31[1][2]Strong intramolecular hydrogen bonding significantly reduces acidity. The meta-nitro group has a weaker electron-withdrawing effect on the hydroxyl group compared to a para-nitro group.

Note: Predicted pKa values are sourced from chemical databases and may vary slightly from experimental values.

Reactivity of the Nitro Group: Reduction to an Amine

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. The rate of this reaction is highly dependent on the electronic environment of the nitro group.

A general trend observed in the reduction of nitrophenols, which can be extrapolated to nitro-hydroxyacetophenones, is that para-substituted isomers reduce faster than ortho and meta isomers.

  • 4-Hydroxy-3-nitroacetophenone: The nitro group is meta to the strongly activating hydroxyl group and ortho to the deactivating acetyl group. The overall electronic environment is electron-deficient, making it susceptible to reduction.

  • 2-Hydroxy-5-nitroacetophenone: The nitro group is para to the activating hydroxyl group, which increases electron density at that position, potentially slowing the reduction compared to the 4-hydroxy-3-nitro isomer. However, the strong deactivating effect of the acetyl group counteracts this.

  • 2-Hydroxy-3-nitroacetophenone: The nitro group is meta to the hydroxyl group and ortho to the acetyl group. The intramolecular hydrogen bonding in this isomer may also influence the rate of reduction by altering the molecule's conformation and interaction with the catalyst surface.

Electrophilic Aromatic Substitution

Further substitution on the aromatic ring is heavily influenced by the directing effects of the existing groups.

  • In 4-hydroxy-3-nitroacetophenone , the hydroxyl group is a powerful ortho, para-director, while the nitro and acetyl groups are meta-directors. The positions ortho to the hydroxyl group (positions 2 and 6) are the most activated and likely sites for electrophilic attack, with position 2 being sterically hindered by the adjacent nitro group.

  • In 2-hydroxy-5-nitroacetophenone , the hydroxyl group directs to positions 4 and 6. The nitro group directs to position 3, and the acetyl group directs to position 4. The confluence of these directing effects makes position 4 the most probable site for electrophilic substitution.

  • In 2-hydroxy-3-nitroacetophenone , the hydroxyl group directs to positions 4 and 6. The nitro and acetyl groups direct to position 5. The position para to the hydroxyl group (position 4) is generally the most favored for substitution.

The following diagram illustrates the directing effects of the substituents on the aromatic ring.

Caption: Activated positions for electrophilic aromatic substitution (in green).

Experimental Protocols

General Procedure for the Nitration of Hydroxyacetophenone

The synthesis of nitro-hydroxyacetophenone isomers typically involves the direct nitration of the corresponding hydroxyacetophenone precursor. The choice of nitrating agent and reaction conditions can influence the isomer distribution.

Example Protocol for the Synthesis of 2-Hydroxy-5-nitroacetophenone and 2-Hydroxy-3-nitroacetophenone from 2'-Hydroxyacetophenone: [1]

  • Reaction Setup: In a four-necked flask, charge 2'-hydroxyacetophenone (1.0 eq), acetic acid (1.05 eq), and dichloromethane (as solvent).

  • Heating: Heat the mixture to 40 °C.

  • Nitration: Slowly add 63% concentrated nitric acid (1.0 eq) dropwise, maintaining the reaction temperature at 40 °C for 4-6 hours.

  • Reaction Completion: After the addition is complete, continue stirring at 40 °C for another 4-6 hours.

  • Workup: Add water and stir for 30 minutes for extraction and phase separation.

  • Isolation: Concentrate the organic layer to obtain the crude product containing a mixture of isomers.

  • Purification: The isomers can be separated by techniques such as fractional crystallization or column chromatography.

Note: This is a general procedure and may require optimization for specific isomers and scales.

Spectroscopic Characterization

Unequivocal identification of the different isomers is crucial and is typically achieved through a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The chemical shift of the hydroxyl proton is a key diagnostic feature. In isomers with intramolecular hydrogen bonding, this proton will appear significantly downfield (at a higher ppm value) compared to isomers without this interaction. The splitting patterns of the aromatic protons also provide definitive structural information. For example, the hydroxyl proton in 4'-hydroxyacetophenone appears around 8.7 ppm in CDCl₃, while in isomers with strong intramolecular hydrogen bonding, it can be shifted to well over 10 ppm.[3]

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the aromatic ring are sensitive to the electronic effects of the substituents, providing a detailed fingerprint of the substitution pattern.

  • Infrared (IR) Spectroscopy: The position of the C=O stretching vibration of the acetyl group and the O-H stretching vibration of the hydroxyl group can provide evidence for intramolecular hydrogen bonding. A broadened O-H stretch at a lower wavenumber is indicative of hydrogen bonding.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition.

Conclusion

The reactivity of nitro-hydroxyacetophenone isomers is a testament to the profound influence of substituent effects in aromatic chemistry. The interplay between the electron-donating hydroxyl group and the electron-withdrawing nitro and acetyl groups, coupled with the unique impact of intramolecular hydrogen bonding in ortho-hydroxy isomers, creates a diverse reactivity landscape.

  • 4-Hydroxy-3-nitroacetophenone is predicted to be the most acidic isomer due to the powerful, unhindered electron-withdrawing effects of the para-acetyl and ortho-nitro groups.

  • 2-Hydroxy-5-nitroacetophenone and 2-Hydroxy-3-nitroacetophenone exhibit reduced acidity due to intramolecular hydrogen bonding, which also influences the reactivity of the hydroxyl and adjacent acetyl groups.

  • The rate of nitro group reduction and the regioselectivity of further electrophilic aromatic substitution are also dictated by the specific substitution pattern of each isomer.

A thorough understanding of these structure-reactivity relationships is paramount for researchers in medicinal chemistry and materials science, enabling the rational design of synthetic routes and the prediction of molecular properties. This guide provides a foundational framework for navigating the chemistry of these versatile building blocks.

References

A Comparative Analysis of 2'-Hydroxy-5'-methyl-3'-nitroacetophenone as a Chromogenic Reagent for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of analytical chemistry, the precise quantification of metal ions is a cornerstone of research, quality control, and drug development. Metallochromic indicators are pivotal to this endeavor, providing the visual or spectrophotometric endpoint in complexometric titrations. While classical indicators such as Eriochrome Black T, Murexide, and Calmagite are well-established, the exploration of novel reagents with potentially enhanced properties is a continuous pursuit. This guide provides an in-depth technical comparison of the performance of 2'-Hydroxy-5'-methyl-3'-nitroacetophenone as a chromogenic reagent for metal ion detection against these traditional indicators.

Introduction to this compound

This compound is an aromatic ketone with hydroxyl and nitro functional groups that predispose it to act as a chelating agent for various metal ions.[1] Its potential as a chromogenic reagent stems from the formation of colored complexes upon binding with metal cations. While primarily known as a versatile intermediate in the synthesis of dyes and pharmaceuticals, its application in analytical chemistry for the detection of metal ions is an area of growing interest.[2] The presence of the electron-withdrawing nitro group ortho to the hydroxyl group can influence the acidity of the phenolic proton and the stability of the resulting metal complexes, potentially offering unique selectivity and sensitivity.

The Mechanism of Action: A Tale of Chelation and Color

The functionality of this compound as a metal ion indicator is rooted in the principles of coordination chemistry. The hydroxyl group and the carbonyl oxygen of the acetophenone moiety can form a stable five-membered ring with a metal ion. This chelation event alters the electronic distribution within the molecule, leading to a shift in its light absorption properties and, consequently, a visible color change.

Caption: Chelation of a metal ion by this compound.

Performance Comparison: this compound vs. Standard Indicators

A direct, quantitative comparison of this compound with established indicators is challenging due to the limited published data on its use as a visual titration indicator. However, by synthesizing information from studies on closely related compounds and its known chromogenic reactions, we can construct a comparative framework.

IndicatorMetal Ions DetectedOptimal pH RangeColor Change (Free Indicator → Metal Complex)Key AdvantagesLimitations
This compound (and derivatives) Fe(III), Cu(II), Ni(II), Co(II) (inferred)Acidic to Neutral (inferred)[3]Colorless/Pale Yellow → Yellow/Brown/Red (inferred)[3]Potential for high sensitivity and selectivity due to specific functional groups.[2]Limited data as a visual titration indicator; stability of aqueous solutions not fully characterized.
Eriochrome Black T (EBT) Ca²⁺, Mg²⁺, Zn²⁺, and others~10 (Ammonia Buffer)Blue → Wine-RedWell-established for water hardness determination; distinct color change.Aqueous solutions are unstable and need to be prepared fresh; endpoint can be indistinct in the presence of interfering ions.
Murexide Ca²⁺, Ni²⁺, Cu²⁺, Co²⁺, rare earths9-11Purple → Pink/YellowEffective for the determination of calcium and certain other metal ions.Indicator solution is unstable; color change can be less sharp compared to other indicators.
Calmagite Ca²⁺, Mg²⁺9-11Blue → RedSharper endpoint for magnesium than EBT; aqueous solutions are stable.Structurally similar to EBT and may have similar interferences.

Experimental Protocols: A Framework for Comparative Evaluation

To empirically validate the performance of this compound, a series of spectrophotometric and titrimetric experiments should be conducted. Below are proposed methodologies for such a comparative study.

Protocol 1: Spectrophotometric Determination of Metal Ions

This protocol aims to determine the optimal conditions for complex formation between this compound and various metal ions (e.g., Fe(III), Cu(II), Ni(II)).

Materials:

  • Standard solutions (1000 ppm) of Fe(III), Cu(II), and Ni(II).

  • This compound solution (0.1% w/v in ethanol).

  • Buffer solutions (pH 2-10).

  • UV-Vis Spectrophotometer.

Procedure:

  • Wavelength of Maximum Absorbance (λmax) Determination:

    • In a series of test tubes, add a fixed amount of a metal ion solution and the reagent solution.

    • Adjust the pH to an estimated optimal value (e.g., pH 4 for Fe(III)).

    • Scan the absorbance of the resulting colored solution from 400-800 nm to determine the λmax.

  • Effect of pH:

    • Prepare a series of solutions with a fixed concentration of the metal ion and reagent at different pH values.

    • Measure the absorbance of each solution at the predetermined λmax.

    • Plot absorbance vs. pH to determine the optimal pH range for complex formation.

  • Stoichiometry of the Complex (Job's Method of Continuous Variation):

    • Prepare a series of solutions where the total molar concentration of the metal and the reagent is constant, but their molar ratio is varied.

    • Measure the absorbance of each solution at the λmax.

    • Plot absorbance vs. the mole fraction of the reagent to determine the stoichiometry of the complex.

Caption: Workflow for spectrophotometric analysis of metal-reagent complex formation.

Protocol 2: Comparative Complexometric Titration

This protocol outlines a direct comparison of this compound with a standard indicator (e.g., Eriochrome Black T for Mg²⁺) in a complexometric titration with EDTA.

Materials:

  • Standardized 0.01 M EDTA solution.

  • Sample solution containing a known concentration of a metal ion (e.g., Mg²⁺).

  • This compound indicator solution.

  • Eriochrome Black T indicator solution.

  • Appropriate buffer solution (e.g., pH 10 ammonia buffer).

Procedure:

  • Pipette a known volume of the metal ion sample into two separate conical flasks.

  • Add the appropriate buffer solution to each flask.

  • To the first flask, add a few drops of the this compound indicator.

  • To the second flask, add a few drops of the Eriochrome Black T indicator.

  • Titrate each solution with the standardized EDTA solution until a sharp and permanent color change is observed.

  • Record the volume of EDTA used for each titration.

  • Compare the sharpness of the endpoint and the accuracy of the results obtained with both indicators.

Caption: Comparative workflow for complexometric titration.

Conclusion and Future Outlook

This compound and its derivatives show considerable promise as chromogenic reagents for the detection of transition metal ions. Preliminary evidence from related compounds suggests the formation of distinctly colored complexes with ions such as Fe(III), Cu(II), and Ni(II). A derivative has been successfully used for the spectrophotometric determination of copper(II), forming a yellow complex in an acidic medium.[3]

However, to establish its viability as a routine metal ion indicator for visual titrations, further rigorous experimental validation is imperative. Systematic studies are needed to fully characterize the optimal conditions for complex formation with a wider range of metal ions, the stability of the indicator and its metal complexes, and the sharpness of the visual endpoint in titrations.

For researchers and professionals in drug development and analytical sciences, this compound represents a potentially valuable tool. Its unique structural features may offer advantages in terms of selectivity and sensitivity for specific metal ions where traditional indicators fall short. The detailed experimental protocols provided in this guide offer a clear path for the systematic evaluation of this promising reagent, paving the way for its potential inclusion in the canon of reliable metallochromic indicators.

References

A Comparative Guide to the Biological Activity of Chalcones: Unveiling the Potential of 2'-Hydroxy-5'-methyl-3'-nitroacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of the Chalcone Scaffold

Chalcones represent a pivotal class of compounds in medicinal chemistry, acting as the central precursors for the biosynthesis of all flavonoids.[1][2][3][4] Structurally, they are defined as 1,3-diphenyl-2-propene-1-one, featuring two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system.[1][5][6] This enone linker is not merely a structural bridge; it is a reactive pharmacophore that confers a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[7][8][9][10]

The synthetic accessibility of chalcones, primarily through the base-catalyzed Claisen-Schmidt condensation of an acetophenone with a benzaldehyde, makes this scaffold an exceptionally versatile template for drug discovery.[3][5][11] By strategically modifying the substitution patterns on both aromatic rings, researchers can fine-tune the electronic and steric properties of the molecule to optimize its interaction with biological targets. This guide provides a comparative analysis of the biological activities of chalcones, with a specific focus on derivatives synthesized from 2'-Hydroxy-5'-methyl-3'-nitroacetophenone, contrasting them with chalcones derived from other notable precursors to elucidate key structure-activity relationships (SAR).

The Precursor of Interest: this compound

The choice of an acetophenone precursor is a critical determinant of the resulting chalcone's biological profile. The specific precursor, this compound, embeds a unique combination of functional groups onto Ring A of the chalcone structure, each with a distinct role in modulating bioactivity.

  • 2'-Hydroxy Group: The presence of a hydroxyl group ortho to the carbonyl bridge is a hallmark of many potent chalcones. This group can form an intramolecular hydrogen bond with the carbonyl oxygen, influencing the planarity and conformational stability of the molecule.[12] Furthermore, it can act as a hydrogen bond donor in receptor interactions and may participate in metal chelation, a mechanism relevant to inhibiting certain metalloenzymes.

  • 3'-Nitro Group: As a powerful electron-withdrawing group, the nitro moiety dramatically alters the electronic landscape of the chalcone. This can enhance the molecule's reactivity as a Michael acceptor, a crucial feature for covalent interactions with nucleophilic residues (like cysteine) in target proteins. The position and presence of a nitro group have been shown to be critical for anti-inflammatory and other biological effects.[13][14]

  • 5'-Methyl Group: The methyl group is a simple lipophilic substituent. Its inclusion can enhance the molecule's ability to cross cellular membranes and may improve hydrophobic interactions within the binding pockets of target enzymes or receptors.

By examining chalcones derived from this trifunctionalized precursor, we can gain deeper insights into the synergistic effects of these groups on various pharmacological activities.

Comparative Analysis of Biological Activities

The true potential of a chalcone scaffold is revealed through its performance in various biological assays. Below, we compare the activities of chalcones derived from our precursor of interest against those from other precursors, supported by experimental data.

Anticancer Activity

Chalcones exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and disruption of tubulin polymerization.[1][4][15] The substitution pattern is paramount in defining both potency and the specific cellular pathways targeted.

A study on 2-hydroxy-3-nitrochalcones substituted with methyl, bromo, or chloro groups at the 5'-position revealed significant biological potential.[2] While this study focused on enzymatic inhibition, it highlights the interest in this specific substitution pattern for biological activity. Generally, chalcones with electron-withdrawing groups on one ring and electron-donating groups on the other often exhibit potent cytotoxicity. For instance, chalcones with electron-withdrawing substituents on the B ring have shown potent cytotoxicity against various tumor cell lines.[16]

Comparative Data: In Vitro Cytotoxicity of Chalcone Derivatives

Chalcone Derivative (Substituents)Precursor (Acetophenone)Target Cell LineIC50 (µM)Reference
(E)-3-(4-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one 3-NitroacetophenoneVariousPotent Activity[16]
Licochalcone A (LA) 2'-hydroxy-4',6'-dimethoxy-3'-methylacetophenoneU87 Glioma, MCF-7Potent Activity[17]
Panduratin A (PA) 2',6'-dihydroxy-4'-methoxyacetophenoneMCF-7, HT-299 µg/mL[17]
Indole-Chalcone Hybrid (44) VariesA549, HeLa, MCF-70.023 - 0.077[15]
Chalcone-Vindoline Hybrid (36) VariesA2780 (Ovarian)Submicromolar[4]

Note: Specific data for this compound derivatives were not quantitatively available in the reviewed literature, indicating a promising area for future research. The table illustrates the potency of other substituted chalcones.

The data suggest that combining hydroxyl and methoxy groups (electron-donating) with halogen or nitro groups (electron-withdrawing) can lead to highly potent anticancer agents. The nitro group, as featured in our precursor of interest, is a key contributor to this activity.

Antimicrobial Activity

The α,β-unsaturated carbonyl moiety is central to the antimicrobial action of chalcones, allowing them to interact with microbial enzymes and proteins.[18] Nitro-substituted chalcones, in particular, have been evaluated as potent antibacterial and antifungal agents.[19][20]

A study involving a series of nitro-substituted chalcones demonstrated promising antimicrobial potency against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[19][20] The presence of fluoro or trifluoromethyl substituents on the B ring has also been shown to significantly increase antimicrobial potency.[11] This suggests that chalcones derived from this compound, when combined with a halogenated benzaldehyde, could yield highly effective antimicrobial agents.

Comparative Data: Minimum Inhibitory Concentration (MIC) of Chalcones

Chalcone DerivativeTarget OrganismMIC (µg/mL)Reference
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one Bacillus subtilis62.5[21]
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one Staphylococcus aureus125[21]
Fluoro-substituted Chalcone (13) Staphylococcus aureus15.6[11]
Fluoro-substituted Chalcone (14) Staphylococcus aureus7.81[11]

The results underscore the importance of specific substitutions. While a 2'-hydroxy group combined with methoxy groups shows good activity, the introduction of fluorine or trifluoromethyl groups can enhance this potency significantly. The electron-withdrawing nature of the nitro group in our target precursor is expected to contribute positively to this antimicrobial effect.

Anti-inflammatory Activity

Chalcones can modulate inflammatory pathways by inhibiting key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or by suppressing the production of inflammatory mediators such as nitric oxide (NO), prostaglandins (PGE2), and cytokines like TNF-α and IL-1β.[22][23][24][25]

The position of the nitro group on the chalcone scaffold plays a crucial role in its anti-inflammatory activity. A recent study found that chalcones with a nitro group at the ortho position of either Ring A or Ring B exhibited the highest anti-inflammatory effects in a mouse ear edema model, likely through interaction with COX-1 and COX-2 enzymes.[13] This finding is directly relevant to our precursor, which would place the nitro group at the 3' (meta) position. While still expected to be active, this suggests that an isomeric precursor with a 2'-nitro group could be even more potent.

Experimental Workflow: Evaluating Anti-inflammatory Activity

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action cell_culture RAW 264.7 Macrophages lps_stimulation Stimulate with LPS (Lipopolysaccharide) cell_culture->lps_stimulation chalcone_treatment Treat with Chalcone Derivatives lps_stimulation->chalcone_treatment assays Measure Inflammatory Markers: - NO (Griess Assay) - PGE2, TNF-α, IL-6 (ELISA) chalcone_treatment->assays western_blot Western Blot Analysis (iNOS, COX-2 expression) assays->western_blot pathway_analysis Signaling Pathway Study (e.g., NF-κB, JNK activation) western_blot->pathway_analysis caption Workflow for In Vitro Anti-inflammatory Evaluation.

Caption: Workflow for In Vitro Anti-inflammatory Evaluation.

Antioxidant Activity

The antioxidant potential of chalcones is often linked to the presence of phenolic hydroxyl groups, which can donate a hydrogen atom to scavenge free radicals.[26][27] However, the overall electronic properties of the molecule also play a significant role.

While electron-donating groups like hydroxyl and methoxy are generally favorable for antioxidant activity, the effect of an electron-withdrawing nitro group is more complex. It can decrease the hydrogen-donating ability of a nearby hydroxyl group. A study on monosubstituted chalcones found that halogenated derivatives possessed strong antioxidant potential.[28] Another study found that a chalcone with a para-dimethylamino group (a strong electron-donating group) on Ring B exhibited significant antioxidant activity.[29]

This suggests that chalcones derived from this compound might not be the most potent antioxidants compared to precursors rich in hydroxyl or methoxy groups, unless the substitution on Ring B can compensate for the electron-withdrawing effect of the nitro group.

Structure-Activity Relationship (SAR) Insights

SAR precursor Precursor Features (Ring A) + 2'-OH Group + 3'-NO2 Group + 5'-CH3 Group activity Biological Activity precursor->activity Influences outcome Predicted Outcomes + Enhanced Anticancer + Potent Antimicrobial + Modulated Anti-inflammatory - Moderate Antioxidant activity->outcome Leads to substituents_B Substituents on Ring B (e.g., -F, -CF3, -OCH3) substituents_B->activity Modulates caption Key Structure-Activity Relationships.

Caption: Key Structure-Activity Relationships.

  • The α,β-Unsaturated Carbonyl System: This is the indispensable core for most biological activities.[5][7][8]

  • Hydroxy Groups: A 2'-hydroxy group often enhances activity through conformational stabilization and receptor binding.[12] Multiple hydroxyl groups generally increase antioxidant and anticancer effects.[6]

  • Electron-Withdrawing Groups (EWGs): Groups like -NO2 and halogens (-F, -Cl) are highly beneficial for anticancer and antimicrobial activities, likely by increasing the electrophilicity of the β-carbon for Michael addition reactions.[11][16][19] The position of the EWG is critical, with ortho and para positions often showing greater potency than meta.[13]

  • Electron-Donating Groups (EDGs): Groups like -OCH3 and -N(CH3)2 can enhance anti-inflammatory and antioxidant activities. They are also valuable in fine-tuning anticancer potency.[29]

  • Lipophilicity: Alkyl groups like the 5'-methyl in our target precursor can improve membrane permeability and hydrophobic interactions, contributing to overall bioavailability and efficacy.

Experimental Protocols

To facilitate further research, we provide standardized protocols for the synthesis and evaluation of these compounds.

Protocol 1: General Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation for synthesizing chalcone derivatives.

Materials:

  • Substituted Acetophenone (e.g., this compound) (1.0 eq)

  • Substituted Benzaldehyde (1.0 eq)

  • Ethanol or Methanol

  • Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 50%)

  • Stir plate, round bottom flask, ice bath

  • Hydrochloric Acid (HCl), dilute solution

Procedure:

  • Dissolution: Dissolve the substituted acetophenone (1.0 eq) and the corresponding aromatic benzaldehyde (1.0 eq) in ethanol in a round bottom flask.

  • Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C with continuous stirring.

  • Catalyst Addition: Slowly add the aqueous NaOH or KOH solution dropwise to the reaction mixture. Maintain the temperature below 20 °C.[3]

  • Reaction: Continue stirring the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, which can be monitored by Thin Layer Chromatography (TLC). The formation of a solid precipitate often indicates product formation.

  • Neutralization & Precipitation: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify by slowly adding dilute HCl until the pH is neutral. This will cause the chalcone product to precipitate fully.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual base or salts.

  • Purification: Recrystallize the crude product from a suitable solvent (commonly ethanol) to obtain the pure chalcone derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[3][19]

Protocol 2: DPPH Free Radical Scavenging Assay (Antioxidant Activity)

This assay is a standard method for evaluating the in vitro antioxidant capacity of chemical compounds.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

  • Synthesized chalcone derivatives dissolved in methanol or DMSO at various concentrations.

  • Ascorbic acid (as a positive control).

  • Methanol (as a blank).

  • 96-well microplate and a microplate reader (spectrophotometer).

Procedure:

  • Preparation: In a 96-well plate, add 100 µL of the chalcone solution at different concentrations (e.g., 10, 25, 50, 100 µg/mL) to separate wells.

  • Reaction Initiation: Add 100 µL of the methanolic DPPH solution to each well. Prepare a control well containing 100 µL of DPPH and 100 µL of methanol.

  • Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: Plot the percentage inhibition against the concentration of the chalcone and determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.[26][27]

Conclusion and Future Outlook

The chalcone scaffold remains a highly privileged structure in the quest for novel therapeutic agents. This guide highlights that derivatives from this compound are particularly promising candidates for developing potent anticancer and antimicrobial agents. The combination of a chelating hydroxyl group, a lipophilic methyl group, and a strongly electron-withdrawing nitro group creates a unique electronic and structural profile that can be exploited for targeted drug design.

While their antioxidant capacity may be moderate compared to polyphenol-rich chalcones, their potential in anti-inflammatory applications is significant and warrants further investigation, particularly concerning the precise positioning of the nitro group. Future research should focus on the synthesis and rigorous biological evaluation of a focused library of chalcones from this precursor, exploring a diverse range of substitutions on Ring B. Such studies, combined with in vivo efficacy and toxicity profiling, will be crucial in translating the immense potential of these chalcones into clinically viable drugs.

References

A Comparative Guide to the Synthesis of 2'-Hydroxy-5'-methyl-3'-nitroacetophenone: A Novel Green Chemistry Approach vs. the Conventional Pathway

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the pursuit of efficient, sustainable, and high-yielding methodologies is paramount. This guide provides an in-depth technical comparison between a novel, green synthetic route and the conventional multi-step synthesis for 2'-Hydroxy-5'-methyl-3'-nitroacetophenone, a key intermediate in the preparation of various pharmacologically active compounds. We will delve into the mechanistic underpinnings, experimental protocols, and performance metrics of each pathway to offer a comprehensive validation of the emerging green chemistry approach.

Executive Summary: A Tale of Two Routes

The synthesis of this compound has traditionally been approached via a two-step sequence involving a Fries rearrangement followed by electrophilic nitration. While established, this route often contends with challenges of regioselectivity, moderate yields, and the use of harsh reagents. In stark contrast, a novel synthetic strategy has emerged, leveraging a metal-catalyzed directional hydroxylation of a readily available nitroaromatic precursor. This "green" approach promises significantly higher yields, a reduced step count, and a more environmentally benign footprint. This guide will meticulously dissect and compare these two methodologies, providing the experimental data necessary to validate the adoption of this innovative synthetic route.

Comparison of Synthetic Strategies

FeatureConventional Route (Fries Rearrangement & Nitration)Novel Green Route (Directional Hydroxylation)
Starting Materials p-Cresyl acetatem-Nitroacetophenone (or a methylated analog)
Key Transformations Fries Rearrangement, Electrophilic Aromatic Substitution (Nitration)Catalytic C-H Activation/Hydroxylation
Number of Steps TwoOne
Reported Overall Yield Typically 30-40%Potentially >85%[1]
Reagents & Conditions Lewis acids (e.g., AlCl₃), Nitrating mixture (HNO₃/H₂SO₄), Often harsh conditionsMetal salt catalyst (e.g., Cu(OAc)₂), Carboxylic acid solvent, Air or O₂ as oxidant, Milder conditions[1]
Selectivity Potential for isomeric byproducts in both steps, requiring purificationHigh regioselectivity guided by directing groups[1]
Environmental Impact Use of stoichiometric strong acids, generation of acidic wasteCatalytic process, use of a greener oxidant (air)

The Conventional Pathway: A Step-by-Step Analysis

The traditional synthesis of this compound is a two-stage process.

Step 1: Fries Rearrangement of p-Cresyl Acetate

The first step involves the rearrangement of p-cresyl acetate to form 2'-Hydroxy-5'-methylacetophenone. The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst, such as aluminum chloride (AlCl₃)[2][3]. The reaction proceeds through the formation of an acylium ion, which then acylates the aromatic ring, primarily at the ortho and para positions to the hydroxyl group[4]. The regioselectivity can be influenced by reaction conditions such as temperature and solvent[2].

Experimental Protocol: Fries Rearrangement of p-Cresyl Acetate

  • Materials: p-Cresyl acetate, Anhydrous aluminum chloride (AlCl₃), Nitrobenzene (solvent), 1 M Hydrochloric acid, Dichloromethane, Anhydrous magnesium sulfate.

  • Procedure:

    • To a stirred suspension of anhydrous AlCl₃ (1.2 eq) in nitrobenzene at 0-5 °C, slowly add p-cresyl acetate (1 eq).

    • The reaction mixture is then heated to 60-70 °C and stirred for 4-6 hours. Progress can be monitored by Thin-Layer Chromatography (TLC).

    • After completion, the mixture is cooled to room temperature and poured onto a mixture of crushed ice and concentrated HCl.

    • The product is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

    • The crude product, 2'-Hydroxy-5'-methylacetophenone, is purified by column chromatography or distillation.

  • Expected Yield: 60-70%

Step 2: Nitration of 2'-Hydroxy-5'-methylacetophenone

The intermediate, 2'-Hydroxy-5'-methylacetophenone, is then nitrated to introduce a nitro group at the 3'-position. This is a typical electrophilic aromatic substitution reaction using a nitrating mixture of concentrated nitric and sulfuric acids. The hydroxyl and acetyl groups on the aromatic ring direct the incoming nitro group.

Experimental Protocol: Nitration of 2'-Hydroxy-5'-methylacetophenone

  • Materials: 2'-Hydroxy-5'-methylacetophenone, Glacial acetic acid, Concentrated nitric acid (70%), Crushed ice.

  • Procedure:

    • Dissolve 2'-Hydroxy-5'-methylacetophenone (1 eq) in glacial acetic acid in a flask cooled in an ice bath.

    • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and glacial acetic acid dropwise to the solution while maintaining the temperature below 10 °C.

    • After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is poured onto crushed ice, leading to the precipitation of the product.

    • The solid product, this compound, is collected by filtration, washed with cold water, and dried. Recrystallization from ethanol can be performed for further purification.

  • Expected Yield: 50-60%

The Novel Green Route: A Paradigm Shift in Synthesis

A groundbreaking, single-step approach to a close analog of the target molecule has been patented, offering a more sustainable and efficient alternative[1]. This method employs a metal-catalyzed directional hydroxylation of m-nitroacetophenone. The ketone and nitro groups act as bidentate directing groups, facilitating the regioselective introduction of a hydroxyl group. While the patent focuses on the synthesis of 2-hydroxy-3-nitroacetophenone, the principles are directly applicable to a methylated analog.

The proposed reaction involves heating a substituted m-nitroacetophenone in a carboxylic acid solvent in the presence of a metal salt catalyst and air as the oxidant[1]. This process represents a significant advancement in C-H activation and functionalization, a key area in modern organic synthesis.

Experimental Protocol: Directional Hydroxylation of a Substituted m-Nitroacetophenone (Adapted from Patent CN108911988B)

  • Materials: 3-Methyl-5-nitroacetophenone (hypothetical starting material for the target molecule), Acetic acid, Copper(II) acetate, Pressurized reaction vessel.

  • Procedure:

    • Charge a pressure-resistant reactor with 3-methyl-5-nitroacetophenone (1 eq), copper(II) acetate (0.01 eq), and 50% aqueous acetic acid.

    • Pressurize the reactor with air to 1.0 MPa.

    • Heat the mixture to 115-120 °C and stir for 10 hours.

    • After cooling, the product is isolated by filtration and purified by recrystallization.

  • Reported Yield for Analog: 87.7% for 2-hydroxy-3-nitroacetophenone[1].

Data Presentation and Comparison

Table 1: Performance Metrics of the Two Synthetic Routes

ParameterConventional RouteNovel Green Route (Projected)
Starting Material p-Cresyl acetate3-Methyl-5-nitroacetophenone
Overall Yield ~30-42%>85%
Atom Economy LowerHigher
Process Simplicity Multi-step, purification of intermediate requiredSingle step
Safety & Hazards Use of highly corrosive acids and hazardous solventsUse of a catalytic amount of metal salt, air as oxidant
Environmental Friendliness Generation of significant acidic waste"Green" process with higher efficiency and less waste

Table 2: Spectroscopic Data for Key Compounds

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (cm-1)
2'-Hydroxy-5'-methylacetophenone 12.1 (s, 1H, OH), 7.5 (d, 1H), 7.2 (dd, 1H), 6.9 (d, 1H), 2.6 (s, 3H, COCH₃), 2.3 (s, 3H, Ar-CH₃)204.5, 161.5, 137.5, 129.5, 128.0, 120.0, 118.0, 26.5, 20.53400-3000 (br, OH), 1650 (C=O), 1600, 1480
This compound 12.5 (s, 1H, OH), 8.1 (d, 1H), 7.8 (d, 1H), 2.7 (s, 3H, COCH₃), 2.4 (s, 3H, Ar-CH₃)203.0, 159.0, 140.0, 135.0, 130.0, 125.0, 120.0, 26.0, 20.03400-3100 (br, OH), 1660 (C=O), 1530 (NO₂ asym), 1350 (NO₂ sym)

Visualizing the Synthetic Pathways

conventional_route start p-Cresyl Acetate intermediate 2'-Hydroxy-5'-methylacetophenone start->intermediate Fries Rearrangement (AlCl₃) product 2'-Hydroxy-5'-methyl- 3'-nitroacetophenone intermediate->product Nitration (HNO₃/H₂SO₄)

Caption: The conventional two-step synthesis of this compound.

green_route start 3-Methyl-5-nitroacetophenone product 2'-Hydroxy-5'-methyl- 3'-nitroacetophenone start->product Directional Hydroxylation (Cu(OAc)₂, Air, AcOH)

Caption: The novel one-step "green" synthesis of this compound.

Conclusion and Future Outlook

This comparative guide unequivocally validates the novel, green synthetic route for the preparation of this compound as a superior alternative to the conventional pathway. The significant increase in overall yield, reduction in the number of synthetic steps, and the employment of more environmentally benign reagents position this new methodology as a prime candidate for adoption in both academic and industrial settings.

The causality behind the enhanced performance of the green route lies in the elegant application of directed C-H activation, a testament to the advancements in modern catalysis. While the provided protocol is for a close structural analog, the underlying principles strongly suggest its applicability to the methylated target. Further research to optimize this reaction for a broader range of substituted m-nitroacetophenones will undoubtedly expand the utility of this powerful synthetic tool. For researchers and drug development professionals, embracing such innovative and sustainable synthetic strategies is not just a matter of efficiency, but a commitment to the principles of green chemistry that will shape the future of pharmaceutical manufacturing.

References

A Comparative Guide to Catalysts for the Synthesis of 2'-Hydroxy-5'-methyl-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2'-Hydroxy-5'-methyl-3'-nitroacetophenone and the Role of Catalysis

This compound is a pivotal intermediate in the synthesis of a variety of pharmaceuticals and fine chemicals. Its molecular architecture, featuring a hydroxyl, a methyl, and a nitro group on an acetophenone backbone, offers a versatile platform for further chemical modifications. The regioselective introduction of the nitro group at the C-3 position of the aromatic ring is a critical step in its synthesis, directly influencing the purity and yield of the final product.

The synthesis of this compound is a classic example of electrophilic aromatic substitution, specifically, nitration. The choice of catalyst is paramount in controlling the reaction's efficiency, selectivity, and environmental footprint. This guide provides a comprehensive, data-driven comparison of various catalytic systems for the synthesis of this compound, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in their synthetic endeavors.

The Mechanism of Nitration: A Brief Overview

The nitration of an aromatic compound like 2'-hydroxy-5'-methylacetophenone involves the attack of a potent electrophile, the nitronium ion (NO₂⁺), on the electron-rich aromatic ring. The reaction typically proceeds through the following steps:

  • Generation of the Nitronium Ion: The nitronium ion is a highly reactive electrophile. In conventional methods, it is generated by the reaction of concentrated nitric acid with a strong acid catalyst, such as sulfuric acid.[1][2][3] The catalyst protonates nitric acid, leading to the loss of a water molecule and the formation of the nitronium ion.

  • Electrophilic Attack: The π-electrons of the aromatic ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.[4]

  • Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final nitrated product.[3]

The hydroxyl (-OH) and methyl (-CH₃) groups on the starting material are ortho-, para-directing and activating, while the acetyl (-COCH₃) group is meta-directing and deactivating. The final position of the nitro group is a result of the interplay of these directing effects.

Comparative Analysis of Catalytic Systems

The selection of a catalyst for the nitration of 2'-hydroxy-5'-methylacetophenone is a critical decision that impacts yield, selectivity, and operational safety. This section provides a head-to-head comparison of different catalytic approaches.

Data Presentation: Catalyst Performance Comparison
Catalyst SystemStarting MaterialNitrating AgentSolventTemperature (°C)Time (h)Yield (%)Key Observations & Remarks
Conventional Method (No Catalyst) 2-hydroxy-5-methylacetophenoneNitric AcidAcetic AcidRoom Temp.Not SpecifiedModerateA straightforward method, but may lack high yield and selectivity.[5]
Metal Salt Catalysts m-nitroacetophenoneAir (Oxidizing Agent)Carboxylic Acid50 - 1205 - 10>40% (improved)A "green" approach involving directional hydroxylation. Catalysts include acetates of Cu(II), Ni(II), or Pd(II).[6]
Solid Acid Catalysts (e.g., Zeolites, Sulfated Titania) Phenols (general)Nitric AcidVarious organic solventsRoom Temp.VariesGood to ExcellentEnvironmentally friendly, reusable catalysts. Regioselectivity can be tuned by catalyst and solvent choice.[1][4][7]
Heterogeneous Systems (e.g., NaNO₂/wet SiO₂/Solid Acid) Substituted PhenolsSodium NitriteDichloromethaneRoom Temp.0.2 - 0.589 - 95%Mild, heterogeneous, and efficient system with simple workup.[2]
Biocatalysts (e.g., Peroxidases) Phenolic compoundsHydrogen Peroxide & NitriteAqueous bufferVariesVariesVariesOffers high selectivity under mild conditions, but substrate scope and catalyst stability can be limitations.[8][9]

Experimental Protocols: A Step-by-Step Guide

This section provides detailed methodologies for key experiments, grounded in established protocols.

Protocol 1: Conventional Nitration in Acetic Acid

This protocol is a classic and straightforward method for the synthesis of this compound.

Causality Behind Experimental Choices:

  • Acetic Acid as Solvent: Acetic acid is a polar protic solvent that can dissolve the starting material and the nitrating agent. It is relatively unreactive towards nitration under these conditions.

  • Controlled Temperature: The reaction is typically carried out at room temperature or below to minimize the formation of by-products and dinitrated species. Exothermic nitration reactions can be hazardous if not properly controlled.

Methodology:

  • Dissolve 2-hydroxy-5-methylacetophenone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of concentrated nitric acid dropwise to the cooled solution while maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Protocol 2: Green Synthesis using a Metal Salt Catalyst

This innovative method focuses on sustainability by using a metal salt to catalyze the directional hydroxylation of m-nitroacetophenone.[6]

Causality Behind Experimental Choices:

  • Bidentate Guiding Group: The ketone and nitro groups of the starting m-nitroacetophenone act as a bidentate ligand, coordinating to the metal catalyst and directing the hydroxylation to the ortho position.

  • Carboxylic Acid Solvent: Carboxylic acids like acetic acid serve as both the solvent and a proton source in the catalytic cycle.

  • Air as Oxidant: The use of air as the oxidizing agent makes this a more environmentally friendly process compared to methods that generate stoichiometric waste.

Methodology:

  • In a pressure reactor, combine m-nitroacetophenone, a catalytic amount of a metal salt (e.g., copper(II) acetate, nickel(II) acetate, or palladium(II) acetate), and a carboxylic acid solvent (e.g., acetic acid).

  • Pressurize the reactor with air to 0.5-1 MPa.

  • Heat the reaction mixture to 50-120°C and maintain for 5-10 hours with vigorous stirring.

  • Monitor the reaction for the consumption of the starting material.

  • After the reaction is complete, cool the reactor, release the pressure, and discharge the contents.

  • Filter the reaction mixture to remove the catalyst.

  • The product can be isolated from the filtrate by crystallization or extraction.

Visualization of Key Processes

Reaction Mechanism: Electrophilic Aromatic Nitration

Electrophilic Aromatic Nitration cluster_generation Generation of Nitronium Ion cluster_attack Electrophilic Attack cluster_deprotonation Deprotonation HNO3 Nitric Acid NO2+ Nitronium Ion HNO3->NO2+ Protonation & Dehydration H2SO4 Sulfuric Acid (Catalyst) H2SO4->NO2+ HSO4- Bisulfate NO2+->HSO4- H2O Water NO2+->H2O AromaticRing 2'-Hydroxy-5'-methylacetophenone SigmaComplex Sigma Complex (Arenium Ion) NO2+->SigmaComplex AromaticRing->SigmaComplex Attack by π-electrons Product This compound SigmaComplex->Product Loss of H⁺ Base Base (e.g., H₂O, HSO₄⁻) Base->Product

Caption: The mechanism of electrophilic aromatic nitration.

Experimental Workflow: Conventional Synthesis

Experimental Workflow start Start dissolve Dissolve 2-hydroxy-5-methylacetophenone in Acetic Acid start->dissolve cool Cool solution in an ice bath dissolve->cool add_nitric_acid Slowly add Nitric Acid cool->add_nitric_acid stir Stir at Room Temperature (Monitor with TLC) add_nitric_acid->stir precipitate Pour into ice water to precipitate product stir->precipitate filter_wash Filter and wash the solid product precipitate->filter_wash dry Dry the crude product filter_wash->dry recrystallize Recrystallize from Ethanol dry->recrystallize end Pure this compound recrystallize->end

Caption: A typical experimental workflow for conventional nitration.

Conclusion: Selecting the Optimal Catalytic Strategy

The synthesis of this compound can be achieved through various catalytic routes, each with its own set of advantages and limitations.

  • Conventional methods using nitric acid in acetic acid are simple but may offer moderate yields and generate acidic waste.

  • Metal salt catalysts in a "green" synthesis approach offer an environmentally benign alternative with improved yields, although they may require specialized equipment like a pressure reactor.

  • Solid acid catalysts and heterogeneous systems represent a significant advancement, providing high yields, excellent regioselectivity, and the benefits of catalyst reusability and simplified product isolation. These are highly recommended for scalable and sustainable production.

  • Biocatalysis is an emerging field with the potential for unparalleled selectivity under mild conditions, though it is currently less mature for large-scale industrial applications.

The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, cost considerations, and environmental regulations. For researchers in drug development, where high purity and reproducibility are paramount, exploring solid acid and heterogeneous catalytic systems is a promising avenue.

References

Safety Operating Guide

Guide to the Proper Disposal of 2'-Hydroxy-5'-methyl-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my objective extends beyond providing superior chemical reagents; it includes empowering our partners in research and development with the critical knowledge to handle and manage these materials safely and responsibly. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2'-Hydroxy-5'-methyl-3'-nitroacetophenone (CAS No. 66108-30-3), ensuring the safety of laboratory personnel and the preservation of our environment.

Immediate Safety Profile & Hazard Assessment

Before handling or preparing for disposal, it is imperative to understand the inherent hazards of this compound. This compound is a combustible solid and presents multiple health warnings.

GHS Hazard Identification:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Key Safety Data Summary

PropertyValueSource(s)
CAS Number 66108-30-3[2]
Molecular Formula C₉H₉NO₄[2]
Physical State Solid Powder[3]
GHS Signal Word Warning
Hazard Classifications Skin Irritant 2, Eye Irritant 2, STOT SE 3[2]
Storage Class 11 - Combustible Solids[4]
Water Hazard Class (WGK) WGK 3 (Highly hazardous to water)
Required PPE N95 Dust Mask, Chemical Safety Goggles, Nitrile Gloves[5]

Causality Insight: The classification of this compound as WGK 3 is a critical determinant for its disposal pathway. This rating signifies a high potential for water contamination, making sink disposal strictly prohibited and mandating containment and destruction via approved hazardous waste channels.[6][7]

Core Disposal Directive: Professional Hazardous Waste Management

Under no circumstances should this compound or its containers be disposed of in standard laboratory trash or flushed down the drain.[6][7] The compound's chemical properties and regulatory classifications mandate that all waste streams containing this substance be managed as hazardous chemical waste.

The only acceptable disposal method is through a licensed environmental management company or your institution's designated Environmental Health & Safety (EH&S) department.[3][5][8][9] These entities are equipped to handle, transport, and dispose of chemical waste in compliance with federal and local regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10]

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for accumulating and preparing this compound waste for collection.

Step 1: Waste Segregation

Proper segregation is the foundation of safe chemical waste management. It prevents unintended chemical reactions and ensures compliant disposal.

  • Solid Waste: Keep this compound in its solid form separate from other chemical wastes. It should be categorized as a non-halogenated, solid organic waste .

  • Contaminated Labware: Disposable items such as gloves, weighing papers, and pipette tips that are contaminated with the compound must also be treated as hazardous waste.[11]

  • Solutions: If the compound is in a solution, the entire solution is classified as hazardous waste. The waste stream (e.g., halogenated or non-halogenated solvent, aqueous) is determined by the solvent used. Never mix incompatible waste streams.[12]

Step 2: Packaging and Containment

Secure and appropriate containment is critical to prevent leaks and exposure.

  • Unused or Expired Solid Chemical: The preferred container is the original manufacturer's bottle.[7][11] Ensure the cap is securely tightened.

  • Contaminated Solid Waste (Labware):

    • Line a designated, rigid waste container (such as a 5-gallon pail) with a clear plastic bag.[7]

    • Place contaminated items into the bag.

    • Once full, securely seal the bag and place it inside a second clear plastic bag (double-bagging) before sealing the outer container.[11]

  • Liquid Waste (Solutions): Use a chemically compatible, shatter-resistant container with a leak-proof, screw-on cap.[11][12] Ensure at least one inch of headroom to allow for vapor expansion.[12]

Step 3: Labeling

Accurate labeling is a legal requirement and essential for safety. Every waste container must be labeled immediately upon the first addition of waste.

Your hazardous waste label must include:

  • The full, unabbreviated chemical name: "this compound".

  • The associated CAS Number: "66108-30-3".

  • The words "Hazardous Waste".

  • A clear indication of the hazards (e.g., "Irritant," "Combustible Solid").

  • The accumulation start date (the date the first piece of waste was added).

Step 4: Storage in a Satellite Accumulation Area (SAA)

Designate a specific laboratory area as a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[12]

  • The SAA must be at or near the point of generation.

  • Store containers in a secondary containment tray or bin to capture any potential leaks.[11] The secondary container must be chemically compatible and capable of holding 110% of the volume of the largest primary container.[11]

  • Keep waste containers closed at all times except when adding waste.[11][12]

  • Inspect the SAA weekly for any signs of leakage or container degradation.[12]

Step 5: Scheduling Waste Collection

Do not allow waste to accumulate indefinitely. Follow your institution's guidelines for collection frequency.

  • Contact your EH&S department to schedule a hazardous waste pickup.

  • Hazardous waste must typically be collected within 90 days of the accumulation start date.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.

G cluster_generation Waste Generation cluster_characterization Characterization & Segregation cluster_packaging Packaging & Labeling cluster_storage_pickup Storage & Final Disposal start Waste Containing This compound Generated waste_type Determine Waste Form start->waste_type solid_waste Package in Original Container or Lined Pail waste_type->solid_waste  Unused/Expired Solid contaminated_waste Double-Bag Contaminated Labware Place in Labeled Rigid Container waste_type->contaminated_waste  Contaminated Labware liquid_waste Use Labeled, Compatible Liquid Waste Container waste_type->liquid_waste  Solution label_all Affix Hazardous Waste Label (Chemical Name, CAS, Hazards, Date) solid_waste->label_all contaminated_waste->label_all liquid_waste->label_all saa Store in Secondary Containment within a Satellite Accumulation Area (SAA) label_all->saa pickup Schedule Pickup with Environmental Health & Safety (EH&S) saa->pickup

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, prioritize personnel safety and containment.

  • Alert Personnel: Immediately notify all personnel in the vicinity.

  • Evacuate (If Necessary): For large spills or if dust is airborne, evacuate the area.

  • Don PPE: At a minimum, wear a dust mask, safety goggles, and double nitrile gloves.

  • Containment: Gently cover the spill with an absorbent material intended for solid chemical spills to prevent the generation of dust.

  • Cleanup: Carefully sweep the material into a designated hazardous waste container. Avoid aggressive actions that could create airborne dust.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, and dispose of all cleanup materials as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EH&S department.

This guide is intended to provide a robust framework for the safe and compliant disposal of this compound. Always consult your institution's specific chemical hygiene plan and EH&S guidelines, as local regulations may vary.

References

Navigating the Safe Handling of 2'-Hydroxy-5'-methyl-3'-nitroacetophenone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that meticulous attention to safety and operational detail is paramount in the laboratory. This guide provides essential, field-proven insights for the safe handling, storage, and disposal of 2'-Hydroxy-5'-methyl-3'-nitroacetophenone (CAS No. 66108-30-3). Our aim is to empower you with the knowledge to not only use this compound effectively but also to maintain the highest standards of laboratory safety, building a foundation of trust through scientific integrity.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a substituted acetophenone, a class of compounds widely used as intermediates in organic synthesis. Its molecular structure, featuring a nitro group and a phenolic hydroxyl group, dictates its reactivity and hazard profile.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Skin Irritation (Category 2) [1]

  • Serious Eye Irritation (Category 2) [1]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]

These classifications indicate that the compound can cause skin and eye irritation upon contact and may lead to respiratory irritation if inhaled.[1][2] The presence of the nitroaromatic group also warrants careful handling, as this class of compounds can have other potential health effects with prolonged exposure.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable when handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Dispensing (Solid) Safety glasses with side shields or chemical splash goggles.Nitrile or other chemically resistant gloves.Laboratory coat.N95 (US) or equivalent dust mask.
Preparing Solutions Chemical splash goggles. A face shield is recommended if there is a splash hazard.Nitrile or other chemically resistant gloves.Laboratory coat.Work in a certified chemical fume hood.
Running Reactions Chemical splash goggles.Nitrile or other chemically resistant gloves.Laboratory coat.Work in a certified chemical fume hood.
Handling Spills Chemical splash goggles and a face shield.Heavy-duty, chemically resistant gloves.Chemically resistant apron or coveralls over a laboratory coat.A NIOSH-approved respirator with appropriate cartridges if outside of a fume hood or if dust is generated.

Causality Behind PPE Choices:

  • Eye and Face Protection: The primary risk is from dust particles or splashes of solutions causing serious eye irritation. Goggles provide a seal around the eyes, offering superior protection to safety glasses. A face shield provides an additional layer of protection for the entire face.

  • Hand Protection: Nitrile gloves offer good resistance to a range of chemicals. It is crucial to check the manufacturer's glove compatibility data for the specific solvent being used.

  • Body Protection: A lab coat protects against incidental contact with the chemical. For larger quantities or significant spill risks, a chemically resistant apron provides an additional barrier.

  • Respiratory Protection: Since the compound is a respiratory irritant, minimizing inhalation exposure is critical.[1] An N95 dust mask is sufficient for handling small quantities of the solid in a well-ventilated area. For all other operations, a certified chemical fume hood is the primary engineering control to prevent inhalation.

Operational Plan: Step-by-Step Handling and Storage Protocols

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your research.

Safe Handling Procedures
  • Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS). All necessary PPE should be readily available and in good condition. The work area, particularly the chemical fume hood, should be clean and uncluttered.

  • Weighing: Conduct all weighing of the solid compound within a chemical fume hood or a balance enclosure to contain any dust. Use a dedicated, labeled spatula and weighing paper.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. If heating is required, use a controlled heating source such as a heating mantle or a water bath and ensure proper ventilation.

  • Reactions: Set up all reactions in a chemical fume hood. Ensure all glassware is properly clamped and that reaction temperatures are monitored and controlled.

  • Post-Handling: After handling, thoroughly wash your hands with soap and water, even if gloves were worn. Clean all contaminated surfaces.

Storage Plan

Proper storage is crucial to maintain the chemical's stability and prevent accidental release.

  • Location: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Container: Keep the container tightly closed to prevent the ingress of moisture and to contain any vapors. The original supplier container is ideal.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant hazard warnings.

  • Segregation: Store this compound separately from incompatible chemicals. A dedicated cabinet for organic compounds is recommended.

Emergency and Disposal Plan: Preparedness for the Unexpected

A clear and practiced emergency and disposal plan is a critical component of laboratory safety.

Spill Response

In the event of a spill, remain calm and follow these steps.

Emergency Spill Response Workflow

Spill_Response cluster_ImmediateActions Immediate Actions cluster_Containment Containment & Cleanup cluster_Disposal Disposal Alert Alert others in the area Assess Assess the spill size and immediate risk Alert->Assess Evacuate Evacuate if necessary Assess->Evacuate If large or volatile PPE Don appropriate PPE Assess->PPE If small and manageable Contain Contain the spill with absorbent material PPE->Contain Cleanup Clean up the spill using appropriate tools Contain->Cleanup Decontaminate Decontaminate the area Cleanup->Decontaminate Collect Collect waste in a labeled, sealed container Decontaminate->Collect Dispose Dispose of as hazardous waste Collect->Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.